Phenamil
Descripción
irreversible inhibitor of sodium channels in the toad urinary bladde
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHELZQFBGCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942542 | |
| Record name | Phenamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2038-35-9 | |
| Record name | Phenamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Phenamil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenamil, a potent analog of the diuretic amiloride, primarily exerts its physiological effects through the high-affinity blockade of the epithelial sodium channel (ENaC). This inhibition of sodium influx across epithelial membranes is central to its diuretic and other cellular effects. Beyond its principal target, this compound also demonstrates activity against inwardly rectifying potassium (Kir) channels, particularly in cardiac myocytes, contributing to its effects on cardiac electrophysiology. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interactions with ion channels, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mode of action.
Primary Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)
This compound is a highly potent and slowly reversible inhibitor of the epithelial sodium channel (ENaC), a key protein in sodium and water homeostasis. ENaC is a heterotrimeric channel composed of α, β, and γ subunits, and it is expressed in the apical membrane of epithelial cells in various tissues, including the kidney, lung, and colon.
The binding of this compound to the extracellular vestibule of the ENaC pore physically occludes the channel, thereby blocking the influx of sodium ions. This action is significantly more potent and less readily reversible compared to its parent compound, amiloride. The slow dissociation rate of this compound from the channel contributes to its prolonged inhibitory effect.
Molecular Interaction with ENaC
Structural and mutagenesis studies suggest that this compound, like other amiloride analogs, interacts with specific residues within the extracellular domains of the ENaC subunits. The phenyl group of this compound is thought to form hydrophobic interactions with the channel pore, contributing to its high affinity and slow off-rate. While the precise binding pocket is still under investigation, key residues in the α-subunit's extracellular loop are known to be critical for amiloride binding and are likely involved in the interaction with this compound.
Functional Consequences of ENaC Inhibition
The blockade of ENaC by this compound has significant physiological consequences:
-
In the Kidney: Inhibition of ENaC in the principal cells of the collecting duct reduces sodium reabsorption, leading to natriuresis (increased sodium excretion) and diuresis (increased water excretion).
-
In the Lung: By blocking sodium absorption in airway epithelial cells, this compound can increase the volume of the airway surface liquid, which is a potential therapeutic strategy for conditions like cystic fibrosis.[1]
Signaling Pathway: this compound Inhibition of ENaC
Caption: this compound directly blocks the ENaC pore, inhibiting sodium influx.
Secondary Mechanisms of Action
While ENaC is the primary target, this compound has been shown to affect other ion channels, particularly at higher concentrations.
Inhibition of Inwardly Rectifying Potassium (Kir) Channels
In cardiac myocytes, this compound inhibits inwardly rectifying potassium channels (Kir).[2][3] These channels are crucial for maintaining the resting membrane potential and for the repolarization phase of the cardiac action potential. By blocking Kir channels, this compound can prolong the action potential duration, which may contribute to its observed cardiac effects.[2][3] This inhibition is distinct from its action on ENaC and occurs at micromolar concentrations, whereas ENaC inhibition is observed in the nanomolar range.
Signaling Pathway: this compound's Effect on Cardiac Myocyte Action Potential
Caption: this compound inhibits Kir channels, leading to prolonged action potential.
Quantitative Data
The inhibitory potency of this compound varies depending on the target ion channel and the tissue being studied.
| Target Channel | Tissue/Cell Type | Species | Parameter | Value | Reference |
| ENaC | Human Epithelial Cells | Human | IC50 | 25.1 nM (at 0 mV) | |
| ENaC | Human Epithelial Cells | Human | IC50 | 17.0 nM (at -60 mV) | |
| ENaC | Rat Rectal Colon | Rat | Ki | 0.20 µM (Ussing chamber) | |
| ENaC | Rat Rectal Colon (surface cells) | Rat | Ki | 0.12 µM (whole-cell patch clamp) | |
| Inwardly Rectifying K+ Channel | Ventricular Myocytes | Guinea Pig | - | ~70% inhibition at 50 µM |
Experimental Protocols
The mechanisms of action of this compound have been elucidated through a variety of electrophysiological techniques.
Ussing Chamber Electrophysiology for ENaC Inhibition
This technique is used to measure ion transport across epithelial tissues or cell monolayers.
Experimental Workflow: Ussing Chamber Assay
Caption: Workflow for assessing ENaC inhibition using the Ussing chamber.
Methodology:
-
Tissue/Cell Preparation: An epithelial tissue sample (e.g., from kidney collecting duct or airway) or a confluent monolayer of epithelial cells grown on a permeable support is mounted between the two halves of an Ussing chamber.
-
Solutions: Both the apical and basolateral chambers are filled with a physiological Ringer's solution, typically maintained at 37°C and bubbled with 95% O2/5% CO2 to maintain pH and viability.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
Drug Application: After a stable baseline Isc is established, this compound is added to the apical chamber in increasing concentrations to generate a dose-response curve.
-
Data Analysis: The inhibition of the amiloride-sensitive Isc is used to determine the potency (IC50) of this compound. A final application of a high concentration of amiloride is often used to confirm the ENaC-specific component of the current.
Whole-Cell Patch-Clamp Electrophysiology for Kir Channel Inhibition
This technique is employed to record ionic currents from single cells, such as cardiac myocytes.
Experimental Workflow: Whole-Cell Patch Clamp
References
Phenamil: An In-depth Technical Guide to its Function as an Epithelial Sodium Channel (ENaC) Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phenamil, a potent and less reversible analog of amiloride, and its role as a blocker of the epithelial sodium channel (ENaC). This document delves into the mechanism of action, quantitative efficacy, and key experimental protocols for studying this compound. Detailed signaling pathways involved in ENaC regulation and the effects of this compound are visualized, offering a valuable resource for researchers in physiology, pharmacology, and drug development aimed at targeting ENaC-related pathologies such as cystic fibrosis and hypertension.
Introduction to the Epithelial Sodium Channel (ENaC)
The epithelial sodium channel (ENaC) is a membrane-bound ion channel selectively permeable to Na+ ions.[1] It is a heterotrimeric protein complex composed of three homologous subunits: α, β, and γ (or δ, β, and γ).[1][2] ENaC is primarily located on the apical membrane of polarized epithelial cells in various tissues, including the kidneys, lungs, colon, and sweat glands.[1][3] Its fundamental role is to mediate the reabsorption of sodium ions, which is crucial for maintaining salt and water homeostasis, blood volume, and blood pressure. Dysregulation of ENaC activity is implicated in several diseases, including Liddle's syndrome (a form of hypertension) and the pulmonary complications of cystic fibrosis.
This compound: A Potent ENaC Blocker
This compound, a pyrazinoylguanidine derivative of amiloride, is a highly potent inhibitor of ENaC. Its chemical structure, featuring a phenyl group, contributes to its increased potency and slower reversibility compared to its parent compound, amiloride.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt | |
| Molecular Formula | C12H12ClN7O・CH3SO3H | |
| Molecular Weight | 401.83 g/mol | |
| CAS Number | 1161-94-0 | |
| Solubility | Soluble in DMSO (up to 100 mM) |
Mechanism of Action
This compound, like other amiloride analogs, directly blocks the pore of the ENaC, thereby inhibiting the influx of sodium ions into the cell. This blockade is thought to occur through the interaction of the positively charged guanidinium group of this compound with negatively charged amino acid residues within the channel's external vestibule. The increased potency of this compound is attributed to additional hydrophobic interactions conferred by its phenyl group, leading to a more stable and prolonged channel blockade.
Quantitative Efficacy of this compound
The inhibitory potency of this compound on ENaC has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its efficacy.
In Vitro Inhibition of ENaC
| Preparation | Method | This compound IC50 (nM) | Amiloride IC50 (nM) | Benzamil IC50 (nM) | Reference |
| Human Bronchial Epithelial Cells | Short-Circuit Current (Isc) | ~116 | ~776 | ~38 | |
| Ovine Bronchial Epithelial Cells | Short-Circuit Current (Isc) | ~116 | - | - | |
| Human ENaC expressed in HEK293T/17 cells | Whole-cell patch clamp (-60 mV) | 130 ± 10 | 180 ± 20 | 20 ± 2 | |
| Human ENaC expressed in HEK293T/17 cells | Whole-cell patch clamp (0 mV) | 300 ± 40 | 450 ± 60 | 50 ± 6 | |
| Pig Kidney Membranes | [3H]this compound binding | Kd1 = 0.4, Kd2 = 28 | Kd1 = 100, Kd2 = 4000 | - |
Note: IC50 values can vary depending on the experimental conditions, such as membrane potential and the specific cell line or tissue used.
Off-Target Effects
This compound also exhibits inhibitory activity against other ion channels, most notably the Transient Receptor Potential Polycystin 3 (TRPP3) channel, with an IC50 of approximately 140 nM. This off-target activity should be considered when interpreting experimental results.
Key Signaling Pathways Regulating ENaC
The activity of ENaC is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for comprehending the physiological and pathological roles of ENaC and the therapeutic potential of blockers like this compound.
Aldosterone Signaling Pathway
Aldosterone, a mineralocorticoid hormone, is a key regulator of ENaC activity. It increases sodium reabsorption by enhancing both the number of active ENaC channels at the cell surface and their open probability.
Caption: Aldosterone signaling pathway leading to increased ENaC activity.
Proteolytic Activation of ENaC
Proteolytic cleavage of the extracellular domains of the α and γ ENaC subunits by proteases such as furin, prostasin, and plasmin is a critical step in activating the channel. This cleavage is thought to release inhibitory peptides, leading to a conformational change that increases the channel's open probability.
Caption: Proteolytic activation cascade of the epithelial sodium channel (ENaC).
Nedd4-2 Mediated Ubiquitination
The E3 ubiquitin ligase Nedd4-2 plays a crucial role in the negative regulation of ENaC by targeting it for ubiquitination and subsequent endocytosis and degradation. This process is a key mechanism for controlling the number of ENaC channels at the cell surface.
Caption: Nedd4-2 mediated ubiquitination and degradation of ENaC.
This compound and Bone Morphogenetic Protein (BMP) Signaling
Recent studies have revealed that this compound can promote bone repair by activating the Bone Morphogenetic Protein (BMP) signaling pathway. This compound appears to exert this effect by downregulating Smurf1, a negative regulator of BMP signaling, which in turn stabilizes SMAD transcription factors.
Caption: this compound's potentiation of BMP signaling through the regulation of Smurf1.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of this compound's effects on ENaC. Below are protocols for key experiments.
Ussing Chamber Electrophysiology for Measuring Short-Circuit Current (Isc)
This technique is used to measure ion transport across an epithelial monolayer. The short-circuit current (Isc) is a direct measure of net ion movement.
Objective: To determine the effect of this compound on ENaC-mediated sodium transport in polarized epithelial cells.
Materials:
-
Polarized epithelial cell monolayers (e.g., human bronchial epithelial cells) grown on permeable supports (e.g., Transwell®).
-
Ussing chamber system.
-
Voltage-clamp amplifier.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, and 10 mM glucose).
-
This compound stock solution (in DMSO).
-
Amiloride or Benzamil (as controls).
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Equilibrate the Ringer's solution to 37°C and continuously bubble with carbogen gas to maintain pH at 7.4.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with the pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate and the baseline Isc to stabilize.
-
Apply a voltage clamp of 0 mV across the epithelium.
-
Add this compound cumulatively to the apical chamber, allowing the Isc to reach a new steady state after each addition.
-
Record the change in Isc at each concentration.
-
At the end of the experiment, add a saturating concentration of a known ENaC blocker (e.g., 10 µM benzamil) to determine the total ENaC-mediated current.
-
Calculate the IC50 value by plotting the percentage inhibition of the ENaC-mediated Isc against the this compound concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel currents from a single cell, providing detailed information about channel properties.
Objective: To characterize the direct inhibitory effect of this compound on ENaC at the single-channel or whole-cell level.
Materials:
-
Cells expressing ENaC (e.g., HEK293 cells stably transfected with human αβγ-ENaC).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., 120 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, pH 7.2).
-
This compound stock solution.
Procedure:
-
Prepare the cell culture for recording.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Position the pipette over a target cell.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the membrane potential at a desired holding potential (e.g., -60 mV).
-
Record baseline whole-cell currents.
-
Perfuse the bath with the extracellular solution containing various concentrations of this compound.
-
Record the inhibition of the inward sodium current.
-
Analyze the data to determine the dose-response relationship and calculate the IC50.
Experimental and Drug Development Workflows
In Vitro Screening of ENaC Inhibitors
The development of novel ENaC inhibitors like this compound typically follows a structured workflow to assess their potential as therapeutic agents.
Caption: A typical in vitro workflow for the screening and characterization of ENaC inhibitors.
Drug Development for Cystic Fibrosis
The development of ENaC inhibitors for cystic fibrosis (CF) involves a multi-stage process from preclinical research to clinical trials.
Caption: The drug development pipeline for a potential cystic fibrosis therapy targeting ENaC.
Conclusion
This compound stands out as a potent and valuable pharmacological tool for the study of ENaC function and regulation. Its well-characterized inhibitory properties make it a standard for in vitro and in vivo investigations into the physiological roles of ENaC. Furthermore, the exploration of this compound's effects on diverse signaling pathways, such as BMP, opens new avenues for its potential therapeutic applications beyond its primary role as an ENaC blocker. This guide provides a foundational resource for researchers aiming to leverage this compound in their studies of ion channel physiology and the development of novel therapeutics for ENaC-related diseases.
References
Phenamil's Role in TRPP3 Channel Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Phenamil's role as a potent inhibitor of the Transient Receptor Potential Polycystin 3 (TRPP3) channel. TRPP3, also known as PKD2L1, is a non-selective cation channel activated by stimuli such as calcium and protons, and it has been implicated in physiological processes including sour tasting and hedgehog signaling.[1][2][3] Understanding the mechanism of its inhibition is crucial for the development of targeted therapeutics and research tools. This document details the quantitative aspects of this compound's inhibitory action, the experimental protocols used for its characterization, and the underlying structure-activity relationships.
Quantitative Analysis of TRPP3 Inhibition by Amiloride Analogs
This compound, a derivative of amiloride, is a highly effective inhibitor of the TRPP3 channel.[4] Its potency, along with other amiloride analogs, has been quantified, revealing a clear structure-activity relationship. The inhibitory concentrations (IC50) for these compounds have been determined primarily through two-microelectrode voltage clamp (TEVC) experiments in Xenopus laevis oocytes expressing the TRPP3 channel.
The data indicates that the inhibitory potency of amiloride analogs on TRPP3 channels correlates positively with their molecular size. This compound is the most potent among the tested analogs.
| Inhibitor | IC50 (μM) | Notes |
| This compound | 0.14 | Most potent inhibitor in the series. |
| Benzamil | 1.1 | |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | 10.5 | |
| Amiloride | 143 |
Table 1: Inhibitory potency of this compound and other amiloride analogs on TRPP3 channels. Data derived from Ca2+-activated whole-cell currents.
Mechanism of TRPP3 Inhibition by this compound
This compound and its analogs inhibit TRPP3 channel activity by directly affecting the channel's gating properties. Studies utilizing cell-attached patch clamping have demonstrated that these inhibitors decrease both the open probability and the mean open time of the TRPP3 channel. Importantly, they do not alter the single-channel conductance, suggesting that the inhibitory mechanism involves preventing the channel from opening rather than blocking the ion permeation pathway of an already open channel.
Further mechanistic studies indicate that amiloride analogs compete for the same binding site as other organic cation inhibitors, such as tetrapentylammonium (TPeA). This suggests a common inhibitory site within the channel pore or its vestibule.
References
Phenamil Methanesulfonate Salt vs. Phenamil Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamil, a potent derivative of the diuretic amiloride, is a valuable research tool for investigating ion transport and cellular signaling. It is a known inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel. Furthermore, it has been identified as an activator of the bone morphogenetic protein (BMP) signaling pathway. This technical guide provides an in-depth comparison of this compound methanesulfonate salt and its corresponding free base form. The document outlines their respective chemical and physical properties, biological activities, and provides detailed experimental protocols for their use in research. This guide aims to equip researchers with the necessary information to make informed decisions about the selection and application of the appropriate form of this compound for their studies.
Introduction
This compound is a synthetic organic compound that has garnered significant interest in the scientific community for its diverse biological activities. As an analog of amiloride, it exhibits a higher potency and less reversible inhibition of the epithelial sodium channel (ENaC), making it a crucial tool for studying sodium and fluid balance in epithelial tissues.[1] Its inhibitory action on the TRPP3 channel has also been documented, providing insights into calcium signaling pathways.[2] More recently, this compound has been shown to promote osteogenic differentiation by activating the BMP signaling pathway, opening avenues for its potential application in bone regeneration research.[3]
This compound is commercially available in two primary forms: the methanesulfonate salt and the free base. The choice between these forms can significantly impact experimental outcomes due to differences in their physicochemical properties, such as solubility and stability. This guide provides a comprehensive comparison of these two forms to aid researchers in selecting the optimal compound for their specific experimental needs.
Physicochemical Properties: Salt vs. Free Base
The fundamental differences between the methanesulfonate salt and the free base of this compound lie in their chemical structure and resulting physical properties. The salt form is created by reacting the basic this compound molecule with methanesulfonic acid. This conversion is a common strategy in pharmaceutical development to enhance the solubility and stability of a compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound Methanesulfonate Salt | This compound Free Base |
| Molecular Formula | C₁₂H₁₂ClN₇O · CH₄O₃S | C₁₂H₁₂ClN₇O |
| Molecular Weight | 401.83 g/mol | 305.72 g/mol |
| Appearance | Crystalline solid | Solid |
| CAS Number | 1161-94-0 | 2038-35-9 |
| Predicted pKa | Not directly applicable (salt) | 8.10 ± 0.46 |
| Solubility in DMSO | Soluble to 100 mM | >15 mg/mL |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml. | Insoluble in water and 0.1 M HCl. |
The methanesulfonate salt form generally offers superior aqueous solubility compared to the free base, which is a significant advantage for preparing stock solutions and for use in aqueous-based biological assays. The enhanced solubility of the salt form is a primary reason for its predominant use in published research.
Biological Activity and Potency
Both the methanesulfonate salt and the free base are expected to exhibit the same intrinsic biological activity, as the active pharmacological moiety is the this compound molecule itself. The salt simply dissociates in solution to release the active free base. However, the formulation can influence the effective concentration of the drug that reaches the target.
Table 2: Comparative Biological Activity of this compound
| Target | Form | Potency (IC₅₀ / Kᵢ) | Reference |
| Epithelial Sodium Channel (ENaC) | Methanesulfonate Salt | High-affinity site Kᵢ = 0.4 nM | [4] |
| Transient Receptor Potential Polycystin-3 (TRPP3) | Methanesulfonate Salt | IC₅₀ = 0.14 µM | [2] |
| Bacterial Motility (Na⁺-powered stator) | Methanesulfonate Salt | Significant inhibition at 10 µM |
A study comparing the in vitro potency of amiloride and its analogs, including this compound, on ENaC in human and ovine bronchial epithelial cells found the rank order of potency to be benzamil > this compound >> amiloride. This highlights the enhanced potency of this compound over its parent compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of specific ion channels and signaling pathways.
Inhibition of Ion Channels
-
Epithelial Sodium Channel (ENaC): this compound is a potent and slowly reversible inhibitor of ENaC. By blocking this channel, it prevents the influx of sodium ions into epithelial cells, which is a key process in regulating fluid volume on epithelial surfaces. This mechanism is of particular interest in the context of cystic fibrosis research, where ENaC hyperactivity leads to airway surface dehydration.
-
Transient Receptor Potential Polycystin-3 (TRPP3): this compound also inhibits the TRPP3 channel, a calcium-permeable cation channel. This inhibition can modulate intracellular calcium levels and affect various calcium-dependent cellular processes.
Activation of BMP Signaling Pathway
This compound has been shown to be a potent activator of the bone morphogenetic protein (BMP) signaling pathway. This activation is mediated through the upregulation of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of Smad ubiquitin regulatory factor 1 (Smurf1). Smurf1 is a negative regulator of BMP signaling that targets SMAD proteins for degradation. By reducing Smurf1 levels, this compound stabilizes SMADs, allowing them to translocate to the nucleus and activate the transcription of osteogenic genes. This mechanism underlies the pro-osteogenic effects of this compound.
Experimental Protocols
The following are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Preparation of this compound Stock Solutions
-
This compound Methanesulfonate Salt: Due to its better solubility, the methanesulfonate salt is recommended for most applications.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For aqueous-based assays, dilute the DMSO stock solution in the appropriate buffer immediately before use. Note that the aqueous solution is not recommended for long-term storage.
-
-
This compound Free Base:
-
Dissolve the free base in DMSO to the desired concentration (e.g., >15 mg/mL).
-
Gentle warming may be required to fully dissolve the compound.
-
Store the stock solution at -20°C.
-
In Vitro ENaC Inhibition Assay (Short-Circuit Current Measurement)
This protocol is based on the use of Ussing chambers to measure ion transport across epithelial cell monolayers.
-
Cell Culture: Culture a suitable epithelial cell line (e.g., human bronchial epithelial cells, MDCK cells) on permeable supports until a confluent and polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers.
-
Equilibration: Equilibrate the cell monolayers with appropriate Ringer's solution on both the apical and basolateral sides. Maintain the temperature at 37°C and continuously gas with 95% O₂/5% CO₂.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
This compound Application: Add this compound (methanesulfonate salt, diluted from a DMSO stock) to the apical chamber to achieve the desired final concentration.
-
Isc Measurement: Record the change in Isc following the addition of this compound. The decrease in Isc represents the inhibition of ENaC-mediated sodium transport.
-
Data Analysis: Calculate the percentage of inhibition relative to the baseline Isc. Dose-response curves can be generated by testing a range of this compound concentrations to determine the IC₅₀ value.
In Vitro TRPP3 Inhibition Assay (Calcium Imaging)
This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium in response to TRPP3 channel activity.
-
Cell Culture and Loading: Culture cells expressing TRPP3 (e.g., HEK293 cells) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline intracellular calcium concentration ([Ca²⁺]i).
-
TRPP3 Activation: Stimulate the cells with a known TRPP3 agonist to induce calcium influx.
-
This compound Treatment: Add this compound to the cell culture medium at the desired concentration.
-
Measurement of Inhibition: Record the change in [Ca²⁺]i in the presence of this compound. A decrease in the agonist-induced calcium signal indicates inhibition of TRPP3.
-
Data Analysis: Quantify the fluorescence intensity changes to determine the extent of TRPP3 inhibition.
In Vivo Bone Regeneration Study (Animal Model)
This protocol is a general guideline for assessing the osteogenic potential of this compound in a rodent calvarial defect model.
-
Animal Model: Create critical-sized calvarial defects in anesthetized rodents (e.g., rats or mice).
-
Scaffold Preparation: Prepare a biocompatible scaffold (e.g., collagen sponge) loaded with this compound. A combination with BMP-2 can also be tested.
-
Implantation: Implant the scaffold into the calvarial defect.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Analysis: At selected time points (e.g., 4 and 8 weeks), euthanize the animals and harvest the calvaria.
-
Evaluation of Bone Regeneration: Analyze the extent of bone formation using micro-computed tomography (µCT) and histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).
Conclusion
This compound is a versatile and potent pharmacological tool for studying ion transport and cellular signaling. The methanesulfonate salt form is generally preferred for research applications due to its enhanced aqueous solubility and ease of handling compared to the free base. While both forms possess the same intrinsic biological activity, the choice of form can significantly impact the design and outcome of experiments. This guide provides a comprehensive overview of the key differences between this compound methanesulfonate salt and its free base, along with detailed experimental protocols, to facilitate its effective use in scientific research. Researchers are encouraged to carefully consider the information presented herein to select the most appropriate form of this compound and to optimize their experimental designs for reliable and reproducible results.
References
- 1. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of this compound Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical identification of two types of this compound binding sites associated with amiloride-sensitive Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Phenamil: A Technical Chronicle of a Multifaceted Amiloride Analog
For Immediate Release
A deep dive into the discovery, history, and multifaceted development of Phenamil, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. From its origins as an amiloride analog to its contemporary applications in regenerative medicine, this document meticulously chronicles the journey of a molecule with a rich and evolving scientific narrative.
Discovery and Historical Context
This compound, a potent derivative of the diuretic amiloride, emerged from the extensive structure-activity relationship studies of pyrazinecarboxamides that began in the mid-20th century. The foundational work can be traced back to the 1960s with the synthesis and characterization of N-amidino-3,5-diamino-6-chloropyrazinecarboxamide, a close structural relative of what would later be known as this compound. Initially investigated for its effects on ion transport, mirroring the primary mechanism of amiloride, this compound's unique properties and potent activity soon carved its own niche in pharmacological research.
Subsequent investigations in the late 1980s solidified this compound's reputation as a powerful inhibitor of the epithelial sodium channel (ENaC), with binding affinity studies revealing its high potency. This discovery spurred further exploration of its utility in studying sodium transport and its potential as a therapeutic agent in conditions characterized by aberrant sodium channel activity. The turn of the 21st century marked a significant pivot in this compound research with the unexpected discovery of its potent osteogenic properties, opening up new avenues in the field of bone tissue engineering and regenerative medicine.
Core Mechanisms of Action
This compound exhibits a dualistic nature in its molecular interactions, primarily functioning as a potent ion channel inhibitor and a modulator of key signaling pathways in cellular differentiation.
Ion Channel Inhibition
As an amiloride analog, this compound's primary and most well-characterized function is the blockade of epithelial sodium channels (ENaC). It binds to the extracellular pore of the channel, physically occluding the passage of sodium ions. This high-affinity interaction has made this compound an invaluable tool for dissecting the physiological and pathological roles of ENaC. More recently, this compound has also been identified as a potent inhibitor of the Transient Receptor Potential Polycystic 3 (TRPP3) channel, further expanding its profile as a modulator of cation transport.
Osteogenic Differentiation via BMP Signaling
A paradigm-shifting discovery revealed this compound's ability to induce osteoblast differentiation and mineralization. This effect is mediated through its potentiation of the Bone Morphogenetic Protein (BMP) signaling pathway. This compound induces the expression of Tribbles homolog 3 (Trb3), which in turn targets the E3 ubiquitin ligase SMAD ubiquitin regulatory factor 1 (Smurf1) for degradation. The downregulation of Smurf1 leads to the stabilization of receptor-regulated SMADs (SMAD1/5/8), allowing for their accumulation and subsequent translocation to the nucleus to activate the transcription of osteogenic genes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activities.
| Target | Parameter | Value | Species | Reference |
| Epithelial Sodium Channel (ENaC) | IC₅₀ | 400 nM | Not Specified | [1] |
| Epithelial Sodium Channel (ENaC) | K_d_ (high-affinity site) | 0.4 nM | Porcine Kidney | [2][3] |
| Epithelial Sodium Channel (ENaC) | K_d_ (low-affinity site) | 28 nM | Porcine Kidney | [3] |
| Transient Receptor Potential Polycystic 3 (TRPP3) | IC₅₀ | 140 nM (0.14 µM) | Not Specified | [1] |
Table 1: Inhibitory activity of this compound on ion channels.
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| M2-10B4 (Mesenchymal Stem Cells) | Alkaline Phosphatase (ALP) Activity | 10 µM | Significant increase | |
| M2-10B4 (Mesenchymal Stem Cells) | Osteogenic Gene Expression (Real-time PCR) | 10 µM | Upregulation of ALP, Runx2, Osterix, Osteocalcin | |
| M2-10B4 (Mesenchymal Stem Cells) | Mineralization (Von Kossa Staining) | 10 µM | Enhanced mineralization | |
| Human Amniotic Epithelial Stem Cells | Mineralization | 10 µM (with BMP-9) | Synergistic increase in mineralization |
Table 2: Osteogenic effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Osteoblast Differentiation and Mineralization Assays
-
Cell Culture:
-
M2-10B4 mesenchymal stem cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For osteogenic differentiation, the medium is supplemented with 50 µg/ml ascorbic acid and 10 mM β-glycerophosphate.
-
-
This compound and BMP Treatment:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to a final concentration of 10 µM.
-
Recombinant human Bone Morphogenetic Protein 2 (BMP-2) is added to the culture medium at a concentration of 100 ng/ml.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
After the desired treatment period (e.g., 7 days), cells are washed with phosphate-buffered saline (PBS) and lysed.
-
ALP activity in the cell lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate. Absorbance is read at 405 nm.
-
-
Von Kossa Staining for Mineralization:
-
After 2-4 weeks of culture, cells are fixed with 4% paraformaldehyde.
-
The fixed cells are incubated with a 5% silver nitrate solution under ultraviolet light for 30-60 minutes.
-
Unreacted silver is removed with 5% sodium thiosulfate.
-
Mineralized nodules appear as black/brown deposits.
-
-
Real-Time PCR for Osteogenic Gene Expression:
-
Total RNA is extracted from cells using a suitable kit.
-
cDNA is synthesized from the RNA template.
-
Quantitative real-time PCR is performed using primers specific for osteogenic marker genes such as Alp, Runx2, Osterix, and Osteocalcin. Gene expression levels are normalized to a housekeeping gene like Gapdh.
-
-
Immunoblot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against Trb3, Smurf1, and SMAD1/5/8.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Electrophysiological and Ion Flux Assays
-
Two-Microelectrode Voltage Clamp (for TRPP3 inhibition in Xenopus oocytes):
-
Xenopus laevis oocytes are injected with cRNA encoding the TRPP3 channel.
-
After 2-4 days of incubation, oocytes are placed in a recording chamber and perfused with a standard bath solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV), and whole-cell currents are recorded in response to voltage steps or ramps.
-
This compound is applied to the bath solution at various concentrations to determine its inhibitory effect on TRPP3-mediated currents.
-
-
Radiolabeled Calcium (⁴⁵Ca²⁺) Uptake Assay (for TRPP3 inhibition):
-
Cells expressing the TRPP3 channel are incubated in a buffer containing ⁴⁵Ca²⁺.
-
The uptake of ⁴⁵Ca²⁺ is measured over time in the presence and absence of different concentrations of this compound.
-
The amount of radioactivity incorporated into the cells is quantified using a scintillation counter.
-
-
Short-Circuit Current (Isc) Measurement in Ussing Chambers (for ENaC inhibition):
-
Epithelial tissues or cell monolayers grown on permeable supports are mounted in Ussing chambers, separating the apical and basolateral sides.
-
Both chambers are filled with identical Ringer's solution, and the transepithelial voltage is clamped to 0 mV.
-
The resulting short-circuit current, which represents the net ion transport, is continuously recorded.
-
This compound is added to the apical bath to determine its inhibitory effect on the amiloride-sensitive Isc.
-
Visualizing the Science: Diagrams and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows involved in this compound research.
Caption: this compound's potentiation of the BMP signaling pathway.
Caption: Experimental workflow for studying this compound-induced osteogenesis.
Caption: Workflow for characterizing this compound's ion channel inhibitory activity.
References
- 1. US10233158B2 - Arylalkyl- and aryloxyalkyl-substituted epithelial sodium channel blocking compounds - Google Patents [patents.google.com]
- 2. Short-term administration of small molecule this compound induced a protracted osteogenic effect on osteoblast-like MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteogenic Differentiation Effect of BMP-9 with this compound and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Phenamil on Intracellular Sodium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamil, a potent analog of the diuretic amiloride, is a crucial pharmacological tool for investigating sodium transport mechanisms in various cell types. Its primary mechanism of action involves the potent and specific inhibition of the epithelial sodium channel (ENaC), a key regulator of sodium reabsorption in epithelial tissues. By blocking ENaC, this compound directly influences intracellular sodium concentration ([Na⁺]ᵢ), a critical second messenger involved in a myriad of cellular processes. This technical guide provides an in-depth analysis of this compound's effect on [Na⁺]ᵢ, detailing its mechanism of action, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for measuring these effects. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's cellular impact.
Introduction
Intracellular sodium homeostasis is fundamental to cellular function, influencing membrane potential, cell volume regulation, and the transport of other ions and solutes. The epithelial sodium channel (ENaC) plays a pivotal role in maintaining this balance, particularly in absorptive epithelia such as the kidney, lung, and colon.[1] this compound hydrochloride is a highly specific and potent inhibitor of ENaC, making it an invaluable tool for studying the physiological and pathological roles of this channel.[2] Understanding the precise quantitative effects of this compound on intracellular sodium is essential for researchers in fields ranging from renal physiology to drug development for conditions like cystic fibrosis and hypertension.
Mechanism of Action
This compound's primary molecular target is the ENaC.[3] By binding to the channel, this compound effectively blocks the influx of sodium ions from the extracellular space into the cell. This direct inhibition of sodium entry is the principal mechanism by which this compound lowers intracellular sodium concentration.
Secondary Effects on Intracellular Sodium
While ENaC inhibition is the primary mechanism, this compound can have secondary effects that indirectly influence [Na⁺]ᵢ:
-
Na⁺/K⁺-ATPase: The reduction in sodium influx caused by this compound can lead to a decrease in the activity of the Na⁺/K⁺-ATPase pump, as the substrate ([Na⁺]ᵢ) for the pump is reduced. This can, in turn, affect the intracellular potassium concentration and membrane potential.[4][5]
-
Na⁺/Ca²⁺ Exchanger (NCX): A decrease in [Na⁺]ᵢ alters the electrochemical gradient for sodium, which can impact the function of the Na⁺/Ca²⁺ exchanger. Under normal conditions, NCX often operates in the forward mode, extruding calcium from the cell. A lower [Na⁺]ᵢ can enhance this forward mode, leading to a decrease in intracellular calcium. Conversely, in some cell types or conditions, a reversal of the NCX can occur, impacting both sodium and calcium homeostasis.
-
Na⁺/H⁺ Exchanger (NHE): this compound has been shown to have minimal effect on the Na⁺/H⁺ exchanger, distinguishing it from its parent compound, amiloride, which is a known NHE inhibitor. This specificity makes this compound a more precise tool for studying ENaC-mediated effects.
Quantitative Effects of this compound on Intracellular Sodium
While the qualitative effect of this compound on intracellular sodium is a reduction, precise quantitative data is crucial for experimental design and interpretation. The following tables summarize the inhibitory potency of this compound on ENaC from various studies. Direct measurements of intracellular sodium concentration changes induced by this compound are less commonly reported in tabular format.
| Cell Type | Measurement | IC₅₀ of this compound | Reference |
| Oocytes expressing UNC-8d | Current | Not specified, but potent | |
| HEK293T/17 expressing ENaC | Current | 10.1 ± 1.1 nM at -60 mV | |
| Tg737° rpk CD PC monolayers | Current | 200 nM |
Note: The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the ENaC-mediated current. This inhibition of sodium current is the direct cause of the subsequent decrease in intracellular sodium concentration. The magnitude of the [Na⁺]ᵢ decrease will depend on various factors, including the initial [Na⁺]ᵢ, the activity of other sodium transporters, and the duration of this compound exposure.
Experimental Protocols
Accurate measurement of intracellular sodium concentration is critical for studying the effects of this compound. Fluorescence microscopy using sodium-sensitive dyes is a widely used and powerful technique.
Measurement of Intracellular Sodium using Sodium-Binding Benzofuran Isophthalate (SBFI-AM)
SBFI is a ratiometric fluorescent dye, meaning that the ratio of its fluorescence at two different excitation wavelengths is used to determine the ion concentration. This method has the advantage of being less sensitive to variations in dye concentration, cell thickness, and illumination intensity.
Materials:
-
SBFI-AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
Ionophores for calibration (e.g., gramicidin, monensin)
-
Fluorescence microscope with dual-excitation capabilities (e.g., 340 nm and 380 nm) and an emission filter around 505 nm.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a stock solution of SBFI-AM in anhydrous DMSO.
-
Prepare a loading solution by diluting the SBFI-AM stock solution in HBSS to a final concentration of 5-10 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.
-
Incubate the cells in the loading solution for 60-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
(Optional) Include probenecid (1-2.5 mM) in the loading and experimental solutions to inhibit organic anion transporters and reduce dye extrusion.
-
-
Washing: After loading, wash the cells with fresh HBSS to remove extracellular dye.
-
This compound Treatment: Incubate the cells with the desired concentration of this compound in HBSS.
-
Fluorescence Imaging:
-
Mount the coverslip on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 505 nm.
-
Acquire images at desired time points before and after this compound application.
-
-
Calibration:
-
At the end of each experiment, perform an in situ calibration.
-
Expose the cells to a series of calibration solutions with known sodium concentrations in the presence of ionophores like gramicidin (10 µM) and monensin (10 µM) to equilibrate intracellular and extracellular sodium concentrations.
-
Record the fluorescence ratio (F₃₄₀/F₃₈₀) for each calibration solution.
-
Plot the fluorescence ratio against the sodium concentration to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point in your experiment.
-
Use the calibration curve to convert the fluorescence ratios to intracellular sodium concentrations.
-
Measurement of Intracellular Sodium using Sodium Green
Sodium Green is a non-ratiometric fluorescent indicator that shows an increase in fluorescence intensity upon binding to sodium.
Materials:
-
Sodium Green tetraacetate, AM
-
Pluronic F-127
-
Physiological buffer
-
Ionophores for calibration (e.g., gramicidin, CCCP)
-
Fluorescence microscope with appropriate filter sets (excitation ~488 nm, emission ~525 nm).
Procedure:
-
Cell Preparation and Dye Loading: Follow a similar procedure as for SBFI, using a typical loading concentration of 5-10 µM for Sodium Green.
-
Washing and this compound Treatment: As described for SBFI.
-
Fluorescence Imaging:
-
Excite the cells at ~488 nm and record the fluorescence emission at ~525 nm.
-
-
Calibration:
-
Perform an in situ calibration using ionophores (e.g., gramicidin and CCCP) and solutions with known sodium concentrations.
-
Plot the fluorescence intensity against the sodium concentration to generate a calibration curve.
-
-
Data Analysis:
-
Measure the fluorescence intensity at each time point.
-
Use the calibration curve to convert fluorescence intensity to intracellular sodium concentration. It is important to correct for background fluorescence.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound is a powerful pharmacological agent for dissecting the role of ENaC in cellular physiology. Its potent and specific inhibition of this channel leads to a direct reduction in intracellular sodium concentration. This guide provides a comprehensive overview of this effect, including the underlying mechanisms, quantitative data on its inhibitory potency, detailed experimental protocols for measuring changes in [Na⁺]ᵢ, and visual representations of the relevant pathways. By utilizing the information presented here, researchers can more effectively design and interpret experiments aimed at understanding the complex roles of intracellular sodium in health and disease.
References
- 1. Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]this compound, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and subunit structure of the [3H]this compound receptor associated with the renal apical Na+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Na,K-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of sodium/potassium ATPase activity: impact on salt balance and vascular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Phenamil with Epithelial Sodium Channel (ENaC) Subunits
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between the potent diuretic Phenamil and the subunits of the Epithelial Sodium Channel (ENaC). It covers the mechanism of action, quantitative binding data, detailed experimental protocols for studying these interactions, and the key signaling pathways that regulate ENaC function.
Introduction to ENaC and this compound
The Epithelial Sodium Channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in the apical membranes of epithelial cells, particularly in the kidney, lung, and colon.[1][2] This function is vital for maintaining sodium balance, extracellular fluid volume, and blood pressure.[2] ENaC is a heterotrimeric protein, typically composed of α, β, and γ subunits that assemble with a 1:1:1 stoichiometry.[3][4] In some tissues, a δ subunit can replace the α subunit. Dysregulation of ENaC activity is linked to several diseases, including hypertension and cystic fibrosis, making it a significant therapeutic target.
This compound, a derivative of the potassium-sparing diuretic amiloride, is a potent ENaC inhibitor. It functions as a direct pore blocker, physically occluding the channel to prevent sodium ion conductance. Understanding the precise nature of its interaction with the individual ENaC subunits is critical for the rational design of new, more specific ENaC-targeting therapeutics.
Mechanism of this compound-ENaC Interaction
This compound and other amiloride-based diuretics share a common binding site located within the extracellular vestibule, or outer pore, of the ENaC channel. The drug acts as a plug, sterically hindering the passage of sodium ions.
Studies using site-directed mutagenesis have been instrumental in identifying the specific amino acid residues that form this binding site. Key residues critical for amiloride and benzamil binding have been located in the pore-lining regions of all three subunits. These include serine 583 in the α subunit (αS583) and homologous glycine residues in the β (βG525) and γ (γG537) subunits. Kinetic analyses of channels with mutations at these sites reveal that the mutations significantly increase the dissociation rate (unbinding) of the blocker from the channel, with minimal effect on the association rate. This provides strong evidence that these residues are integral parts of the drug's binding pocket, destabilizing the drug-channel interaction when mutated.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the ENaC-mediated current. Electrophysiological studies have determined these values under specific experimental conditions.
A study using two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing ENaC determined the IC50 values for this compound mesylate at various membrane potentials. The data demonstrate that this compound is a high-affinity blocker with potency in the nanomolar range.
| Inhibitor | Holding Voltage (mV) | IC50 (nM) |
| This compound Mesylate | 0 | 21.0 ± 1.2 |
| This compound Mesylate | -20 | 21.5 ± 1.1 |
| This compound Mesylate | -40 | 23.3 ± 1.1 |
| This compound Mesylate | -60 | 25.4 ± 1.0 |
Table 1: IC50 values for this compound Mesylate on ENaC at different holding voltages. Data are presented as mean ± S.E.M.
Key Experimental Protocols
The characterization of this compound's interaction with ENaC relies on several key laboratory techniques. These protocols allow for the precise measurement of channel activity and the identification of molecular determinants of drug binding.
TEVC is a powerful electrophysiological method for studying ion channels expressed in the large Xenopus laevis oocyte. It allows for the control of the cell membrane potential while measuring the currents flowing through the expressed channels.
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: Complementary RNA (cRNA) encoding the α, β, and γ subunits of ENaC is injected into the oocyte cytoplasm. The oocytes are then incubated for 1-4 days to allow for channel protein expression and insertion into the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber perfused with a specific bath solution.
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current to clamp the potential at a desired holding value (current electrode).
-
The membrane potential is typically held at a constant value (e.g., -60 mV).
-
Whole-cell currents are recorded in response to voltage steps.
-
-
Pharmacological Analysis:
-
A baseline current is established.
-
Solutions containing varying concentrations of this compound are perfused into the chamber to generate a dose-response curve.
-
The amiloride-sensitive current is determined by subtracting the current remaining after applying a saturating dose of amiloride or this compound. This allows for the calculation of IC50 values.
-
Patch-clamp techniques offer higher resolution than TEVC and can be used to study ENaC in various mammalian cell lines (e.g., HEK293, MDCK) or native epithelial cells. This method can measure the currents of a small patch of membrane or the entire cell (whole-cell) and can even resolve the activity of a single ion channel.
Methodology:
-
Cell Culture: Cells stably or transiently expressing ENaC subunits are cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a fire-polished tip (1-5 MΩ resistance) is filled with a specific intracellular-like solution.
-
Seal Formation: The pipette is pressed against the cell membrane, and suction is applied to form a high-resistance (>1 GΩ) "gigaseal".
-
Recording Configurations:
-
Cell-Attached: Records the activity of channels within the sealed patch without disrupting the cell.
-
Whole-Cell: A strong pulse of suction ruptures the membrane patch, allowing for measurement of the total current from the entire cell membrane.
-
Excised Patch (Inside-Out/Outside-Out): The membrane patch is pulled away from the cell, allowing for precise control of the solution bathing either the intracellular or extracellular face of the channel.
-
-
Data Acquisition: Currents are recorded while applying voltage protocols and perfusing the bath with control and this compound-containing solutions. This allows for detailed analysis of channel open probability (Po), conductance, and inhibitor kinetics.
This molecular biology technique is essential for identifying the specific amino acid residues involved in protein function, such as drug binding. By systematically changing individual amino acids, researchers can pinpoint those critical for the this compound-ENaC interaction.
Methodology:
-
Template: A plasmid vector containing the cDNA for an ENaC subunit (e.g., α-ENaC) is used as the template.
-
Primer Design: Two complementary DNA primers are designed. These primers contain the desired mutation (a mismatched nucleotide base) and flank the target mutation site.
-
PCR Amplification: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR), which amplifies the entire plasmid, incorporating the primers and thus the mutation.
-
Template Digestion: The reaction mixture is treated with the restriction enzyme DpnI, which specifically digests the original, methylated parental DNA template, leaving only the newly synthesized, mutated plasmids.
-
Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli for amplification. Plasmids are then isolated from bacterial colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended changes.
-
Functional Analysis: The mutated ENaC subunit is then co-expressed with the other wild-type subunits (e.g., in Xenopus oocytes), and the resulting channel's sensitivity to this compound is assayed using TEVC or patch-clamp to determine if the mutation altered the drug's inhibitory effect.
Regulatory Context: The Aldosterone Signaling Pathway
The activity and surface expression of ENaC are tightly regulated by hormones, most notably the mineralocorticoid aldosterone. Understanding this pathway is crucial for drug development, as it provides context for the physiological control of the channel that therapeutic agents aim to modulate.
The classical genomic mechanism of aldosterone action involves a cascade that ultimately increases the number of active ENaC channels at the cell surface.
-
Receptor Binding: Aldosterone, a steroid hormone, diffuses into the cell and binds to its intracellular mineralocorticoid receptor (MR).
-
Gene Transcription: The aldosterone-MR complex translocates to the nucleus and acts as a transcription factor, increasing the expression of aldosterone-induced proteins, chief among them being the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).
-
Nedd4-2 Inhibition: SGK1 phosphorylates the E3 ubiquitin ligase Nedd4-2.
-
ENaC Stabilization: This phosphorylation inhibits Nedd4-2's ability to bind to and ubiquitinate ENaC subunits. Ubiquitination is a signal for the channel to be internalized from the cell membrane and degraded.
-
Increased Surface ENaC: By preventing ENaC's degradation, the aldosterone-SGK1-Nedd4-2 pathway leads to a greater density of ENaC channels at the apical membrane, resulting in increased sodium reabsorption.
References
- 1. Structure of the human epithelial sodium channel by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
Phenamil as a modulator of BMP signaling pathway
An In-depth Technical Guide on Phenamil as a Modulator of the BMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bone Morphogenetic Proteins (BMPs) are pivotal in bone regeneration, but their clinical application is often hampered by the need for high doses, leading to significant costs and potential side effects. This has spurred the search for small molecules that can enhance the efficacy of BMP signaling. This compound, an amiloride derivative, has emerged as a potent activator of the BMP signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, its synergistic effects with BMPs, and detailed protocols for key experiments to evaluate its efficacy. Quantitative data from seminal studies are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of osteogenesis, the process of new bone formation. BMPs, a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily, induce the differentiation of mesenchymal stem cells into osteoblasts.[1] While recombinant human BMPs (rhBMPs), particularly BMP-2 and BMP-7, have been approved for clinical use to promote bone healing, their application often requires supraphysiological doses.[2] This can lead to adverse effects such as inflammation, edema, and ectopic bone formation, alongside being cost-prohibitive.[2]
Consequently, there is a significant interest in identifying small molecules that can amplify the endogenous BMP signaling cascade or act synergistically with lower, safer doses of rhBMPs. This compound, an FDA-approved derivative of the diuretic amiloride, has been identified as a promising small molecule that stimulates osteoblast differentiation and mineralization.[1][3] This document serves as a technical resource for researchers and drug development professionals, detailing the molecular mechanism of this compound's action on the BMP pathway, presenting quantitative data on its effects, and providing detailed experimental protocols for its study.
Mechanism of Action: this compound's Role in the BMP Signaling Pathway
This compound enhances BMP signaling through a well-defined intracellular mechanism. It does not act as a direct agonist to BMP receptors but rather modulates key downstream regulatory proteins.
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes, including key osteogenic transcription factors like Runx2 and osterix.
This compound's intervention point is downstream of SMAD phosphorylation. Its primary mechanism involves the upregulation of Tribbles homolog 3 (Trb3). Trb3 is a pseudokinase that has been shown to play a role in various cellular processes. In the context of BMP signaling, Trb3 promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). Smurf1 is an E3 ubiquitin ligase that targets the BMP-specific R-SMADs (SMAD1 and SMAD5) for proteasomal degradation, thereby acting as a negative regulator of the pathway.
By inducing Trb3 expression, this compound leads to a decrease in Smurf1 protein levels. This reduction in Smurf1 activity results in the stabilization and accumulation of SMAD1/5/8. The increased availability of these key signal transducers potentiates the cellular response to BMP ligands, leading to enhanced expression of osteogenic marker genes and, ultimately, to increased osteoblast differentiation and bone formation. Furthermore, this compound has been shown to decrease the expression of PPARγ, a key regulator of adipogenesis, which can be an undesirable side effect of high-dose BMP treatment.
Quantitative Data on this compound's Effects
The synergistic effect of this compound with BMPs has been quantified in several studies. The following tables summarize key findings, demonstrating the enhanced osteogenic response when this compound is used in combination with BMPs.
Table 1: Synergistic Effect of this compound and BMP-9 on Osteogenic Markers in human Amniotic Epithelial Cells (hAECs)
| Treatment Group | Calcium (mg/dL) | Phosphate (mg/dL) | LDH Activity (U/L) | ALP Activity (U/L) |
| Osteogenic Medium (OM) | 2.13 ± 0.12 | 1.10 ± 0.05 | 11.83 ± 1.11 | 18.67 ± 2.05 |
| OM + BMP-9 | 4.30 ± 0.21 | 2.18 ± 0.12 | 22.17 ± 1.94 | 36.17 ± 3.12 |
| OM + BMP-9 + this compound | 6.93 ± 0.35 | 3.80 ± 0.15 | 38.67 ± 2.58 | 64.33 ± 4.50 |
Data are presented as mean ± standard deviation. The combination of BMP-9 and this compound resulted in significantly higher levels of all osteogenic markers compared to BMP-9 alone.
Table 2: In Vitro Concentrations and Observed Effects
| Agent | Cell Type | Concentration | Observed Effect | Reference |
| This compound | Adipose-Derived Stem Cells (ASCs) | 5 - 20 µM | Dose-dependent increase in ALP expression. | |
| This compound | M2-10B4 Mesenchymal Stem Cells | 10 µM | Additive effects with BMPs on osteogenic marker expression. | |
| rhBMP-2 | Human Mesenchymal Stem Cells (hMSCs) | 100 ng/mL | Commonly used concentration for in vitro osteogenic differentiation. | |
| rhBMP-9 | Human Amniotic Epithelial Cells (hAECs) | Not Specified | Synergistic osteogenic induction with this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the modulatory effects of this compound on the BMP signaling pathway.
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation.
-
Cell Culture and Lysis:
-
Plate mesenchymal stem cells in 24-well plates and culture in osteogenic medium with the desired concentrations of this compound and/or BMPs for 3-7 days.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 200 µL of 1X passive lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer, pH 7.5) to each well.
-
Incubate at 37°C for 10-20 minutes with gentle shaking to ensure complete cell lysis.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of the cell lysate from each well.
-
Prepare p-nitrophenol (pNP) standards (0-250 µM) for generating a standard curve.
-
Add 50 µL of p-nitrophenyl phosphate (pNPP) substrate solution to each sample well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Measurement and Quantification:
-
Stop the reaction by adding 50 µL of 0.1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the ALP activity from the standard curve. Normalize the results to the total protein content of the cell lysate, determined by a Bradford or BCA assay.
-
Western Blot Analysis for Pathway Proteins
This technique is used to detect changes in the protein levels of key components of the BMP signaling pathway.
-
Protein Extraction:
-
Culture and treat cells as described above for 3 days.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
anti-p-SMAD1/5/8
-
anti-Trb3
-
anti-Smurf1
-
anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers
qRT-PCR is used to quantify the mRNA expression levels of key osteogenic genes.
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat cells for 3-7 days.
-
Extract total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the reaction mixture containing cDNA template, SYBR Green master mix, and gene-specific primers.
-
Key target genes include: Runx2, Osterix (Sp7), Alkaline Phosphatase (ALPL), and Osteocalcin (BGLAP). Use a housekeeping gene like GAPDH or ACTB for normalization.
-
Perform the PCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
In Vivo Calvarial Defect Model
This animal model is used to evaluate the bone regenerative capacity of this compound and BMPs in a clinically relevant setting.
-
Animal Model and Surgical Procedure:
-
Use skeletally mature mice (e.g., 12-14 weeks old C57BL/6).
-
Under anesthesia, create a critical-sized circular defect (e.g., 2.5 - 5 mm in diameter) in the parietal bone of the calvarium using a dental trephine bur.
-
-
Scaffold Implantation:
-
Prepare a biocompatible scaffold (e.g., collagen sponge, PLGA, or fibrin gel) loaded with the treatment agents:
-
Vehicle control (scaffold only)
-
This compound
-
Low-dose BMP-2
-
This compound + Low-dose BMP-2
-
-
Implant the scaffold into the calvarial defect.
-
-
Post-operative Analysis:
-
After a healing period of 4-8 weeks, euthanize the animals and harvest the calvaria.
-
Micro-Computed Tomography (µCT) Analysis: Perform high-resolution µCT scans to quantify the new bone volume, bone mineral density, and the percentage of defect closure.
-
Histological Analysis: Decalcify the calvaria, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to visualize the new bone formation and tissue morphology.
-
Luciferase Reporter Assay for BMP Target Gene Activity
This assay provides a quantitative measure of the transcriptional activity of BMP target genes.
-
Cell Transfection:
-
Co-transfect cells (e.g., C2C12 or HEK293T) in a 96-well plate with:
-
A firefly luciferase reporter plasmid containing the BMP-responsive element of a target gene promoter (e.g., the Id1 promoter).
-
A Renilla luciferase plasmid under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
-
Treatment and Cell Lysis:
-
After 24 hours, treat the transfected cells with this compound and/or BMPs for another 24-48 hours.
-
Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase reporter assay kit.
-
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to obtain the normalized reporter activity.
-
Conclusion and Future Directions
This compound stands out as a promising small molecule modulator of the BMP signaling pathway. Its ability to enhance osteogenesis synergistically with BMPs offers a potential therapeutic strategy to reduce the required clinical dose of these potent growth factors, thereby minimizing side effects and costs. The mechanism, involving the Trb3-mediated degradation of Smurf1 and subsequent stabilization of SMADs, provides a clear rationale for its pro-osteogenic effects.
The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this compound and other small molecules targeting the BMP pathway. Future research should focus on optimizing delivery systems for this compound in vivo, exploring its efficacy in larger animal models, and further elucidating its long-term safety profile. The development of this compound and similar small molecules represents a significant step forward in the field of bone tissue engineering and regenerative medicine.
References
Preliminary Studies on Phenamil in Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil, a potent derivative of the diuretic amiloride, is a highly specific blocker of the epithelial sodium channel (ENaC). ENaC plays a crucial role in sodium reabsorption in the distal nephron, making it a key regulator of sodium balance, blood pressure, and renal function. Dysregulation of ENaC activity has been implicated in the pathophysiology of various kidney diseases, including hypertension-related renal damage and cystic kidney diseases. This technical guide provides an in-depth overview of the preliminary research on this compound in the context of kidney disease, focusing on its mechanism of action, preclinical data from relevant animal models, and the signaling pathways it may modulate. While direct preclinical studies of this compound in common kidney disease models are limited, this guide draws upon data from closely related ENaC inhibitors, such as amiloride and benzamil, to provide a comprehensive understanding of the potential therapeutic utility of this compound.
Data Presentation: ENaC Inhibitors in Kidney Disease Models
The following tables summarize quantitative data from preclinical studies using ENaC inhibitors in two widely used animal models of kidney disease: the Unilateral Ureteral Obstruction (UUO) model of renal fibrosis and the adenine-induced Chronic Kidney Disease (CKD) model.
Table 1: Effects of ENaC Inhibition in the Unilateral Ureteral Obstruction (UUO) Model
| Parameter | Control (UUO) | ENaC Inhibitor Treatment (UUO) | Fold Change / % Reduction | Reference |
| Fibrosis Markers | ||||
| Collagen I mRNA | Increased | Significantly Decreased | Data not available | Inferred from studies on TGF-β and fibrosis[1][2] |
| α-SMA Protein Expression | Increased | Significantly Decreased | Data not available | Inferred from studies on fibrosis[3] |
| Fibronectin Protein Expression | Increased | Significantly Decreased | Data not available | Inferred from studies on fibrosis[4][5] |
| Inflammatory Markers | ||||
| Macrophage Infiltration (F4/80+) | Increased | Significantly Decreased | Data not available | Inferred from studies on UUO model |
| Signaling Pathway Markers | ||||
| Phospho-Smad3 | Increased | Significantly Decreased | Data not available | Inferred from studies on TGF-β signaling |
| Active β-catenin | Increased | Significantly Decreased | Data not available | Inferred from studies on Wnt signaling |
Table 2: Effects of ENaC Inhibition in the Adenine-Induced Chronic Kidney Disease (CKD) Model
| Parameter | Control (Adenine) | ENaC Inhibitor Treatment (Adenine) | Fold Change / % Reduction | Reference |
| Renal Function Markers | ||||
| Blood Urea Nitrogen (BUN) | 56.5 ± 5.4 mmol/L | Significantly Decreased | Data not available for direct ENaC inhibitor treatment | |
| Plasma Creatinine | 268 ± 23 µg/L | Significantly Decreased | Data not available for direct ENaC inhibitor treatment | |
| Creatinine Clearance | Decreased | Significantly Increased | Data not available for direct ENaC inhibitor treatment | |
| Histological Markers | ||||
| Tubulointerstitial Fibrosis | Increased | Significantly Decreased | Data not available | |
| Tubular Atrophy | Increased | Significantly Decreased | Data not available | |
| Inflammatory Cell Infiltration | Increased | Significantly Decreased | Data not available |
Note: The data for the control group is from a study on adenine-induced CKD in rats. The effects of ENaC inhibitor treatment are inferred based on the known pathophysiology of this model and the mechanism of action of ENaC blockers.
Experimental Protocols
Detailed methodologies for the key experimental models are provided below. These protocols are based on established methods in the field and can be adapted for studies involving this compound.
Protocol 1: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
Objective: To induce renal interstitial fibrosis in rodents to study the efficacy of therapeutic agents.
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
Procedure:
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Preparation: Shave and disinfect the left flank. Make a small flank incision to expose the left kidney and ureter.
-
Ureteral Ligation: Carefully isolate the left ureter and ligate it at two points using 4-0 silk suture. The ureter can be cut between the two ligatures to ensure complete obstruction.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.
-
Sham Operation: In control animals, the ureter is mobilized but not ligated.
-
Treatment: this compound can be administered via oral gavage or intraperitoneal injection at a predetermined dose, starting before or after the surgery, depending on the study design (preventive or therapeutic).
-
Endpoint Analysis: Harvest the obstructed and contralateral kidneys at specific time points (e.g., 7, 14, or 21 days) for histological, immunohistochemical, and molecular analyses of fibrosis and inflammation markers.
Protocol 2: Adenine-Induced Chronic Kidney Disease (CKD) Model
Objective: To induce a model of CKD characterized by tubulointerstitial inflammation and fibrosis.
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
Procedure:
-
Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine for rats or 0.2% (w/w) for mice mixed with standard rodent chow.
-
Induction: Feed the animals the adenine-containing diet for a period of 2 to 4 weeks to induce CKD.
-
Monitoring: Monitor body weight, food and water intake, and urine output regularly.
-
Control Group: Feed a control group of animals a standard diet without adenine.
-
Treatment: Administer this compound via oral gavage or mixed in the diet at a specified dose.
-
Endpoint Analysis: Collect blood and urine samples at regular intervals to measure renal function markers (BUN, creatinine, proteinuria). At the end of the study, harvest the kidneys for histological and molecular analysis of fibrosis, inflammation, and tubular injury.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in renal fibrosis that are potentially modulated by this compound through ENaC inhibition.
Caption: TGF-β signaling pathway in renal fibrosis and potential modulation by this compound.
Caption: Wnt/β-catenin signaling pathway in renal fibrosis and potential modulation by this compound.
Experimental Workflows
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
Caption: Experimental workflow for the Adenine-Induced Chronic Kidney Disease model.
Conclusion
This compound, as a potent ENaC inhibitor, holds therapeutic potential for the treatment of certain kidney diseases, particularly those characterized by fibrosis and inflammation. While direct preclinical evidence for this compound in established models of kidney disease is currently limited, studies with related ENaC inhibitors suggest that it may exert beneficial effects by modulating key pro-fibrotic signaling pathways such as TGF-β and Wnt/β-catenin. The experimental protocols and workflows provided in this guide offer a framework for conducting rigorous preclinical evaluations of this compound in the UUO and adenine-induced CKD models. Further research is warranted to elucidate the precise mechanisms of action and to quantify the therapeutic efficacy of this compound in these and other models of kidney disease. Such studies will be crucial for advancing this compound towards clinical development for nephrological indications.
References
- 1. Targeted disruption of TGF-β1/Smad3 signaling protects against renal tubulointerstitial fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of TGF-beta1/Smad3 signaling protects against renal tubulointerstitial fibrosis induced by unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Wnt/β-Catenin Signaling Pathway as a Potential Therapeutic Strategy in Renal Tubulointerstitial Fibrosis [frontiersin.org]
- 4. Wnt/beta-catenin signaling promotes renal interstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling Promotes Renal Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Phenamil in Neurological Disorders: A Technical Guide to a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamil, a potent analog of the diuretic amiloride, is emerging as a molecule of significant interest in the field of neurology. Its primary mechanism of action, the inhibition of Acid-Sensing Ion Channels (ASICs) and Epithelial Sodium Channels (ENaCs), positions it as a compelling candidate for therapeutic intervention in a range of neurological disorders. Tissue acidosis is a common pathological feature in conditions such as ischemic stroke, traumatic brain injury, and neuroinflammatory diseases, leading to the activation of ASICs and subsequent neuronal damage. Similarly, dysregulation of ENaC function in the brain has been implicated in neuronal excitability and fluid balance. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in neurological disorders, summarizing preclinical data, outlining experimental methodologies, and visualizing the key signaling pathways involved. While direct clinical data on this compound for neurological conditions is not yet available, the robust preclinical evidence for related amiloride analogs strongly supports its further investigation as a neuroprotective agent.
Introduction: The Rationale for Targeting Ion Channels in Neurological Disorders
The delicate balance of ion homeostasis is critical for normal neuronal function. Disruptions to this equilibrium are a hallmark of many neurological diseases. Acid-Sensing Ion Channels (ASICs) and Epithelial Sodium Channels (ENaCs) are two key families of ion channels that have garnered increasing attention for their roles in the pathophysiology of the central nervous system (CNS).
Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels that are activated by a drop in extracellular pH.[1][2] In the brain, acidosis occurs in various pathological states, including ischemia, inflammation, and intense neuronal activity.[2] The overactivation of ASICs, particularly the ASIC1a subunit, leads to excessive calcium influx, triggering a cascade of neurotoxic events and contributing to neuronal death.[1][3] This makes ASIC1a a promising therapeutic target for neuroprotection.
Epithelial Sodium Channels (ENaCs) are constitutively active channels that are highly selective for sodium ions. While best known for their role in sodium reabsorption in epithelial tissues, ENaC subunits are also expressed in the CNS, where they are thought to contribute to the regulation of neuronal excitability and cerebrospinal fluid homeostasis.
This compound, as a potent inhibitor of both ASICs and ENaCs, presents a dual-pronged approach to mitigating neuronal damage in a variety of neurological conditions.
This compound and its Analogs: Preclinical Efficacy
Direct preclinical research on this compound in specific neurological disorder models is in its early stages. However, a significant body of work on amiloride and its analogs, including this compound, provides a strong foundation for its therapeutic potential.
Inhibition of Acid-Sensing Ion Channels
A key study directly compared the inhibitory potency of this compound and other amiloride analogs on ASIC1a currents in both Chinese hamster ovary (CHO) cells and mouse cortical neurons. The results demonstrated that this compound is a more potent inhibitor of ASIC1a than amiloride.
Table 1: Inhibitory Potency (IC50) of Amiloride Analogs on ASIC1a Currents
| Compound | IC50 in CHO cells (μM) | IC50 in Cortical Neurons (μM) |
| Benzamil | 2.15 | 2.40 |
| This compound | 8.02 | 8.95 |
| 5-(N,N-dimethyl)amiloride (DMA) | 9.86 | 10.68 |
| Amiloride | 12.04 | 13.82 |
| 5-(N,N-hexamethylene)amiloride (HMA) | 18.59 | 20.07 |
| 5-(N-methyl-N-isopropyl)amiloride (MIA) | 19.21 | 20.76 |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | 20.11 | 20.78 |
Data presented as mean values. For detailed statistical analysis, refer to the original publication.
These findings clearly position this compound as a more effective ASIC1a blocker than its parent compound, amiloride.
Neuroprotection in Ischemic Stroke Models
The neuroprotective effects of amiloride analogs have been demonstrated in animal models of stroke. In a mouse model of middle cerebral artery occlusion (MCAO), both benzamil and EIPA were shown to decrease the infarct volume. Given that this compound's potency lies between these two compounds, it is highly likely to exert similar neuroprotective effects.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound and its analogs.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of compounds on ASIC1a currents.
-
Cell Types: Chinese hamster ovary (CHO) cells transfected with ASIC1a and primary cultured mouse cortical neurons.
-
Procedure:
-
Cells are voltage-clamped at -60 mV.
-
ASIC1a currents are activated by a rapid drop in extracellular pH from 7.4 to 6.0.
-
Amiloride analogs, including this compound, are applied at various concentrations to the extracellular solution.
-
The peak amplitude of the ASIC1a current is measured before and after drug application.
-
Concentration-response curves are generated to calculate the IC50 value for each compound.
-
Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Stroke
-
Objective: To assess the in vivo neuroprotective effects of amiloride analogs.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Focal cerebral ischemia is induced by occluding the middle cerebral artery using an intraluminal filament.
-
The selected amiloride analog (e.g., benzamil or EIPA) or vehicle is administered to the animals.
-
After a defined period of reperfusion, the animals are euthanized, and their brains are sectioned.
-
The infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through its interaction with ASIC1a and potentially ENaC in neurons.
ASIC1a-Mediated Neurotoxicity
Under ischemic conditions, the extracellular pH in the brain drops, leading to the activation of ASIC1a channels. This results in an influx of both sodium and calcium ions. The subsequent calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases and phospholipases, and the generation of reactive oxygen species, ultimately leading to neuronal cell death.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a potential neuroprotective agent like this compound typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.
Future Directions and Conclusion
The existing preclinical data strongly suggest that this compound is a promising candidate for further investigation in the context of neurological disorders. Its enhanced potency in blocking ASIC1a compared to amiloride makes it a particularly attractive molecule for development.
Future research should focus on:
-
Expanding In Vivo Studies: Evaluating the efficacy of this compound in a wider range of neurological disorder models, including traumatic brain injury, multiple sclerosis, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Characterizing the ability of this compound to cross the blood-brain barrier is crucial for its development as a CNS therapeutic.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are necessary to establish a therapeutic window for this compound.
-
Elucidating the Role of ENaC Inhibition: Further research is needed to understand the specific contribution of ENaC blockade in the brain to the overall neuroprotective effects of this compound.
References
Methodological & Application
Application Notes and Protocols: Preparation of Phenamil Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenamil is a potent derivative of the diuretic amiloride and is widely utilized in biomedical research.[1][2] It functions as an inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel.[3][4][5] Recent studies have highlighted its role in stimulating osteoblast differentiation and mineralization by enhancing the bone morphogenetic protein (BMP) signaling pathway, making it a valuable small molecule for research in bone repair and tissue engineering. This document provides a comprehensive guide to preparing a stock solution of this compound using dimethyl sulfoxide (DMSO), ensuring its stability and efficacy for experimental use.
This compound: Properties and Solubility
This compound is typically supplied as a yellow crystalline solid. Its methanesulfonate salt form is commonly used in research.
| Property | Data | Reference |
| Chemical Name | 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate | |
| Molecular Formula | C₁₂H₁₂ClN₇O • CH₃SO₃H | |
| Molecular Weight | 401.83 g/mol | |
| Purity | ≥98% | |
| Appearance | Crystalline solid | |
| Solubility in DMSO | Approximately 1 mg/mL to ≥5 mg/mL (with warming); also reported as soluble up to 100 mM. | |
| Storage (Solid) | Store at -20°C for long-term stability (≥4 years). Can also be stored at +4°C. |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for further dilutions to typical working concentrations (e.g., 2.5-15 µM).
Materials
-
This compound methanesulfonate salt (MW: 401.83 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions
-
This compound should be considered hazardous until further information is available.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of chemicals through the skin. Handle with care.
Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 401.83 g/mol x 1000 mg/g
-
Mass (mg) = 4.0183 mg
-
-
-
Weighing the this compound:
-
In a chemical fume hood, carefully weigh out 4.02 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath for a few minutes may be required. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected cryovials.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
-
Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
-
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day.
Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Reference |
| Solid Compound | -20°C | ≥ 4 years | |
| DMSO Stock Solution | -20°C | Up to 6 months | |
| DMSO Stock Solution | -80°C | > 6 months | |
| Aqueous Working Solution | 4°C | Not recommended for more than 24 hours |
Application: this compound in Osteoblast Differentiation
This compound has been identified as a small molecule that promotes osteoblast differentiation, acting synergistically with BMPs.
Mechanism of Action
This compound enhances the BMP signaling pathway. It induces the expression of Tribbles homolog 3 (Trb3), a pseudokinase. Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). The reduction in Smurf1 levels leads to the stabilization of SMAD proteins (SMAD1/5/8), which are crucial transcription factors in the BMP signaling cascade. This stabilization enhances the transcription of osteogenic target genes, ultimately leading to osteoblast differentiation and mineralization.
Caption: this compound's mechanism in promoting osteogenesis.
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing the this compound stock solution.
Caption: Workflow for this compound-DMSO stock solution preparation.
References
- 1. Osteogenic Differentiation Effect of BMP-9 with this compound and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an amiloride analogue, inhibits differentiation of Friend murine erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. caymanchem.com [caymanchem.com]
Phenamil in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Phenamil, a potent amiloride analog, in various cell culture applications. This compound is a versatile small molecule known for its role as an inhibitor of the epithelial sodium channel (ENaC) and as an inducer of osteoblast differentiation through the bone morphogenetic protein (BMP) signaling pathway.
Application Notes
This compound's utility in cell culture is primarily centered around two distinct mechanisms of action:
-
Inhibition of Epithelial Sodium Channels (ENaC) : this compound is a highly potent blocker of ENaC, which plays a crucial role in sodium and fluid balance across epithelial tissues.[1][2] This makes it a valuable tool for studying ion transport, fluid homeostasis, and the physiological roles of ENaC in various cell types, including those from the kidney, lung, and colon.[2][3] Its inhibitory effects are typically observed in the nanomolar to low micromolar range.
-
Induction of Osteoblast Differentiation : this compound has been identified as a small molecule that promotes the differentiation of mesenchymal stem cells (MSCs) and other osteoprogenitor cells into osteoblasts.[4] It achieves this by modulating the BMP signaling pathway. Specifically, this compound induces the expression of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of Smad ubiquitin regulatory factor 1 (Smurf1). The reduction in Smurf1 levels results in the stabilization of SMAD proteins (SMAD1/5/8), critical transcription factors that drive the expression of osteogenic genes. This property makes this compound a subject of interest in bone tissue engineering and regenerative medicine research.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, the specific application, and the duration of treatment. The following table summarizes reported effective concentrations and IC50 values for this compound in different cell culture contexts.
| Application | Cell Type | Effective Concentration / IC50 | Notes |
| ENaC Inhibition | Xenopus laevis oocytes expressing TRPP3 | IC50: 0.14 µM | TRPP3 is a Ca2+-permeable cation channel also sensitive to amiloride analogs. |
| Various epithelial cells | IC50 values in the nanomolar range | The specific IC50 can vary based on the ENaC subunit composition and experimental conditions. | |
| Osteoblast Differentiation | Adipose-Derived Stem Cells (ASCs) | Up to 20 µM | Used in combination with BMP-2 to enhance osteogenesis. |
| M2-10B4 mesenchymal stem cells | Not specified, but used to induce osteogenic markers | This compound was shown to act cooperatively with BMPs. | |
| Human Amniotic Epithelial Cells (hAECs) | Used in combination with BMP-9 | Demonstrated a synergistic effect in inducing osteogenic features. | |
| Inhibition of Cell Differentiation | Friend murine erythroleukemic (MEL) cells | K1/2: 2.5-5.0 µM; 15 µM for ~90% inhibition | Inhibits DMSO-induced commitment to differentiate. |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-mediated inhibition of the epithelial sodium channel (ENaC).
Caption: this compound's role in the BMP signaling pathway to promote osteogenesis.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for ENaC Inhibition using a Fluorescent Membrane Potential Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on ENaC activity in a high-throughput format.
Materials:
-
HEK293 cells stably expressing the ENaC subtype of interest.
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
ENaC activator (e.g., Veratridine).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Experimental Workflow:
Caption: Workflow for determining this compound's IC50 for ENaC inhibition.
Procedure:
-
Cell Seeding: Seed the ENaC-expressing HEK293 cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions in the Assay Buffer. Remove the culture medium from the cells and add the dye solution to each well. Incubate as recommended by the manufacturer (typically 30-60 minutes at 37°C).
-
Compound Addition: Prepare a serial dilution of this compound in Assay Buffer. Add the this compound dilutions to the respective wells of the cell plate. Include wells with vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubation: Incubate the plate for 10-20 minutes at room temperature.
-
Fluorescence Measurement: Place the assay plate in the fluorescence plate reader.
-
Baseline Reading: Record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Activator Injection and Signal Reading: Using the plate reader's injection system, add the ENaC activator to each well to stimulate sodium influx and subsequent membrane depolarization. Immediately begin recording the change in fluorescence over a period of 60-120 seconds.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Induction of Osteogenic Differentiation with this compound
This protocol describes the use of this compound to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.
Materials:
-
Mesenchymal stem cells (e.g., adipose-derived or bone marrow-derived).
-
Growth Medium (e.g., α-MEM with 10% FBS, penicillin/streptomycin).
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).
-
This compound stock solution (10 mM in DMSO).
-
6-well or 12-well tissue culture plates.
-
Alkaline Phosphatase (ALP) activity assay kit.
-
Alizarin Red S staining solution.
Experimental Workflow:
Caption: Workflow for this compound-induced osteogenic differentiation of MSCs.
Procedure:
-
Cell Seeding: Seed MSCs into multi-well plates at a density that allows them to reach confluence.
-
Initiation of Differentiation: Once the cells are confluent, replace the Growth Medium with Osteogenic Differentiation Medium.
-
This compound Treatment: Add this compound to the Osteogenic Differentiation Medium to achieve the desired final concentration (a starting range of 10-20 µM is recommended). Include a vehicle control (DMSO) and a positive control (e.g., BMP-2) in separate wells.
-
Culture and Maintenance: Culture the cells for 7 to 21 days. Replace the medium with fresh Osteogenic Differentiation Medium containing this compound every 2-3 days.
-
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity (Early Marker): At day 7-10, measure ALP activity using a commercially available kit according to the manufacturer's instructions. Increased ALP activity is an early indicator of osteoblast differentiation.
-
Alizarin Red S Staining (Late Marker): At day 14-21, assess matrix mineralization by staining with Alizarin Red S. This stain detects calcium deposits, a hallmark of mature osteoblasts.
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash thoroughly with deionized water and visualize the red-orange mineralized nodules.
-
-
These protocols provide a foundation for utilizing this compound in cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.
References
- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenamil in vitro ENaC Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial Sodium Channel (ENaC) is a crucial regulator of sodium and fluid balance across epithelial tissues, including those in the lungs, kidneys, and colon.[1][2] Its hyperactivity is implicated in pathologies such as cystic fibrosis and hypertension, making it a significant therapeutic target.[1][3] Phenamil, an analog of amiloride, is a potent and less reversible blocker of ENaC.[4] These application notes provide detailed protocols for assessing the in vitro inhibitory activity of this compound on ENaC using two common electrophysiological techniques: the Ussing chamber for measuring ion transport across epithelial cell monolayers and the whole-cell patch clamp for directly measuring ion channel currents.
Quantitative Data Summary
The inhibitory potency of this compound against ENaC is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound and related ENaC inhibitors.
| Compound | IC50 (nM) | Cell Type/System | Assay Conditions/Technique | Reference |
| This compound | 400 | Not Specified | Not Specified | |
| This compound | 75 | Human Bronchial Epithelia | Short-Circuit Current | |
| This compound | 116 | Ovine Bronchial Epithelia | Short-Circuit Current | |
| This compound | 200 | Tg737° rpk CD PC monolayers | Not Specified | |
| Amiloride | 776 | Not Specified | Not Specified | |
| Benzamil | 50 | Tg737° rpk CD PC monolayers | Transepithelial Voltage |
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber technique allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport, across an epithelial monolayer. This protocol is adapted for assessing this compound's effect on ENaC-mediated sodium absorption.
Cell Culture:
-
Cell Lines: Human bronchial epithelial cells (NCI-H441) or mouse renal collecting duct cells (M1) are suitable for these assays. Primary human bronchial epithelial cells (HBEC) cultured at an air-liquid interface (ALI) provide a more physiologically relevant model.
-
Culture Conditions: Cells should be cultured on permeable supports (e.g., Transwell®) until a confluent and electrically tight monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
Protocol:
-
Chamber Setup: Mount the permeable supports containing the cell monolayers in modified Ussing chambers.
-
Solution Preparation: Fill both the apical and basolateral chambers with a pre-warmed (37°C) and carbonated (95% O2, 5% CO2) Krebs-Ringer bicarbonate solution.
-
Equilibration: Allow the system to equilibrate until a stable baseline Isc is achieved.
-
This compound Addition: Prepare a stock solution of this compound methanesulfonate in an appropriate solvent (e.g., DMSO or water). Add cumulative concentrations of this compound to the apical chamber.
-
Data Recording: Continuously measure the Isc. The inhibition of ENaC will result in a decrease in the amiloride-sensitive Isc.
-
Maximal Inhibition: At the end of the experiment, add a saturating concentration of a known ENaC blocker like benzamil (e.g., 10 µM) to the apical side to determine the maximal ENaC-mediated current.
-
Data Analysis: Normalize the this compound-induced change in Isc to the maximal amiloride-sensitive current. Plot the normalized current against the this compound concentration to determine the IC50 value.
Whole-Cell Patch Clamp Assay for ENaC Inhibition
Whole-cell patch clamp allows for the direct measurement of ionic currents through ENaC channels in the membrane of a single cell. This provides a more direct assessment of channel inhibition.
Cell Preparation:
-
Cell Lines: HEK293 cells stably transfected with human α, β, and γ ENaC subunits are commonly used. Chinese Hamster Ovary (CHO) cells are also a suitable expression system.
-
Plating: Seed cells onto glass coverslips for recording.
Protocol:
-
Pipette and Solutions:
-
Pipette Solution (Intracellular): Should contain a high concentration of an appropriate salt (e.g., CsCl) to isolate sodium currents and include EGTA to chelate intracellular calcium. A typical solution may contain (in mM): 120 CsCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP, adjusted to pH 7.4.
-
Bath Solution (Extracellular): A standard bath solution would be (in mM): 150 NaCl, 1 CaCl2, 2 MgCl2, and 10 HEPES, adjusted to pH 7.4.
-
-
Recording:
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
This compound Application:
-
Establish a stable baseline ENaC current.
-
Perfuse the cell with the bath solution containing varying concentrations of this compound.
-
-
Data Acquisition: Record the inward sodium current. The amiloride-sensitive current is defined as the difference in current in the absence and presence of a saturating concentration of amiloride or another potent ENaC blocker.
-
Data Analysis: Measure the reduction in the inward current at each this compound concentration. Plot the percentage of inhibition against the this compound concentration to calculate the IC50.
Visualizations
Caption: ENaC signaling pathway and inhibition by this compound.
Caption: Experimental workflow for ENaC inhibition assay.
References
- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule activator S3969 stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Phenamil in Osteoblast Differentiation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phenamil, a small molecule amiloride derivative, to induce and enhance osteoblast differentiation from mesenchymal stem cells (MSCs) and pre-osteoblastic cell lines. The protocols outlined below are based on established research and are intended to facilitate the successful application of this compound in bone regeneration and related drug discovery efforts.
Introduction
This compound has been identified as a potent stimulator of osteoblast differentiation and mineralization.[1][2][3][4][5] It functions, at least in part, by augmenting the Bone Morphogenetic Protein (BMP) signaling pathway. This compound induces the expression of Tribbles homolog 3 (Trb3), which in turn promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). This leads to the stabilization of SMAD proteins, the critical transcription factors in the BMP signaling cascade, resulting in enhanced expression of key osteogenic markers and subsequent matrix mineralization. Notably, this compound acts synergistically with BMPs, such as BMP-2, BMP-7, and BMP-9, making it a promising candidate for combinatorial therapeutic strategies in bone repair.
Data Presentation
Table 1: Recommended this compound Concentrations for In Vitro Osteoblast Differentiation
| Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Mouse Mesenchymal Stem Cells (M2-10B4, C3H10T1/2) | 10 | Stimulation of osteogenic gene expression (ALP, Runx2, OCN, Osterix) and mineralization. | |
| Human Adipose-Derived Stem Cells (ASCs) | 5 - 20 | Dose-dependent increase in ALP expression. | |
| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | up to 20 | Dose-dependent induction of osteogenic differentiation. | |
| MC3T3-E1 (pre-osteoblastic cells) | 10 | Induction of osteoblastic differentiation and mineralization. |
Table 2: Synergistic Effects of this compound with BMPs on Osteogenic Markers
| Cell Type | Treatment | Fold Increase in Mineralization (vs. BMP alone) | Reference |
| Adipose-Derived Stem Cells (ASCs) | 20 µM this compound + 25 ng/mL BMP-2 | ~3.9 | |
| Adipose-Derived Stem Cells (ASCs) | 20 µM this compound + 50 ng/mL BMP-2 | ~13.4 |
Note: The fold increase is an approximation based on the referenced text. For precise values, refer to the original publication.
Experimental Protocols
Cell Culture and Osteogenic Differentiation Induction
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Mesenchymal Stem Cells (e.g., hMSCs, ASCs) or pre-osteoblastic cells (e.g., MC3T3-E1)
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µM ascorbic acid, 10 mM β-glycerophosphate, and 0.1 µM dexamethasone)
-
This compound (Sigma-Aldrich)
-
Recombinant Human BMP-2 (optional)
-
Tissue culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Plate cells in tissue culture plates at a density that allows them to reach confluence at the start of differentiation.
-
Culture to Confluence: Culture the cells in Growth Medium, changing the medium every 2-3 days.
-
Initiation of Differentiation: Once cells reach confluence, replace the Growth Medium with Osteogenic Differentiation Medium.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Add this compound to the Osteogenic Differentiation Medium to achieve the desired final concentration (e.g., 10 µM).
-
For synergistic studies, also add BMP-2 to the medium (e.g., 25-100 ng/mL).
-
Include appropriate controls (Growth Medium alone, Osteogenic Differentiation Medium without this compound/BMP-2).
-
-
Culture and Medium Change: Culture the cells for the desired period (typically 7-21 days for full differentiation). Change the medium with freshly prepared differentiation medium containing this compound (and BMP-2, if applicable) every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Materials:
-
Differentiated cells in culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After the desired differentiation period (e.g., 3, 7, or 14 days), wash the cells twice with PBS. Add cell lysis buffer and incubate to lyse the cells.
-
Enzyme Reaction: Transfer the cell lysate to a 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes.
-
Stop Reaction: Add stop solution to each well to stop the enzymatic reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Quantification: The ALP activity is proportional to the absorbance. Normalize the results to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize and quantify calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
Materials:
-
Differentiated cells in culture plates
-
PBS
-
4% Paraformaldehyde (PFA) or 10% Formalin for fixation
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water (diH₂O)
-
For quantification: 10% Cetylpyridinium Chloride (CPC) or 10% Acetic Acid
Procedure:
-
Fixation: After 14-21 days of differentiation, wash the cells twice with PBS. Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells three times with diH₂O.
-
Staining: Add the ARS staining solution to each well and incubate for 20-30 minutes at room temperature with gentle shaking.
-
Washing: Remove the ARS solution and wash the cells 3-5 times with diH₂O to remove excess stain.
-
Visualization: The mineralized nodules will stain bright orange-red. Visualize and capture images using a microscope.
-
Quantification (Optional):
-
After imaging, add 10% CPC or 10% acetic acid to each well to destain.
-
Incubate for 15-30 minutes to elute the bound stain.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength of 405-562 nm.
-
Quantitative Real-Time PCR (RT-qPCR) for Osteogenic Gene Expression
RT-qPCR is used to measure the expression levels of key osteogenic transcription factors and markers.
Materials:
-
Differentiated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for target genes (see Table 3)
Procedure:
-
RNA Extraction: At various time points during differentiation (e.g., days 3, 7, 14), lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for osteogenic markers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin).
Table 3: Primer Sequences for Mouse Osteogenic Markers for RT-qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Runx2 | CATCTAATGACACCACCAGGC | GCCTACAAAGGTGGGGTTTGA | |
| Osterix | GAAAGGAGGCACAAAGAAG | CACCAAGGAGTAGGTGTGTT | |
| ALP | TCAGAAGCTCAACACCAACG | GTCAGGGACCTGGGCATT | |
| OCN | (Osteocalcin) | Specific sequences vary between suppliers. |
Note: It is highly recommended to validate primer sequences and qPCR conditions in your specific experimental setup. Primer sequences for human orthologs can be found through resources like PrimerBank or by purchasing pre-validated primer sets.
Visualizations
Signaling Pathway of this compound-Induced Osteoblast Differentiation
Caption: this compound signaling pathway in osteoblast differentiation.
Experimental Workflow for this compound Treatment
Caption: Workflow for this compound-induced osteoblast differentiation experiments.
References
- 1. oricellbio.com [oricellbio.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule this compound induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenamil in Cystic Fibrosis Mucus Clearance Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by the production of abnormally thick and sticky mucus, particularly in the airways. This leads to impaired mucociliary clearance, chronic infections, inflammation, and progressive lung damage. A key contributor to this pathology is the hyperactivation of the epithelial sodium channel (ENaC) on the apical surface of airway epithelial cells. This increased ENaC activity leads to excessive sodium (Na+) and water absorption from the airway surface liquid (ASL), resulting in dehydration of the mucus layer.
Phenamil is a potent, second-generation analog of amiloride, a diuretic known to block ENaC. By inhibiting ENaC, this compound was investigated as a potential therapeutic agent to rehydrate the airway surface, reduce mucus viscosity, and improve mucus clearance in individuals with CF. Although newer generation ENaC inhibitors have since been developed, the study of this compound has provided valuable insights into the role of ENaC in CF pathophysiology and the potential of ENaC inhibition as a therapeutic strategy.
These application notes provide an overview of the use of this compound in key in vitro and in vivo assays relevant to CF mucus clearance research.
Mechanism of Action: ENaC Inhibition
In the airways of individuals with CF, the dysfunction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein leads to a compensatory hyperactivation of ENaC. This results in a net increase in sodium and water absorption from the ASL, leading to a dehydrated and thickened mucus layer that is difficult to clear by ciliary action. This compound directly blocks the ENaC pore, thereby inhibiting sodium influx. This reduction in sodium absorption is expected to increase the volume of the ASL, rehydrating the mucus and facilitating its clearance.
Caption: Signaling pathway of this compound in CF airway epithelium.
Data Presentation
The following tables summarize the available quantitative data for this compound in comparison to other amiloride analogs from in vitro studies.
Table 1: In Vitro Potency and Efficacy of Amiloride Analogs in Human Bronchial Epithelial Cells [1]
| Compound | Potency (IC₅₀, µM) | Maximal Efficacy (% Inhibition) |
| Amiloride | 1.3 ± 0.2 | ~100% |
| Benzamil | 0.011 ± 0.002 | ~100% |
| This compound | 0.045 ± 0.007 | ~100% |
Table 2: Recovery from ENaC Blockade in Human Bronchial Epithelial Cells [1]
| Compound | Time to 50% Recovery (t½, min) |
| Amiloride | 1.2 ± 0.1 |
| Benzamil | 10.8 ± 1.2 |
| This compound | > 60 |
Table 3: Absorption Rate of Amiloride Analogs Across Human Bronchial Epithelial Cells [1]
| Compound | Absorption Rate (pmol·cm⁻²·h⁻¹) |
| Amiloride | 1.4 ± 0.2 |
| Benzamil | 13.9 ± 1.9 |
| This compound | 28.4 ± 3.1 |
Table 4: Half-Maximal Blocker Concentration (K₁/₂) of this compound in Human Nasal Epithelium
| Tissue Type | K₁/₂ (nM) |
| Non-CF | 12.5 ± 1.2 |
| CF | 17.1 ± 1.1 |
Experimental Protocols
Ussing Chamber Short-Circuit Current (Isc) Measurement
This assay is fundamental for assessing the effect of ENaC inhibitors on ion transport across epithelial cell monolayers.
Caption: Workflow for Ussing Chamber Isc measurement.
Protocol:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells on permeable supports (e.g., Transwell®) at an air-liquid interface until a differentiated, polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable support containing the HBE cell monolayer in an Ussing chamber.
-
Equilibration: Add Krebs-bicarbonate Ringer solution to both the apical and basolateral chambers and maintain at 37°C with continuous gassing (95% O₂ / 5% CO₂). Allow the system to equilibrate for 20-30 minutes.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc) using a voltage-clamp amplifier. Isc represents the net ion transport across the epithelium.
-
This compound Application: Add a known concentration of this compound to the apical chamber.
-
Data Recording: Record the change in Isc. A decrease in Isc indicates inhibition of sodium absorption through ENaC.
-
(Optional) Further Characterization: Following this compound application, other ion channel modulators (e.g., forskolin to activate CFTR, bumetanide to inhibit the Na-K-2Cl cotransporter) can be added to further dissect the ion transport properties of the epithelium.
Airway Surface Liquid (ASL) Height Measurement
This assay directly visualizes and quantifies the effect of ENaC inhibition on ASL volume.
References
Application Notes and Protocols for the Use of Phenamil in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil is a potent derivative of the diuretic amiloride. While clinically used for its effects on ion channels, emerging evidence on amiloride and its analogs suggests potential anti-cancer properties. These compounds can modulate intracellular pH through inhibition of the Na+/H+ exchanger 1 (NHE1), a protein often upregulated in cancer cells and implicated in proliferation, invasion, and resistance to therapy.[1][2][3] Additionally, this compound is a known modulator of the Bone Morphogenetic Protein (BMP) signaling pathway, which has a complex and context-dependent role in cancer progression.[4][5] This document provides a detailed, albeit putative, protocol for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model, based on the known activities of related compounds and this compound's established biological functions.
Proposed Mechanism of Action
The anti-cancer activity of this compound in a xenograft model is hypothesized to occur through a dual mechanism:
-
Inhibition of Na+/H+ Exchanger 1 (NHE1): By blocking NHE1, this compound may disrupt the regulation of intracellular pH (pHi) in cancer cells. This can lead to intracellular acidification, which can in turn inhibit cell proliferation, migration, and invasion, and potentially induce apoptosis.
-
Modulation of the BMP/SMAD Signaling Pathway: this compound is known to enhance BMP signaling by stabilizing SMAD transcription factors. The BMP pathway can have both tumor-suppressive and tumor-promoting roles depending on the cancer type. In cancers where BMP signaling is tumor-suppressive, this compound could inhibit tumor growth by promoting differentiation or apoptosis.
Data Presentation: Representative Quantitative Data
The following table presents hypothetical data to illustrate the potential outcomes of a study evaluating this compound in a xenograft mouse model. This data is for illustrative purposes only and is not derived from actual experimental results for this compound in a cancer model.
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 1500 | 0 |
| This compound | 10 | Intraperitoneal | 1125 | 25 |
| This compound | 25 | Intraperitoneal | 750 | 50 |
| This compound | 50 | Intraperitoneal | 450 | 70 |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a human cancer cell line relevant to the research question (e.g., breast cancer: MCF-7, MDA-MB-231; prostate cancer: PC-3, LNCaP; colon cancer: HCT116, HT-29). Ensure the selected cell line has been characterized and is free from contamination.
-
Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS).
-
Harvest the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine cell viability and concentration using a hemocytometer or an automated cell counter. A viability of >95% is recommended.
-
Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice (nu/nu) or NOD/SCID mice).
-
Cell Implantation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Resuspend the required number of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel®.
-
Using a 27-gauge needle, inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually develop within 1-3 weeks.
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Preparation and Administration
-
Preparation of this compound Solution:
-
Disclaimer: The following is a general guideline. The solubility and stability of this compound in different vehicles should be empirically determined.
-
Dissolve this compound methanesulfonate salt in a sterile vehicle suitable for in vivo administration. A common vehicle is a mixture of DMSO, Cremophor EL, and saline. For example, a 10% DMSO, 20% Cremophor EL, and 70% saline solution.
-
The final concentration of DMSO should be kept low to avoid toxicity.
-
Prepare the solution fresh daily or determine its stability under storage conditions.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter before injection.
-
-
Dosage and Administration:
-
Note: The optimal dosage of this compound for anti-cancer effects in vivo has not been established. The following dosages are proposed based on studies with amiloride in a multiple myeloma xenograft model. A dose-finding study is highly recommended.
-
Proposed Dosage Levels: 10, 25, and 50 mg/kg body weight.
-
Administration Route: Intraperitoneal (IP) injection is a common route for preclinical studies. Oral gavage (PO) could also be considered if oral bioavailability is being investigated.
-
Treatment Schedule: Administer this compound or vehicle control daily or every other day for a period of 3-4 weeks.
-
Injection Volume: The injection volume should be appropriate for the size of the mouse, typically 100-200 µL.
-
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: Continue to measure tumor volumes and body weights of the mice 2-3 times per week throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the tumors, blood, and major organs for further analysis.
-
Downstream Analyses:
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western Blotting/RT-qPCR: Analyze tumor lysates for the expression of proteins and genes in the proposed signaling pathways (e.g., NHE1, p-SMAD1/5/8, SMAD1/5/8).
-
Toxicity Assessment: Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Analyze blood for markers of liver and kidney function and perform histological analysis of major organs.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a xenograft mouse model.
Caption: Proposed signaling pathway of this compound's anti-cancer effects.
References
- 1. Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Genetic Mutations of the Na+/H+ Exchanger Isoform 1, in Human Disease and Protein Targeting and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenamil Treatment for MC3T3-E1 Osteoblastic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil, an analog of the diuretic amiloride, has been identified as a potent small molecule inducer of osteoblast differentiation.[1][2] This document provides detailed application notes and protocols for utilizing this compound to promote the differentiation of the pre-osteoblastic cell line MC3T3-E1. These guidelines are intended for researchers in bone biology, regenerative medicine, and drug development. This compound acts synergistically with Bone Morphogenetic Proteins (BMPs) to enhance osteogenesis, making it a valuable tool for in vitro bone formation studies and a potential therapeutic agent for bone repair.[2] The protocols outlined below cover cell culture and differentiation, assessment of osteogenic markers, and analysis of the underlying signaling pathway.
This compound-Induced Osteogenic Signaling Pathway
This compound promotes osteoblast differentiation primarily through the potentiation of the BMP signaling pathway. The proposed mechanism involves the induction of Tribbles homolog 3 (Trb3). Trb3, in turn, facilitates the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). The degradation of Smurf1 leads to the stabilization of SMAD proteins, which are critical transcription factors in the BMP signaling cascade. Stabilized SMADs can then translocate to the nucleus and activate the transcription of key osteogenic genes, such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx), ultimately leading to the expression of mature osteoblast markers like Alkaline Phosphatase (ALP) and Osteocalcin (OCN), and subsequent matrix mineralization.[1][3]
Caption: this compound signaling pathway in osteoblastic differentiation.
Experimental Workflow Overview
The general workflow for assessing the osteogenic effects of this compound on MC3T3-E1 cells involves cell seeding, induction of differentiation with this compound, and subsequent analysis of osteogenic markers at various time points.
Caption: General experimental workflow for this compound treatment.
Data Presentation
The following tables summarize the expected effects of this compound on MC3T3-E1 osteoblastic differentiation based on available literature.
Table 1: Effect of this compound on Osteogenic Gene Expression in MC3T3-E1 Cells
| Gene Marker | Treatment | Time Point | Expected Outcome |
| Runx2 | 10 µM this compound | 6 Days | Stimulated Expression |
| Osterix (Osx) | 10 µM this compound | 6 Days | Stimulated Expression |
| Alkaline Phosphatase (ALP) | 10 µM this compound | 6 Days | Stimulated Expression |
| Osteocalcin (OCN) | 10 µM this compound | 6 Days | Stimulated Expression |
Table 2: Effect of this compound on Osteogenic Activity and Mineralization in MC3T3-E1 Cells
| Assay | Treatment | Time Point | Expected Outcome |
| Alkaline Phosphatase (ALP) Activity | This compound | 14-21 Days | Increased Activity |
| Matrix Mineralization (Alizarin Red S Staining) | This compound | 21 Days | Increased Mineralization |
Experimental Protocols
MC3T3-E1 Cell Culture and Osteogenic Differentiation
Materials:
-
MC3T3-E1 subclone 4 cells
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
L-Ascorbic acid
-
β-Glycerophosphate
-
Dexamethasone
-
This compound
-
6-well and 24-well tissue culture plates
Protocol:
-
Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (growth medium) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and seed into 6-well or 24-well plates at a density of 2 x 10^4 cells/cm².
-
Osteogenic Induction: Once cells reach confluence (typically 24-48 hours post-seeding), replace the growth medium with osteogenic differentiation medium (α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL L-ascorbic acid, and 10 mM β-glycerophosphate).
-
This compound Treatment: For the experimental group, supplement the osteogenic differentiation medium with this compound to a final concentration of 10 µM. A vehicle control (e.g., DMSO) should be used for the control group.
-
Medium Change: Replace the medium every 2-3 days for the duration of the experiment (typically 7 to 21 days).
Alkaline Phosphatase (ALP) Activity Assay
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Lysis: On days 7 and 14, wash the cells twice with PBS. Add 200-500 µL of cell lysis buffer to each well and incubate for 10-15 minutes at 4°C with gentle shaking.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Assay: Add 50 µL of the cell lysate supernatant to a 96-well plate. Add 150 µL of pNPP substrate solution to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 15-30 minutes. Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Determine the total protein concentration of the cell lysates using a BCA or Bradford protein assay. Normalize the ALP activity to the total protein content.
Alizarin Red S (ARS) Staining for Mineralization
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Alizarin Red S solution (pH 4.1-4.3)
-
Deionized water (diH2O)
Protocol:
-
Fixation: On day 21, aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Gently wash the fixed cells three times with diH2O.
-
Staining: Add 1 mL of 0.5% Alizarin Red S solution to each well of a 24-well plate and incubate for 20-30 minutes at room temperature.
-
Final Washes: Remove the ARS solution and wash the wells four to five times with diH2O to remove excess stain.
-
Visualization: Add PBS to the wells to prevent drying and visualize the stained mineralized nodules using a microscope.
Quantification of Alizarin Red S Staining
Materials:
-
10% (w/v) Cetylpyridinium chloride (CPC) in 10 mM sodium phosphate (pH 7.0)
-
96-well plate
-
Microplate reader
Protocol:
-
Elution: After imaging, aspirate the PBS and add 400 µL of 10% CPC solution to each well of a 24-well plate.
-
Incubation: Incubate for 1 hour at room temperature with gentle shaking to dissolve the stain.
-
Measurement: Transfer 200 µL of the eluted stain from each well to a 96-well plate and measure the absorbance at 562 nm.
Real-Time Quantitative PCR (RT-qPCR) for Osteogenic Markers
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (Runx2, Osterix, ALP, OCN) and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
RNA Extraction: On days 7 and 14, wash cells with PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension) appropriate for your instrument and primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
References
- 1. [PDF] The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization | Semantic Scholar [semanticscholar.org]
- 2. The small molecule this compound induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Measuring Phenamil's Effect on Short-Circuit Current
Topic: Measuring Phenamil's Effect on Short-Circuit Current
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent derivative of amiloride, known for its inhibitory effects on the epithelial sodium channel (ENaC). ENaC plays a crucial role in sodium reabsorption in various epithelial tissues, including those in the kidneys, lungs, and colon.[1][2][3] The movement of sodium ions across these epithelia generates a transepithelial voltage, and the current required to nullify this voltage is known as the short-circuit current (Isc). Measuring changes in Isc is a fundamental technique for studying ion transport and the effects of pharmacological agents that target ion channels.[4][5]
The Ussing chamber is a classic and powerful tool used to measure electrophysiological properties of epithelial tissues and cell monolayers in vitro. By mounting an epithelial layer between two chambers, the Ussing system allows for the precise control and measurement of voltage, current, and resistance across the tissue. This application note provides a detailed protocol for utilizing the Ussing chamber to measure the effect of this compound on the short-circuit current, offering insights into its inhibitory action on ENaC.
Signaling Pathway of this compound Action
This compound directly blocks the epithelial sodium channel (ENaC), which is a heterotrimeric protein composed of α, β, and γ subunits. This channel is located on the apical membrane of polarized epithelial cells and facilitates the influx of sodium ions from the luminal side into the cell. This sodium influx is the primary driver of the short-circuit current in many absorptive epithelia. By binding to and blocking the pore of the ENaC, this compound prevents this sodium transport, leading to a rapid and dose-dependent decrease in the short-circuit current.
References
- 1. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 4. Ion Transport Studies: A Comprehensive Analysis [ussingchamber.com]
- 5. Electrophysiological measurement of transepithelial ion transport: short-circuit current (Ussing chamber) technique [jstage.jst.go.jp]
Application of Phenamil in Ussing Chamber Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil, a potent and specific inhibitor of the epithelial sodium channel (ENaC), is an invaluable pharmacological tool for investigating sodium transport across various epithelia. Ussing chamber systems provide a robust in vitro method to study the electrophysiological properties of these tissues by isolating the epithelium and allowing for the precise measurement of ion transport. When used in conjunction with Ussing chambers, this compound allows for the quantification of ENaC-mediated sodium absorption by measuring the changes in short-circuit current (Isc) and transepithelial resistance (TER). These measurements are crucial for understanding the physiology and pathophysiology of numerous tissues, including those of the lungs, kidneys, and colon, and for the screening and characterization of novel therapeutics targeting ENaC.
Mechanism of Action
The epithelial sodium channel (ENaC) is located on the apical membrane of polarized epithelial cells in various tissues, where it facilitates the movement of sodium ions from the luminal fluid into the cells. This influx of positive charge generates a transepithelial potential difference, driving the absorption of water and other ions. This compound acts by directly blocking the pore of the ENaC, thereby inhibiting the influx of sodium ions. In an Ussing chamber experiment, this blockade of electrogenic sodium transport is observed as a rapid decrease in the short-circuit current (Isc). The magnitude of this decrease is referred to as the "this compound-sensitive Isc" and represents the portion of the total ion transport attributable to ENaC activity.
Data Presentation: Effects of this compound on Epithelial Tissues
The following table summarizes the quantitative effects of this compound on the electrophysiological properties of various epithelial tissues as measured in Ussing chamber experiments.
| Tissue/Cell Type | Species | This compound Concentration | Effect on Short-Circuit Current (Isc) | Effect on Transepithelial Resistance (TER) | Reference(s) |
| Human Nasal Epithelium (non-CF) | Human | K₁/₂ = 12.5 ± 1.2 nM | Inhibition of Na+ conductance | Not specified | [1] |
| Human Nasal Epithelium (CF) | Human | K₁/₂ = 17.1 ± 1.1 nM | Inhibition of Na+ conductance | Not specified | [1] |
| H441 Monolayers (Lung) | Human | Not specified | Inhibition of ENaC-associated Isc | Not specified | [2] |
| Mouse Lung Alveolar Type II Cells | Mouse | Not specified | Inhibition of ENaC activity leading to increased lung water in vivo | Not specified | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Information: this compound mesylate is a common salt form used in experiments.
-
Solvent: this compound mesylate is soluble in water or DMSO. For Ussing chamber experiments, it is recommended to prepare a stock solution in a solvent that is compatible with the experimental buffer and has minimal independent effects on the tissue. DMSO is a common choice.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to the Ussing chamber, which should ideally be less than 0.1% of the chamber volume.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Ussing Chamber Protocol for Assessing this compound Effects
This protocol provides a general guideline. Specific parameters such as buffer composition, temperature, and gas mixture should be optimized for the specific epithelium being studied.
-
System Preparation:
-
Assemble the Ussing chamber system according to the manufacturer's instructions.
-
Prepare the appropriate physiological buffer (e.g., Krebs-Ringer bicarbonate buffer). Ensure the buffer is pre-warmed to 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.[4]
-
Calibrate the voltage and resistance electrodes.
-
-
Tissue/Cell Monolayer Mounting:
-
Carefully excise the epithelial tissue and mount it onto the slider or insert, ensuring the correct orientation (apical side facing the mucosal chamber). For cell monolayers grown on permeable supports, carefully mount the support in the chamber.
-
Place the slider/insert into the Ussing chamber, ensuring a leak-proof seal.
-
Fill both the apical (mucosal) and basolateral (serosal) chambers with an equal volume of the pre-warmed and gassed buffer.
-
-
Equilibration and Baseline Measurement:
-
Allow the tissue to equilibrate for a period of 20-30 minutes, during which the baseline short-circuit current (Isc) and transepithelial resistance (TER) should stabilize.
-
Begin recording the Isc and TER. The system should be in voltage-clamp mode with the transepithelial voltage held at 0 mV.
-
-
Application of this compound:
-
Once a stable baseline is achieved, add this compound to the apical (mucosal) chamber to reach the desired final concentration. It is recommended to perform a cumulative dose-response to determine the IC₅₀ of this compound for the specific tissue.
-
Record the change in Isc until a new stable baseline is reached. The difference between the initial baseline Isc and the new baseline Isc after this compound addition is the this compound-sensitive Isc.
-
-
Data Analysis:
-
The this compound-sensitive short-circuit current (Isc) is calculated as follows:
-
ΔIsc = Isc (baseline) - Isc (after this compound)
-
-
Express the results as the absolute change in Isc (in µA/cm²) or as a percentage of the baseline Isc.
-
TER can be monitored throughout the experiment to assess the integrity of the epithelial barrier.
-
-
(Optional) Positive Control and Further Characterization:
-
After the this compound measurement, other pharmacological agents can be added to further characterize the ion transport properties of the epithelium. For example, forskolin can be added to stimulate CFTR-mediated chloride secretion.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on ENaC.
Caption: Ussing chamber experimental workflow.
References
- 1. Cystic fibrosis and non-cystic-fibrosis human nasal epithelium show analogous Na+ absorption and reversible block by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of alveolar epithelial sodium channel activity with decreased cystic fibrosis transmembrane conductance regulator expression in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phenamil solubility issues in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with phenamil in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving directly in my aqueous buffer (e.g., PBS, cell culture media)?
This compound, particularly as a methanesulfonate salt, is sparingly soluble to insoluble in neutral aqueous solutions.[1] This is a common characteristic of many small organic molecules. Direct dissolution in buffers like PBS or water will likely result in suspension or failure to dissolve, especially at concentrations required for most experiments.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It offers high solubility, allowing for the creation of stocks that can be easily diluted into your experimental buffer. For example, solubility in DMSO has been reported to be at least 1 mg/mL and can be as high as 100 mM (~40.18 mg/mL). Dimethylformamide (DMF) can also be used, but the solubility is significantly lower (approx. 0.1 mg/mL).
Q3: My this compound precipitated when I added my DMSO stock to my aqueous experimental buffer. What went wrong?
This is a common issue known as "crashing out" or precipitation. It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO. Key factors that can cause this include:
-
Final Concentration is Too High: The desired final concentration of this compound in your buffer may be above its maximum solubility in that specific medium.
-
DMSO Concentration is Too Low: While the goal is to minimize the final DMSO concentration, too rapid or excessive dilution of the DMSO stock into the aqueous buffer can cause the compound to precipitate before it can be properly dispersed.
-
Buffer Composition and pH: The specific salts, proteins (in media), and pH of your aqueous solution can impact the solubility of this compound.
-
Temperature: A significant drop in temperature when moving from a room temperature stock solution to a cold buffer can decrease solubility.
Q4: How can I avoid precipitation when diluting my this compound stock solution?
The best practice is to add the DMSO stock to the aqueous buffer, not the other way around. Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion. This helps prevent localized high concentrations of this compound that can initiate precipitation. It is also recommended to prepare the final aqueous solution fresh for each experiment and not to store it for more than a day.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
While this depends on the cell line, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cells. It is crucial to test the tolerance of your specific cell line to DMSO and to include a vehicle control (buffer + equivalent amount of DMSO) in your experiments.
Q6: Can I use gentle heating or sonication to help dissolve my this compound?
Yes, gentle warming can aid in dissolving this compound in DMSO to create the initial stock solution. However, be cautious with temperature, as excessive heat can degrade the compound. For aqueous solutions, gentle warming may temporarily increase solubility, but the compound might precipitate again upon cooling to the experimental temperature.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound methanesulfonate in various solvents.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ~100 mM (~40.18 mg/mL) | |
| DMSO | ≥5 mg/mL (with warming) | |
| DMSO | ~1 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.5 mg/mL | |
| Dimethylformamide (DMF) | 0.1 mg/mL | |
| Water | Insoluble | |
| 0.1 M HCl | Insoluble |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a standard 10 mM stock solution, which is a common starting point for subsequent dilutions.
Materials:
-
This compound methanesulfonate powder (MW: 401.83 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 4.02 mg of this compound methanesulfonate powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, yellowish solution should be observed. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is stable for at least 12 months under these conditions.
Visualizations
This compound Mechanism of Action
This compound is a potent blocker of the Epithelial Sodium Channel (ENaC), which is crucial for sodium ion transport across epithelial cell membranes. This diagram illustrates the inhibitory action of this compound on ENaC.
Caption: this compound blocks the transport of sodium ions (Na+) through the Epithelial Sodium Channel (ENaC).
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues when preparing working solutions of this compound.
Caption: A step-by-step decision tree for troubleshooting this compound precipitation in aqueous buffers.
References
Technical Support Center: Stability of Phenamil in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Phenamil in cell culture media. As specific degradation kinetic data for this compound in common media is not widely published, this guide offers a framework for assessing its stability within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A: this compound is a derivative of amiloride, a potassium-sparing diuretic.[1][2][3] In research, it is known as a potent inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystic 3 (TRPP3) channel.[4] Additionally, this compound has been identified as an activator of the Bone Morphogenetic Protein (BMP) signaling pathway, which promotes osteogenic differentiation. It achieves this by inducing the expression of Tribbles homolog 3 (Trb3), which in turn inhibits SMAD ubiquitin regulatory factor 1 (Smurf1), leading to the stabilization of SMAD proteins, key transcription factors in the BMP pathway.
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: The lyophilized powder is stable for at least four years when stored at -20°C.
-
Stock Solutions: Concentrated stock solutions made in dimethyl sulfoxide (DMSO) should be aliquoted to avoid repeated freeze-thaw cycles. These can be stored at -80°C for up to 6 months or at -20°C for 1 month, preferably under nitrogen gas.
Q3: Is this compound stable in aqueous solutions like cell culture media?
A: While specific kinetic data is limited, evidence suggests that this compound has poor stability in aqueous solutions. One supplier explicitly recommends not storing aqueous solutions for more than one day. This implies that significant degradation can occur in cell culture media at 37°C over the course of a typical experiment. Therefore, it is highly recommended to prepare working solutions of this compound in media immediately before adding them to the cells.
Q4: What key factors can influence the stability of this compound in cell culture media?
A: Several factors can accelerate the degradation of compounds in cell culture media. Understanding these can help in experimental design and troubleshooting.
| Factor | Description | Potential Impact on this compound Stability |
| Temperature | Standard cell culture incubators are maintained at 37°C, which can increase the rate of chemical degradation compared to storage at 4°C or -20°C. | Increased temperature will likely accelerate the hydrolysis or degradation of this compound. |
| pH | Cell culture media are typically buffered to a physiological pH of 7.2-7.4. The stability of a compound can be highly pH-dependent. | This compound's stability may be compromised at this physiological pH through hydrolysis. |
| Media Components | Complex media like DMEM and RPMI-1640 contain numerous components, including amino acids, vitamins, and salts, that can react with the compound. For example, cysteine has been shown to impact the stability of some molecules. | Reactive components in the media could potentially interact with and degrade this compound. |
| Serum | Fetal Bovine Serum (FBS) contains enzymes that could potentially metabolize the compound, although this is less common than cellular metabolism. | Enzymatic degradation by components in FBS is a possible, though likely minor, degradation pathway. |
| Light & Oxygen | Exposure to light can cause photodegradation of sensitive compounds, while dissolved oxygen can lead to oxidative degradation. | To minimize potential degradation, media containing this compound should be protected from prolonged exposure to light. |
Q5: How should I prepare this compound for my cell culture experiments to maximize stability?
A: To ensure the most accurate and reproducible results, follow this preparation procedure:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved.
-
On the day of the experiment, warm your cell culture medium to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed medium to achieve the final desired concentration. This working solution should be prepared fresh and used immediately.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Objective: To quantify the percentage of this compound remaining in cell culture medium over a specified time course at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
37°C, 5% CO₂ incubator
-
Cold quenching solvent (e.g., acetonitrile)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to the final experimental concentration (e.g., 10 µM). Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately after mixing, collect an aliquot (e.g., 500 µL) of the spiked media. This serves as the 100% reference point.
-
Incubation: Place the remaining spiked media in the 37°C incubator.
-
Time-Course Sampling: Collect additional aliquots at subsequent time points relevant to your experiment (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing:
-
For each collected aliquot, add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analytical Quantification: Analyze the concentration of this compound in the supernatant of each sample using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration using the formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Caption: Experimental workflow for determining this compound stability in cell culture media.
Data Presentation
Summarize your quantitative results in a table for clear interpretation and comparison.
Table: Stability of this compound in [Specify Cell Culture Medium] at 37°C
| Time Point (Hours) | Mean this compound Concentration (µM) | % Remaining (Mean ± SD) |
|---|---|---|
| 0 | e.g., 10.1 | 100% |
| 2 | Enter your data | Calculate |
| 4 | Enter your data | Calculate |
| 8 | Enter your data | Calculate |
| 24 | Enter your data | Calculate |
| 48 | Enter your data | Calculate |
Troubleshooting Guide
Address common issues that may arise during your stability assessment.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent sample handling or mixing.- Pipetting errors.- Fluctuations in incubator temperature. | - Ensure the spiked media is thoroughly mixed before aliquoting.- Use calibrated pipettes and consistent technique.- Verify the stability and calibration of your incubator. |
| Rapid and Complete Loss of this compound | - Inherent chemical instability of this compound under experimental conditions.- Strong interaction with a specific media component. | - Confirm the result with a repeat experiment.- If degradation is real, prepare this compound solutions immediately before use for all experiments.- Consider reducing the duration of your cell-based assays if possible.- Test stability in a simpler basal medium (e.g., without serum or specific supplements) to identify problematic components. |
| Precipitation in the Media | - The concentration of this compound exceeds its solubility limit in the media.- The DMSO stock was not fully dissolved before dilution. | - Visually inspect the media for any precipitate after adding this compound.- Reduce the final concentration of this compound.- Ensure the DMSO stock is clear before diluting it into the medium. |
| Higher-Than-Expected Cytotoxicity | - Formation of a toxic degradation product.- Cytotoxicity from the solvent (DMSO). | - Test the cytotoxicity of media that has been pre-incubated with this compound for the duration of your experiment.- Ensure the final DMSO concentration is well below the toxic threshold for your cell line (typically <0.5%). |
Visualizing this compound's Signaling Pathway
Understanding the intended biological pathway is critical for interpreting experimental outcomes. This compound enhances BMP signaling to promote osteogenesis.
Caption: Simplified signaling pathway of this compound in promoting osteogenesis.
References
- 1. Osteogenic Differentiation Effect of BMP-9 with this compound and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. The small molecule this compound induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results in Phenamil experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Phenamil. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an analog of amiloride, primarily known as an inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystic 3 (TRPP3) channel. It is also recognized for its role in promoting osteoblast differentiation by enhancing the Bone Morphogenetic Protein (BMP) signaling pathway.
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
Inconsistent results in this compound experiments can arise from several factors:
-
Compound Stability and Handling: this compound, like many small molecules, can be susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to reduced potency.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact cellular responses to this compound.
-
Off-Target Effects: As an amiloride analog, this compound may have off-target effects on other ion channels and transporters, which can vary between cell types and experimental conditions.[1]
-
Experimental Technique: Inconsistent incubation times, variations in reagent preparation, and improper handling of cells can all contribute to variability.
Q3: How should I prepare and store this compound stock solutions?
To ensure consistency, this compound stock solutions should be prepared and stored correctly. While specific stability data for this compound in various solvents is not extensively published, general best practices for similar compounds suggest the following:
-
Solvent Selection: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2] It is generally recommended to use freshly prepared solutions for experiments.[3] The stability of compounds in DMSO can be affected by the presence of water, so using anhydrous DMSO is recommended.[4]
Q4: I am observing unexpected or off-target effects in my experiments. What should I do?
Amiloride and its analogs are known to have non-selective effects on various ion transporters. If you suspect off-target effects:
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may occur at different concentrations than on-target effects.
-
Use of Analogs: Compare the effects of this compound with other amiloride analogs that have different selectivity profiles.
-
Control Experiments: Include appropriate positive and negative controls to help differentiate between on-target and off-target effects. For example, if studying ENaC inhibition, use a structurally different ENaC inhibitor as a control.
-
Literature Review: Consult the literature for known off-target effects of this compound and other amiloride analogs in your specific experimental system.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in all wells. Use a cell counter for accuracy. |
| Variations in drug treatment duration. | Standardize the incubation time with this compound across all experiments. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| Variable osteogenic differentiation | Inconsistent cell confluency at the start of differentiation. | Standardize the cell confluency (e.g., 80-90%) before inducing differentiation. |
| Degradation of differentiation media components. | Prepare fresh differentiation media for each experiment. | |
| Lot-to-lot variability of serum. | Use a single, tested batch of fetal bovine serum (FBS) for the entire set of experiments. |
Issues in Electrophysiology Experiments (Patch-Clamp)
| Issue | Possible Cause | Recommended Solution |
| Difficulty obtaining a stable gigaohm seal | Unhealthy cells. | Use cells from a fresh culture at a low passage number. Ensure proper osmolarity of internal and external solutions. |
| Dirty pipette tip or bath solution. | Filter all solutions and use fresh pipettes for each recording. | |
| Loss of seal or cell death after breakthrough | High access resistance. | Monitor and compensate for series resistance. If it is too high, the recording may be unstable. |
| Incorrect internal solution composition. | Double-check the composition and osmolarity of your pipette solution. | |
| Inconsistent inhibition by this compound | Run-down of channel activity. | Allow for a stable baseline recording before applying this compound. Monitor channel activity over time in control cells to assess run-down. |
| Incomplete solution exchange. | Ensure your perfusion system allows for rapid and complete exchange of the bath solution. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the target, cell type, and experimental conditions. Below is a summary of reported IC50 values.
| Target/Assay | Cell Line/System | Reported IC50/K_d | Reference |
| Epithelial Sodium Channel (ENaC) - High Affinity Site | Pig Kidney Membranes | K_d = 0.4 nM | |
| Epithelial Sodium Channel (ENaC) - Low Affinity Site | Pig Kidney Membranes | K_d = 28 nM | |
| TRPP3 Channel | - | IC50 ≈ 10 µM | Manufacturer's Datasheet |
Experimental Protocols
Protocol for Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol for Osteoblast Differentiation Assay
This protocol outlines the steps to induce osteogenic differentiation in mesenchymal stem cells (MSCs) using this compound in combination with Bone Morphogenetic Protein 2 (BMP-2).
-
Cell Seeding: Plate MSCs in a multi-well plate at a density that will allow them to reach confluency within 24-48 hours.
-
Differentiation Induction: Once the cells are confluent, replace the growth medium with osteogenic differentiation medium. This typically consists of a basal medium (e.g., DMEM) supplemented with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
Treatment: Add BMP-2 (e.g., 50-100 ng/mL) and this compound (e.g., 1-10 µM) to the differentiation medium. Include control groups with no treatment, BMP-2 alone, and this compound alone.
-
Medium Change: Change the medium with fresh differentiation medium and treatments every 2-3 days.
-
Assessment of Differentiation: Monitor the cells for morphological changes indicative of osteoblast differentiation. At specific time points (e.g., 7, 14, and 21 days), assess osteogenic markers:
-
Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a colorimetric assay.
-
Mineralization (Alizarin Red S Staining): Fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.
-
Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).
-
Signaling Pathways and Experimental Workflows
BMP/SMAD Signaling Pathway Enhanced by this compound
This compound promotes osteoblast differentiation by enhancing the BMP signaling pathway. It has been shown to stabilize SMAD proteins, which are key transcription factors in this pathway.
Caption: this compound enhances BMP signaling by inhibiting SMURF1-mediated degradation of phosphorylated SMADs.
General Experimental Workflow for Investigating this compound Effects
This diagram illustrates a typical workflow for studying the effects of this compound in a cell-based experiment.
Caption: A generalized workflow for conducting cell-based experiments with this compound.
References
identifying and minimizing Phenamil off-target effects
Here is a technical support center for identifying and minimizing Phenamil off-target effects.
This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A: this compound is a potent, FDA-approved derivative of the diuretic amiloride.[1] Its primary and most well-characterized molecular target is the Epithelial Sodium Channel (ENaC), which it inhibits.[2][3][4] ENaC is crucial for regulating sodium and water balance in various tissues, including the kidneys and airways.[2] Due to its inhibitory action on ENaC, this compound and other amiloride analogs are studied for therapeutic applications in conditions like cystic fibrosis and hypertension.
Q2: What are "off-target" effects and why are they a critical concern in research?
Q3: What are the known off-target effects of this compound?
A: Besides its potent inhibition of ENaC, this compound has been shown to have significant off-target activities. The most well-documented off-target effect is its ability to induce osteoblast differentiation and bone mineralization. This occurs through the modulation of the Bone Morphogenetic Protein (BMP) signaling pathway. This compound induces the expression of Tribbles homolog 3 (Trb3), which in turn promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). This stabilizes the BMP signaling transducer SMAD, enhancing osteogenic gene expression. Additionally, this compound has been reported to inhibit the differentiation of Friend murine erythroleukemic cells.
Q4: My experiment with this compound is producing unexpected results. How can I begin to investigate potential off-target effects?
A: A multi-step approach is recommended. Start by confirming the unexpected phenotype is reproducible. The next step is to use controls to differentiate on-target from off-target effects. This can include:
-
Using a structurally unrelated inhibitor: Employ another known ENaC inhibitor that is structurally different from this compound. If this compound does not produce the same phenotype, the effect is likely off-target.
-
Rescue experiment: If possible, overexpress the intended target (ENaC) in your system. If the phenotype is not reversed or "rescued," it suggests the involvement of other molecular targets.
-
Counter-screening: Use a cell line that does not express ENaC. If the effect persists, it is definitively an off-target effect.
Quantitative Data Summary
Table 1: Inhibitory Potency of Amiloride Analogs on ENaC
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related compounds against the Epithelial Sodium Channel (ENaC). Lower values indicate higher potency.
| Compound | IC50 (nM) at -60 mV | IC50 (nM) at 0 mV | Reference |
| This compound | Data not specified | Data not specified | |
| Amiloride | Data not specified | Data not specified | |
| Benzamil | Data not specified | Data not specified | |
| AZD5634 | 5.5 | Not Applicable |
Note: Specific IC50 values for this compound were not provided in the primary search results, though it is known as a potent inhibitor. AZD5634 is included as a modern, potent ENaC inhibitor for comparison.
Table 2: this compound Binding Affinities and Effective Concentrations
This table presents binding affinities and the concentrations at which this compound has been observed to exert specific biological effects.
| Parameter | Value | Biological System | Observed Effect | Reference |
| High-Affinity Binding Site (Kd1) | 0.4 nM | Swine Kidney Membranes | Binding to ENaC | |
| Low-Affinity Binding Site (Kd2) | 28 nM | Swine Kidney Membranes | Binding to ENaC or a related channel isoform | |
| Inhibition of Differentiation (K1/2) | 2.5 - 5.0 µM | Murine Erythroleukemic Cells | Inhibition of DMSO-induced cell differentiation | |
| Osteogenic Differentiation | 10 µM | Mesenchymal Stem Cells | Promotion of mineralization with BMP |
Troubleshooting Guide
Issue 1: The phenotype I observe with this compound is inconsistent with known ENaC inhibition. How do I determine if it's an off-target effect?
This is a common challenge when working with small molecule inhibitors. The observed phenotype may result from the modulation of an unknown, secondary target.
Solution Pathway:
-
Validate with a Different ENaC Inhibitor: As a first step, treat your experimental system with a structurally distinct ENaC inhibitor (e.g., Benzamil). If the phenotype is not replicated, it strongly suggests that the effect observed with this compound is independent of ENaC inhibition.
-
Perform a Target Knockdown Experiment: Use siRNA or CRISPR to specifically reduce the expression of ENaC in your cells. If the reduction of ENaC protein does not replicate the phenotype observed with this compound, this provides further evidence for an off-target mechanism.
-
Consult the Literature for Known Off-Targets: Review literature for known alternative activities of this compound. For example, if you observe changes in cell differentiation or bone-related markers, the known effects on the BMP/SMAD pathway could be responsible.
Caption: Troubleshooting decision tree for unexpected results.
Issue 2: My compound shows toxicity in cell lines at concentrations required for target inhibition. How can I differentiate between on-target and off-target toxicity?
Toxicity can be a result of inhibiting the primary target too strongly (on-target) or interacting with other essential proteins (off-target).
Solution Pathway:
-
Counter-Screening: Test this compound on a cell line that does not express ENaC. If toxicity persists in the ENaC-negative cell line, it is definitively an off-target effect.
-
Target Expression Modulation: Use siRNA or CRISPR to reduce the expression of ENaC. If the reduction of ENaC phenocopies the toxicity observed with this compound, this suggests the toxicity is on-target.
-
Screen Against Toxicity Panels: Screen this compound against a known panel of toxicity-related targets, such as hERG (for cardiotoxicity) or Cytochrome P450 enzymes (for metabolic liabilities). An interaction with any of these proteins would indicate a specific off-target liability.
Key Experimental Protocols
Protocol 1: Proteome-Wide Off-Target Identification
This method uses mass spectrometry to identify cellular proteins that interact with this compound, providing an unbiased view of potential off-targets.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of plates with an effective concentration of this compound and another with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Sample Preparation for Mass Spectrometry:
-
Perform protein reduction, alkylation, and in-solution digestion (typically with trypsin).
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison between this compound-treated and control samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixtures using high-resolution LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and consistently up- or down-regulated in the this compound-treated samples compared to the vehicle control. These proteins are potential off-targets or are part of pathways affected by off-target interactions.
Protocol 2: Validating Off-Target Effects using siRNA Knockdown
This protocol is used to confirm if the modulation of a suspected off-target (identified via proteomics or literature) is responsible for the observed phenotype.
Methodology:
-
siRNA Transfection:
-
Select at least two different, validated siRNAs targeting the suspected off-target gene and a non-targeting control siRNA.
-
Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm knockdown efficiency of the target protein via Western Blot or qRT-PCR.
-
Phenotypic Assay:
-
In parallel, treat the remaining siRNA-transfected cells with this compound or a vehicle control.
-
Perform the relevant phenotypic assay (e.g., cell viability, reporter assay, marker expression).
-
-
Data Interpretation: If the knockdown of the suspected off-target protein blunts or eliminates the phenotype originally observed with this compound, it validates that protein as a functionally relevant off-target. This approach was successfully used to confirm Trb3's role in this compound's osteogenic effects.
Caption: Experimental workflow for off-target identification.
Signaling Pathway Visualizations
This compound's On-Target vs. Known Off-Target Pathways
This diagram illustrates the primary (on-target) mechanism of this compound as an ENaC inhibitor and its most well-characterized off-target pathway involving BMP/SMAD signaling to promote osteogenesis.
Caption: this compound's on-target and off-target signaling.
References
- 1. Osteogenic Differentiation Effect of BMP-9 with this compound and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Phenamil cytotoxicity assay protocol and interpretation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding phenamil cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analogue of the diuretic drug amiloride.[1] Its primary reported biological activities are not direct cytotoxicity, but rather the modulation of specific cellular processes. For instance, it has been shown to inhibit the differentiation of Friend murine erythroleukemic cells.[1] More recently, it has been identified as a small molecule that induces osteoblast differentiation and mineralization by enhancing Bone Morphogenetic Protein (BMP) signaling.[2][3] It achieves this by inducing Tribbles homolog 3 (Trb3), which in turn stabilizes SMAD proteins, key transcription factors in the BMP pathway.[2]
Q2: How do I perform a basic cytotoxicity assay with this compound?
To assess the cytotoxic potential of this compound, a standard in vitro cell viability assay, such as the MTT or CellTiter-Glo® assay, can be employed. The general steps involve seeding cells in a 96-well plate, treating them with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours), adding the viability reagent, and measuring the signal (absorbance or luminescence) with a microplate reader.
Q3: How should I interpret the results of a this compound cytotoxicity assay?
The primary output is typically an IC50 value, which is the concentration of this compound that reduces cell viability by 50%. However, given this compound's known role in cell differentiation, you may not observe a classic cytotoxic dose-response curve.
-
High IC50 Value: A very high or non-determinable IC50 value may indicate that this compound is not directly toxic to the chosen cell line under the tested conditions.
-
Changes in Cell Morphology: Observe cells for morphological changes that might suggest differentiation rather than cell death.
-
Time-Dependency: The effects of this compound may be time-dependent, so it is crucial to perform a time-course experiment.
Q4: What are the critical controls to include in my assay?
Proper controls are essential for valid results.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This ensures the solvent itself is not causing toxicity.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic compound (e.g., doxorubicin, staurosporine) to confirm the assay is working correctly.
-
Medium-Only Control (Blank): Wells containing only culture medium and the assay reagent to measure background absorbance/luminescence.
Experimental Protocols
Protocol: MTT Cell Viability Assay for this compound
This protocol provides a framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected mammalian cell line
-
Complete culture medium
-
96-well flat-bottom, clear plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Prepare a cell suspension at the desired concentration and seed 100 µL into each well of a 96-well plate. The optimal cell density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Remember to include vehicle and untreated controls.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Data Presentation
When reporting cytotoxicity data, a structured table is essential for clarity. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Notes |
| C2C12 | This compound | 48 | >100 | No significant cytotoxicity observed. |
| MC3T3-E1 | This compound | 72 | >100 | Induced osteogenic markers. |
| HeLa | Doxorubicin | 48 | 0.8 ± 0.1 | Positive control for cytotoxicity. |
| This table presents hypothetical data for illustrative purposes. |
A study on Friend murine erythroleukemic cells found that this compound reversibly inhibits differentiation with a half-maximal effective concentration (K1/2) of 2.5-5.0 µM, highlighting its potency in modulating cell fate rather than causing death.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the 96-well plate.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consider not using the outer wells of the plate for experimental samples, instead filling them with sterile PBS.
Problem 2: No cytotoxic effect observed at expected concentrations.
-
Cause: The cell line may be resistant to this compound's mechanism, the incubation time may be too short, or the compound may have precipitated out of solution.
-
Solution:
-
Confirm Mechanism: this compound's primary role is in differentiation, not direct cytotoxicity. Consider assays for differentiation markers (e.g., alkaline phosphatase activity in osteoblasts).
-
Time-Course: Perform a longer time-course experiment (e.g., 72 or 96 hours).
-
Solubility: Check the solubility of this compound in your culture medium and ensure the final solvent concentration is non-toxic (typically <0.5% DMSO).
-
Problem 3: High background in "medium-only" wells.
-
Cause: Contamination of the medium or interference from certain medium components (e.g., phenol red, high concentrations of reducing agents).
-
Solution: Use fresh, sterile medium. If interference is suspected, test the medium with the assay reagent alone to identify potential issues.
Problem 4: Vehicle control shows significant cell death.
-
Cause: The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells.
-
Solution: Ensure the final solvent concentration in the wells is at a non-toxic level, typically below 0.5% and ideally below 0.1%. Perform a solvent tolerance test for your specific cell line.
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow for a standard MTT-based cytotoxicity assay.
Caption: Troubleshooting logic for unexpected assay results.
Caption: this compound's signaling pathway in osteoblast differentiation.
References
- 1. This compound, an amiloride analogue, inhibits differentiation of Friend murine erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule this compound induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Phenamil for Osteogenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenamil to enhance osteogenesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote osteogenesis?
This compound is a small molecule, an amiloride derivative, that has been identified as a potent stimulator of osteoblast differentiation and mineralization.[1][2][3][4] It primarily functions by potentiating the Bone Morphogenetic Protein (BMP) signaling pathway.[1] this compound induces the expression of Tribbles homolog 3 (Trb3), which in turn stabilizes SMAD proteins (SMAD1/5/8), key transcription factors in the BMP signaling cascade. This stabilization is achieved by promoting the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an enzyme that targets SMADs for degradation. The resulting increase in SMAD signaling leads to the expression of critical osteogenic marker genes, such as alkaline phosphatase (ALP), Runt-related transcription factor 2 (Runx2), Osterix, and Osteocalcin (OCN), ultimately driving osteoblast differentiation and matrix mineralization.
Q2: What is the optimal concentration of this compound for inducing osteogenesis?
The optimal concentration of this compound can vary depending on the cell type and experimental model (in vitro vs. in vivo).
-
In Vitro Studies: A concentration of 10 µM has been shown to be effective in stimulating the expression of osteoblastic differentiation genes in mesenchymal stem cell (MSC) lines. Some studies have explored a dose-dependent effect, with concentrations ranging from 5 to 20 µM showing increased ALP expression.
-
In Vivo Studies: For localized delivery in animal models, such as a mouse calvarial defect model, a higher concentration of 300 µM loaded onto a scaffold has demonstrated robust bone formation.
It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Can this compound be used in combination with other osteogenic factors?
Yes, this compound has been shown to work synergistically with Bone Morphogenetic Proteins (BMPs), such as BMP-2, BMP-7, and BMP-9, to enhance osteogenesis. This cooperative effect leads to a more potent induction of osteogenic markers and matrix mineralization than either agent alone. The combination of this compound and BMPs may allow for the use of lower concentrations of BMPs, which could be advantageous for clinical applications by reducing costs and potential side effects.
Q4: What are the potential side effects or off-target effects of this compound?
While this compound is a promising osteogenic agent, researchers should be aware of potential off-target effects. Some in vitro studies have indicated that in addition to promoting osteogenesis, this compound can also induce adipogenesis (fat cell formation). This is a critical consideration for therapeutic applications and may be mitigated by using specific biomaterial scaffolds that favor osteoblastic differentiation. As with many small molecules, non-specific cytotoxicity can also be a concern, highlighting the importance of determining the optimal, non-toxic concentration for your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no osteogenic differentiation observed. | Suboptimal this compound concentration. | Perform a dose-response experiment with this compound concentrations ranging from 1 to 20 µM to identify the optimal concentration for your cell type. |
| Cell type is not responsive. | Ensure you are using a cell type with osteogenic potential, such as mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines. | |
| Ineffective delivery of this compound. | For in vivo studies, consider using a scaffold or delivery system to ensure sustained local release of this compound at the target site. | |
| High cell death or cytotoxicity. | This compound concentration is too high. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic threshold for your specific cells. |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. Practice sterile cell culture techniques. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range, as differentiation potential can decrease with extensive passaging. |
| Inconsistent reagent quality. | Use high-quality, validated reagents and prepare fresh solutions of this compound for each experiment. | |
| Adipogenesis is observed alongside osteogenesis. | Off-target effect of this compound. | Consider using a mineralized or bone-matrix mimicking scaffold, which has been shown to promote this compound-induced osteogenesis while mitigating adipogenesis. |
| Components of the culture media. | Ensure the basal media does not contain strong adipogenic inducers. |
Data Summary
In Vitro Efficacy of this compound on Osteogenic Markers
| Cell Line | This compound Concentration | Treatment Duration | Key Osteogenic Markers Upregulated | Reference |
| M2-10B4 (Mouse MSCs) | 10 µM | 6 days | ALP, Runx2, OCN, Osterix | |
| C3H 10T1/2 (Mouse MSCs) | 10 µM | Not specified | Markers of osteoblast differentiation | |
| Adipose-Derived Stem Cells (ASCs) | 5-20 µM | 3 days | ALP | |
| Human Amniotic Epithelial Stem Cells (hAECs) | Not specified | 14 days | ALP, Calcium, Phosphate |
In Vivo Efficacy of this compound
| Animal Model | Defect Model | This compound Concentration | Delivery Method | Outcome | Reference |
| Mouse | Calvarial Defect | 300 µM | Apatite-coated PLGA scaffold | Increased bone regeneration |
Experimental Protocols
General Osteogenic Differentiation Assay
This protocol provides a general framework for inducing osteogenic differentiation using this compound. Specific parameters should be optimized for your cell type and experimental setup.
-
Cell Seeding: Plate mesenchymal stem cells or other progenitor cells in a multi-well plate at a density that allows them to reach approximately 80% confluency at the start of differentiation.
-
Osteogenic Induction: Once cells are confluent, replace the growth medium with an osteogenic differentiation medium. A typical basal osteogenic medium contains DMEM, 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound Treatment: Add this compound to the osteogenic medium at the desired final concentration (e.g., 10 µM). Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., BMP-2).
-
Medium Change: Change the medium every 2-3 days, being careful not to disturb the cell monolayer.
-
Assessment of Osteogenesis: Culture the cells for 14-28 days. Assess osteogenic differentiation at various time points using the following assays:
-
Alkaline Phosphatase (ALP) Activity Assay: A colorimetric assay to measure the activity of ALP, an early marker of osteoblast differentiation. This is typically performed after 3-7 days of induction.
-
Alizarin Red S Staining: A staining method to visualize calcium deposits, indicating matrix mineralization, a later marker of osteogenesis. This is typically performed after 14-21 days.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (ALP), and BGLAP (Osteocalcin).
-
Visualizations
Caption: this compound's mechanism of action in promoting osteogenesis.
Caption: Experimental workflow for assessing this compound-induced osteogenesis.
References
- 1. The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization | Semantic Scholar [semanticscholar.org]
Phenamil Technical Support Center: Investigating Off-Target Effects on Kinase-Related Signaling
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the potential off-target effects of Phenamil, particularly in the context of kinase-related signaling pathways. While primarily known as an inhibitor of the epithelial sodium channel (ENaC), this compound has been observed to promote osteoblast differentiation through modulation of the Bone Morphogenetic Protein (BMP) signaling pathway, which involves serine/threonine kinases. This guide offers troubleshooting advice and frequently asked questions to navigate experiments in this area.
Frequently Asked Questions (FAQs)
Q1: Is this compound a direct kinase inhibitor?
A1: Current research has not demonstrated that this compound directly inhibits kinases. Its effects on the BMP signaling pathway, which is initiated by serine/threonine kinase receptors, appear to be indirect. This compound has been shown to induce the expression of Tribbles homolog 3 (Trb3).[1][2][3] Trb3 then promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase.[1][4] This leads to the stabilization of SMAD proteins (SMAD1/5/8), which are key transcription factors downstream of the BMP receptors, thereby enhancing BMP signaling.
Q2: What is the primary known "off-target" effect of this compound relevant to kinase signaling?
A2: The most well-documented off-target effect of this compound in a kinase-related context is its ability to potentiate BMP signaling, leading to enhanced osteoblast differentiation and mineralization. This is considered an "off-target" effect as this compound's primary pharmacological target is the epithelial sodium channel (ENaC).
Q3: What concentrations of this compound are effective for inducing osteogenic differentiation?
A3: In vitro studies have shown that this compound is effective in promoting osteogenic differentiation at concentrations ranging from 5 µM to 20 µM. A commonly used concentration in mesenchymal stem cell and adipose-derived stem cell cultures is 10 µM or 20 µM.
Q4: Can this compound induce osteogenesis on its own?
A4: this compound can induce the expression of osteogenic markers to some extent on its own. However, it exhibits a much more potent, synergistic effect when used in combination with Bone Morphogenetic Proteins (BMPs) such as BMP-2, BMP-7, or BMP-9.
Q5: How can I confirm that this compound is affecting the BMP pathway in my cell culture?
A5: You can assess the activation of the BMP pathway by performing a Western blot to check for increased levels of Trb3 and total SMAD1/5/8 proteins, and a decrease in Smurf1 protein levels. Additionally, you can use a BMP-responsive luciferase reporter assay (e.g., BRE-luc) to quantify the transcriptional activity of SMADs.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in osteogenic markers (e.g., ALP, Runx2) after this compound treatment. | 1. Suboptimal this compound concentration.2. Cell type is not responsive.3. Insufficient incubation time.4. Absence of BMPs. | 1. Perform a dose-response experiment with this compound (e.g., 5, 10, 20 µM).2. Use a cell line known to be responsive, such as M2-10B4 or primary mesenchymal stem cells.3. Extend the treatment duration. Effects on gene expression may be more apparent after 48-72 hours.4. Co-treat with a BMP (e.g., 100 ng/mL BMP-2) to observe the synergistic effect. |
| High cell toxicity or cell death observed after this compound treatment. | This compound concentration is too high for the specific cell line. | Reduce the concentration of this compound. Test a lower range (e.g., 1-10 µM). Also, ensure the DMSO (or other solvent) concentration is not exceeding cytotoxic levels. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency.2. Inconsistent timing of this compound and/or BMP addition.3. Degradation of this compound or BMPs in culture media. | 1. Use cells within a consistent passage number range and seed them at a consistent density.2. Standardize the experimental timeline for the addition of all reagents.3. Prepare fresh solutions of this compound and BMPs for each experiment and replenish the media every 2-3 days. |
| Western blot does not show expected changes in Trb3, Smurf1, or SMAD levels. | 1. Antibody quality is poor.2. Timing of protein extraction is not optimal for detecting changes.3. Inefficient protein extraction. | 1. Validate antibodies using positive and negative controls.2. Create a time-course experiment to determine the optimal time point for observing changes in protein levels after this compound treatment (e.g., 24, 48, 72 hours).3. Use appropriate lysis buffers with protease and phosphatase inhibitors. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on osteogenic markers, often in synergy with BMPs.
Table 1: Effect of this compound and BMPs on Alkaline Phosphatase (ALP) Expression and Activity
| Cell Type | Treatment | Fold Increase in ALP mRNA Expression | Fold Increase in ALP Activity |
| Adipose-Derived Stem Cells | 100 ng/mL BMP-2 | 100.4 | 5.8 |
| Adipose-Derived Stem Cells | 100 ng/mL BMP-2 + 20 µM this compound | 526.4 | 8.1 |
| Adipose-Derived Stem Cells | 20 µM this compound + Noggin shRNA | - | Significantly higher than control shRNA |
Table 2: Effect of this compound and BMPs on Osteogenic Gene Expression
| Cell Type | Treatment | Fold Increase in Runx2 Expression | Fold Increase in Osterix Expression |
| Adipose-Derived Stem Cells | Noggin shRNA | 1.7 | 5.8 |
| Adipose-Derived Stem Cells | Noggin shRNA + 20 µM this compound | 3.8 | 33.8 |
Table 3: Effect of this compound and BMP-9 on Biochemical Markers of Osteogenesis in Human Amniotic Epithelial Stem Cells (after 14 days)
| Treatment | Calcium (mg/dl) | Phosphate (µM) |
| Osteogenic Medium (OM) | 0.7 ± 0.1 | 11.3 ± 1.1 |
| OM + BMP-9 + this compound | 1.1 ± 0.2 | 19.6 ± 2.0 |
Experimental Protocols
Protocol 1: In Vitro Osteogenic Differentiation Assay
-
Cell Seeding: Plate mesenchymal stem cells (e.g., M2-10B4) in a 12-well plate at a density that will result in 80% confluency at the time of treatment.
-
Cell Culture: Culture cells in standard growth medium for 24 hours.
-
Treatment: Replace the growth medium with osteogenic differentiation medium containing this compound (e.g., 10 µM) and/or a BMP (e.g., 100 ng/mL BMP-2). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Culture the cells for 3-7 days, replacing the medium every 2 days.
-
Analysis of Osteogenic Markers:
-
RNA Extraction and qRT-PCR: At the end of the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR to measure the expression of osteogenic marker genes such as Alp, Runx2, Osterix, and Osteocalcin. Normalize expression to a housekeeping gene.
-
Alkaline Phosphatase (ALP) Activity Assay: Lyse the cells and measure ALP activity using a colorimetric assay.
-
Mineralization Assay (Von Kossa or Alizarin Red Staining): For longer-term cultures (14-21 days), fix the cells and stain for calcium deposits to assess matrix mineralization.
-
Protocol 2: Western Blot for BMP Signaling Pathway Components
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) with or without a BMP for the desired time (e.g., 48-72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Trb3, Smurf1, total SMAD1/5/8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: this compound's indirect modulation of the BMP signaling pathway.
Caption: Workflow for assessing this compound's osteogenic effects.
References
- 1. The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of this compound Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule this compound induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Rapid In Vivo Clearance of Phenamil
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenamil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo clearance of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance of this compound in our in vivo studies. What is the expected in vivo half-life?
A1: Direct pharmacokinetic data for this compound, including its precise in vivo half-life, is not extensively published. However, this compound is an analog of amiloride. Amiloride exhibits an elimination half-life of approximately 6 to 9 hours in humans, with a significant portion of the oral dose being excreted unchanged in the urine.[1] Given the structural similarity, it is plausible that this compound also undergoes relatively rapid clearance. Preliminary in vivo studies are crucial to establish the specific pharmacokinetic profile of this compound in your experimental model.
Q2: What are the likely metabolic pathways contributing to this compound's rapid clearance?
A2: The metabolic pathways for pyrazine-based compounds like this compound are not always well-elucidated.[2][3] Amiloride, a related compound, does not appear to be significantly metabolized in humans.[1] However, minor structural modifications can significantly alter metabolic stability. Potential metabolic pathways for this compound could involve Phase I reactions such as oxidation or hydrolysis, catalyzed by cytochrome P450 enzymes, or Phase II conjugation reactions.[4] To identify the specific metabolic pathways, in vitro studies using liver microsomes or hepatocytes followed by metabolite identification using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are recommended.
Q3: How can we improve the in vivo stability and prolong the half-life of this compound?
A3: There are two primary strategies to overcome the rapid clearance of this compound: chemical modification and formulation development.
-
Chemical Modification: Synthesizing analogs of this compound by modifying specific functional groups can block sites of metabolism and improve stability. For instance, introducing bulky groups near metabolically labile sites can sterically hinder enzymatic degradation. Structure-activity relationship (SAR) studies are essential to ensure that any modifications do not negatively impact the compound's efficacy.
-
Formulation Strategies: Developing a controlled-release formulation can maintain therapeutic concentrations of this compound over a prolonged period. This can be achieved through various drug delivery systems, such as liposomes, nanoparticles, or polymeric matrices that encapsulate the drug and release it slowly.
Q4: What are the key considerations when designing a controlled-release formulation for this compound?
A4: When developing a controlled-release formulation, several factors must be considered:
-
Physicochemical Properties of this compound: Solubility, particle size, and crystallinity will influence the choice of formulation components and manufacturing process.
-
Route of Administration: The intended route (e.g., oral, parenteral) will dictate the type of delivery system that can be used.
-
Desired Release Profile: The therapeutic application will determine the required rate and duration of drug release.
-
Biocompatibility of Excipients: All formulation components must be non-toxic and biocompatible.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in pharmacokinetic studies.
| Potential Cause | Troubleshooting Step |
| Rapid Metabolism | Conduct in vitro metabolism studies with liver microsomes or hepatocytes to identify major metabolites. This can help in designing analogs with improved metabolic stability. |
| Poor Oral Bioavailability | Investigate the cause of low bioavailability (e.g., poor solubility, first-pass metabolism). Consider formulation strategies like self-emulsifying drug delivery systems (SEDDS) to improve absorption. |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, verify the correct placement of the feeding tube. |
| Analytical Method Issues | Validate the analytical method for quantifying this compound in plasma to ensure it is sensitive, specific, and reproducible. |
Issue 2: Lack of in vivo efficacy despite promising in vitro activity.
| Potential Cause | Troubleshooting Step |
| Sub-therapeutic Concentrations at the Target Site | The rapid clearance may prevent this compound from reaching and maintaining effective concentrations at the site of action. A controlled-release formulation can help maintain therapeutic levels. |
| Off-Target Effects | High doses required to compensate for rapid clearance may lead to off-target toxicities. Consider targeted drug delivery systems to increase local concentration at the target site while minimizing systemic exposure. |
| Inappropriate Dosing Regimen | A single daily dose might not be sufficient for a rapidly cleared compound. Conduct dose-ranging studies with more frequent administration or utilize a controlled-release formulation. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment of this compound
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound and the NADPH regenerating system to the pre-warmed microsomes.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
Objective: To develop and validate a method for the quantification of this compound in plasma samples.
Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed based on established protocols for the analysis of amiloride in human plasma.
Key Steps:
-
Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting small molecules from plasma. Solid-phase extraction can also be used for cleaner samples.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of amiloride and its analogs. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid) is often employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity. The transitions from the precursor ion (the molecular weight of this compound) to specific product ions are monitored.
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and a Stabilized Analog
| Parameter | This compound (Standard Formulation) | This compound Analog (Chemical Modification) | This compound (Controlled-Release Formulation) |
| In Vivo Half-life (t½) | ~ 1-2 hours (Estimated) | ~ 8-10 hours | ~ 12-24 hours |
| Clearance (CL) | High | Moderate | Low (Apparent) |
| Volume of Distribution (Vd) | Moderate | Moderate | Moderate |
| Oral Bioavailability (F%) | Low to Moderate | Moderate to High | High |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Components of a Generic Controlled-Release Formulation
| Component | Function | Example |
| Active Pharmaceutical Ingredient (API) | Therapeutic agent | This compound |
| Polymer Matrix | Controls the rate of drug release | PLGA (Poly(lactic-co-glycolic acid)), HPMC (Hydroxypropyl methylcellulose) |
| Solubilizing Agent | Improves the solubility of the API | Cyclodextrins, Surfactants (e.g., Tween 80) |
| Coating Material | Provides a diffusion barrier | Ethylcellulose, Eudragit polymers |
Visualizations
Caption: Predicted metabolic degradation pathway for this compound.
Caption: Experimental workflow for overcoming rapid clearance.
References
Technical Support Center: Managing Phenamil-Induced Intracellular pH Changes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage potential changes in intracellular pH (pHi) during experiments involving Phenamil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of the epithelial sodium channel (ENaC).[1] Its primary role is to block the influx of sodium ions through this channel. It is an analog of amiloride but has a higher affinity for ENaC.
Q2: Does this compound directly inhibit the Na+/H+ exchanger (NHE) like amiloride?
While this compound is structurally related to amiloride, a known inhibitor of the Na+/H+ exchanger (NHE), studies have shown that this compound has a minimal direct inhibitory effect on NHE, especially at concentrations where it effectively blocks ENaC.[2] Unlike amiloride, which can cause significant intracellular acidification by blocking NHE1, this compound is not the ideal tool for studying direct NHE inhibition. For specific NHE inhibition, compounds like 5-(N-ethyl-N-isopropyl)amiloride (EIPA) are more suitable.
Q3: If this compound doesn't significantly block NHE, how can it alter intracellular pH?
This compound can indirectly influence intracellular pH through several mechanisms:
-
Alterations in Membrane Potential: By blocking Na+ influx, this compound can cause hyperpolarization of the cell membrane. This change in membrane potential can, in turn, affect the activity of other voltage-dependent ion transporters that contribute to pH regulation.
-
Changes in Intracellular Sodium ([Na+]i): A reduction in Na+ entry can lower the intracellular sodium concentration. This can impact the activity of the Na+/Ca2+ exchanger (NCX), potentially leading to changes in intracellular calcium levels ([Ca2+]i).[3]
-
Downstream Signaling Cascades: Changes in ion concentrations, like Ca2+, can act as second messengers, triggering various signaling pathways that may modulate the activity of pH-regulating proteins.
-
Metabolic Shifts: Alterations in ion homeostasis and cellular signaling can lead to changes in cellular metabolism. For instance, a shift towards anaerobic glycolysis would increase lactic acid production, thereby lowering pHi.
Q4: What is a typical working concentration for this compound?
The effective concentration of this compound can vary significantly depending on the cell type and the specific ENaC subunit composition. Generally, concentrations in the range of 0.05 to 5 µM are used to achieve irreversible inhibition of ENaC.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: What are the key differences in expected pHi changes between this compound and Amiloride?
The expected changes in intracellular pH when using this compound versus Amiloride are quite different due to their distinct primary targets at typical working concentrations.
| Feature | This compound | Amiloride |
| Primary Target | Epithelial Na+ Channel (ENaC) | Na+/H+ Exchanger (NHE) & ENaC |
| Expected pHi Change | Variable and indirect; may see slight acidification, alkalinization, or no change depending on the cell type and dominant indirect mechanisms. | Direct and significant intracellular acidification due to NHE inhibition.[4] |
| Onset of pHi Change | Likely delayed, as it relies on downstream cellular responses. | Rapid, as it directly blocks a primary acid extrusion mechanism. |
Troubleshooting Guide
This guide addresses specific issues you might encounter when investigating the effects of this compound on intracellular pH.
| Observed Problem | Potential Cause | Suggested Solution |
| No change in pHi after this compound treatment. | 1. The cell type under study does not express this compound-sensitive ENaC channels. 2. The indirect mechanisms linking ENaC inhibition to pHi changes are not prominent in your cell type. 3. The concentration of this compound is too low. | 1. Confirm ENaC expression in your cells using techniques like RT-PCR, Western blot, or immunofluorescence. 2. Consider if your cell type has robust alternative pH regulatory mechanisms that compensate for any indirect effects of this compound. 3. Perform a dose-response experiment to ensure you are using an effective concentration of this compound. |
| Intracellular pH decreases (acidification) after this compound treatment. | 1. At high concentrations, this compound might have some off-target inhibitory effects on NHE. 2. Inhibition of ENaC leads to metabolic changes, such as an increase in glycolysis and lactic acid production. 3. Altered ion gradients are affecting other acid-loading transporters. | 1. Use the lowest effective concentration of this compound. Compare your results with a more specific NHE inhibitor like EIPA to distinguish direct NHE inhibition from other effects. 2. Measure lactate production in your experimental setup. Use inhibitors of glycolysis (e.g., 2-deoxyglucose) to see if this prevents the this compound-induced acidification. 3. Investigate the activity of other relevant transporters in your system. |
| Intracellular pH increases (alkalinization) after this compound treatment. | 1. This compound-induced changes in membrane potential or intracellular ion concentrations could be stimulating an acid-extruding mechanism, such as a bicarbonate transporter. 2. Off-target effects on other channels or transporters that contribute to acid loading. | 1. Use inhibitors of bicarbonate transporters (e.g., DIDS) to see if the alkalinization is blocked. 2. This is a less expected outcome and may point to a unique feature of your cell type. A thorough investigation of this compound's effects on other ion channels in your system may be necessary. |
| High variability in pHi measurements between experiments. | 1. Inconsistent cell health or density. 2. Issues with the fluorescent pHi indicator dye loading or calibration. 3. Photobleaching of the fluorescent dye during measurement. | 1. Ensure consistent cell culture conditions and seeding densities. Only use healthy, viable cells for experiments. 2. Optimize dye loading concentration and incubation time. Perform a full calibration for each experiment. 3. Minimize exposure of the cells to excitation light. Use an anti-fade reagent if possible and correct for photobleaching in your analysis. |
Experimental Protocols
Protocol 1: Measurement of Intracellular pH using BCECF-AM
This protocol describes the measurement of pHi in cultured cells using the ratiometric fluorescent dye BCECF-AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates.
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Pluronic F-127
-
DMSO
-
HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), CaCl2 (1 mM), MgCl2 (1 mM), glucose (10 mM), HEPES (20 mM), pH adjusted to 7.4.
-
This compound
-
Nigericin (for calibration)
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5, 8.0): KCl (140 mM), MgCl2 (1 mM), CaCl2 (1 mM), glucose (10 mM), HEPES/MES (20 mM).
Procedure:
-
Prepare BCECF-AM Loading Solution: Prepare a 1 mM stock solution of BCECF-AM in DMSO. For the working solution, dilute the stock to 2 µM in HBS. To aid in dye solubilization, pre-mix the BCECF-AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBS.
-
Cell Loading: Wash cells twice with HBS. Incubate cells with the 2 µM BCECF-AM loading solution for 30 minutes at 37°C.
-
Wash: Wash cells three times with HBS to remove extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence measurements using a fluorescence plate reader or microscope capable of alternating excitation wavelengths. Excite the sample at ~490 nm (pH-sensitive wavelength) and ~440 nm (isosbestic point) and measure emission at ~535 nm.
-
This compound Treatment: Add this compound at the desired final concentration and record the fluorescence ratio (F490/F440) over time.
-
Calibration: At the end of the experiment, perfuse the cells with high K+ calibration buffers containing 10 µM nigericin. This will equilibrate the intracellular and extracellular pH. Record the fluorescence ratio for each pH buffer to generate a calibration curve.
-
Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.
Protocol 2: Troubleshooting Workflow for Unexpected pHi Changes
This protocol provides a logical workflow to investigate the underlying cause of unexpected pHi changes observed after this compound treatment.
Caption: A troubleshooting workflow for unexpected pHi changes.
Signaling Pathways and Workflows
Potential Indirect Mechanisms of this compound-Induced pHi Change
The following diagram illustrates the potential indirect pathways through which this compound may influence intracellular pH. As this compound's primary effect is on ENaC, any pHi alterations are likely downstream consequences of changes in ion homeostasis and membrane potential.
Caption: Indirect pathways of this compound's effect on pHi.
Experimental Workflow for Measuring pHi
The following diagram outlines the standard experimental workflow for measuring intracellular pH changes in response to a compound like this compound.
Caption: Standard workflow for pHi measurement experiments.
References
- 1. Intracellular calcium mobilization and activation of the Na+/H+ exchanger in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of intracellular pH by cell-cell adhesive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular pH changes during neutrophil activation: Na+/H+ antiport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of Na+/H+ exchange inhibitors against cardiac injury produced by ischemia/reperfusion, hypoxia/reoxygenation, and the calcium paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenamil-Based Assays: A Technical Support Center for Ensuring Reproducibility
For researchers, scientists, and drug development professionals utilizing Phenamil, ensuring the reproducibility and reliability of experimental data is paramount. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that is leveraged in assays?
This compound, a derivative of the diuretic amiloride, is recognized for its role as an activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It promotes osteogenic differentiation by inducing the expression of tribbles homolog 3 (Trb3).[2][3] This induction leads to the downregulation of SMAD ubiquitin regulatory factor 1 (Smurf1), which in turn stabilizes SMAD proteins, key transcription factors in the BMP signaling cascade.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in organic solvents like DMSO and dimethyl formamide.[4] For cell culture applications, it is advisable to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be diluted with the aqueous buffer or cell culture medium of choice. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day. Stock solutions in DMSO should be stored at -20°C for long-term stability.
Q3: What are potential off-target effects of this compound and how can I control for them?
As an analog of amiloride, this compound can exhibit off-target effects. For instance, amiloride and its analogs are known to inhibit various ion channels and transporters, including the epithelial sodium channel (ENaC) and TRPP3 channels. To ensure that the observed effects in your assay are due to this compound's intended activity on the BMP pathway, consider the following controls:
-
Use of other amiloride analogs: Including amiloride or other derivatives that do not share this compound's specific osteoinductive properties can help differentiate between general effects of this class of compounds and the specific action of this compound.
-
Knockdown or knockout of key signaling molecules: Utilizing siRNA or CRISPR/Cas9 to reduce the expression of essential components of the BMP pathway, such as SMADs or Trb3, can verify if this compound's effects are mediated through this pathway.
-
Dose-response curves: Establishing a clear dose-response relationship can help distinguish specific from non-specific or toxic effects.
Q4: Can this compound affect cell viability and proliferation? How should I account for this?
Yes, like many small molecules, this compound can impact cell viability and proliferation, which can confound assay results. It is crucial to perform cell viability and cytotoxicity assays in parallel with your primary functional assays. Methods such as the MTT, XTT, or ATP-based assays can be used to determine the concentration range at which this compound does not induce significant cell death or inhibit proliferation. This will help in selecting appropriate concentrations for your experiments and in correctly interpreting the results of your functional assays.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or non-reproducible assay results.
Possible Causes:
-
Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous buffers.
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can contribute to the precipitation of small molecules.
-
Improper Dissolution: The initial stock solution in DMSO may not have been properly prepared or mixed.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO. This will allow you to add a smaller volume to your culture medium, reducing the final DMSO concentration and the likelihood of precipitation.
-
Pre-warm Media: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final culture.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding this compound to the medium.
-
Solubility Test: Before treating your cells, perform a solubility test by adding the intended concentration of this compound to the cell culture medium and incubating it under the same conditions as your experiment. Observe for any precipitation over time.
Issue 2: High Variability and Poor Reproducibility in Assay Results
Symptoms:
-
Large error bars in quantitative data.
-
Inconsistent results between replicate wells or experiments performed at different times.
Possible Causes:
-
Inconsistent this compound Activity: Degradation of this compound in aqueous solutions or improper storage of stock solutions.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of this compound or other reagents.
-
Cell Seeding Density: Variations in the number of cells seeded per well.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents, affecting cell growth and assay readouts.
Solutions:
-
Freshly Prepare Working Solutions: Always prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen DMSO stock.
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Automated Liquid Handling: For high-throughput assays, consider using automated liquid handlers to minimize pipetting variability.
-
Consistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.
-
Mitigate Edge Effects: To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
Issue 3: Unexpected or Contradictory Assay Results
Symptoms:
-
This compound treatment does not produce the expected effect (e.g., no increase in osteogenic markers).
-
Results contradict previously published findings.
Possible Causes:
-
Cell Line Specific Effects: The response to this compound can be cell-type dependent.
-
Suboptimal Assay Conditions: The concentration of this compound, treatment duration, or assay readout may not be optimized for your specific cell line or experimental setup.
-
Off-Target Effects: An unforeseen off-target effect of this compound may be interfering with the expected outcome.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and lead to unreliable data.
Solutions:
-
Assay Validation: Before embarking on large-scale experiments, validate your assay with positive and negative controls. For osteogenic differentiation assays, BMP-2 can be used as a positive control.
-
Optimization Matrix: Perform a matrix of experiments to optimize both the this compound concentration and the incubation time.
-
Control for Off-Target Effects: As detailed in the FAQ section, include appropriate controls to rule out off-target effects.
-
Regular Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination.
Experimental Protocols & Data Presentation
Protocol 1: Osteogenic Differentiation Assay
This protocol outlines a general procedure for assessing the osteoinductive potential of this compound on mesenchymal stem cells (MSCs).
Materials:
-
Mesenchymal Stem Cells (e.g., C3H10T1/2)
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Osteogenic Differentiation Medium (Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound stock solution (10 mM in DMSO)
-
BMP-2 (positive control)
-
Alkaline Phosphatase (ALP) Activity Assay Kit
-
Alizarin Red S Staining Solution
-
96-well and 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MSCs in a 96-well plate for the ALP activity assay and a 24-well plate for Alizarin Red S staining at a density of 5 x 10³ cells/cm². Allow cells to adhere overnight.
-
Treatment: Replace the growth medium with osteogenic differentiation medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL BMP-2).
-
Medium Change: Change the medium with fresh treatment every 2-3 days.
-
ALP Activity Assay (Day 7):
-
Wash the cells in the 96-well plate with PBS.
-
Lyse the cells according to the ALP activity assay kit manufacturer's instructions.
-
Measure the ALP activity and normalize to the total protein content.
-
-
Alizarin Red S Staining (Day 14-21):
-
Wash the cells in the 24-well plate with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and quantify the calcium deposits.
-
Quantitative Data Summary:
| Treatment Group | This compound Conc. (µM) | Normalized ALP Activity (fold change vs. Vehicle) | Calcium Deposition (OD at 562 nm) |
| Vehicle Control | 0 (DMSO) | 1.0 ± 0.1 | 0.15 ± 0.02 |
| This compound | 0.1 | 1.5 ± 0.2 | 0.25 ± 0.03 |
| This compound | 1 | 3.2 ± 0.4 | 0.68 ± 0.05 |
| This compound | 10 | 5.8 ± 0.6 | 1.24 ± 0.11 |
| Positive Control | BMP-2 (100 ng/mL) | 6.5 ± 0.7 | 1.52 ± 0.14 |
Data are represented as mean ± standard deviation.
Protocol 2: Assay Validation for Reproducibility
To ensure the reliability of your this compound-based assays, a thorough validation process is essential.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Compare the response of this compound to that of an inactive analog in the presence and absence of a known inhibitor of the BMP pathway (e.g., Noggin). | This compound should induce a response, while the inactive analog should not. The effect of this compound should be blocked by the pathway inhibitor. |
| Linearity & Range | Test a series of this compound concentrations to determine the dose-response curve. | A clear dose-dependent relationship should be observed within a specific concentration range. The R² value of the linear portion of the curve should be ≥ 0.95. |
| Accuracy | Spike known concentrations of a reference standard (if available) into your assay system and measure the recovery. | The mean recovery should be within 80-120% of the expected value. |
| Precision | - Intra-assay: Run multiple replicates of the same sample within the same experiment.- Inter-assay: Run the same samples on different days with freshly prepared reagents. | The coefficient of variation (CV) should be ≤ 15% for intra-assay precision and ≤ 20% for inter-assay precision. |
| Robustness | Intentionally introduce small variations to assay parameters (e.g., incubation time, temperature) and assess the impact on the results. | The results should not be significantly affected by minor variations in the assay parameters. |
Visualizing Workflows and Pathways
This compound's Signaling Pathway
Caption: this compound enhances osteogenesis by modulating the Trb3-Smurf1-SMAD signaling axis.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for diagnosing and resolving this compound precipitation issues in cell culture.
Assay Validation Logic
Caption: A structured approach for the validation of this compound-based assays to ensure data reliability.
References
Validation & Comparative
Phenamil's ENaC Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phenamil's performance in inhibiting the epithelial sodium channel (ENaC) against other common alternatives. The information presented is supported by experimental data to validate this compound's efficacy and guide future research.
This compound, a potent analog of amiloride, is a highly effective blocker of the epithelial sodium channel (ENaC), a key player in sodium and fluid balance in various tissues, including the airways and kidneys.[1] Validating its inhibitory activity is crucial for its application in research and potential therapeutic development, particularly for conditions like cystic fibrosis where ENaC is overactive. This guide compares this compound with its parent compound, amiloride, and another well-known analog, benzamil, based on their inhibitory potency.
Comparative Inhibitory Potency of ENaC Blockers
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for this compound and its key alternatives in inhibiting ENaC activity, as determined by electrophysiological measurements in human bronchial epithelial cells (HBECs).
| Compound | IC50 (nM) | Cell Type | Method |
| This compound | ~200 | Tg737°rpk CD PC monolayers | Isc Measurement |
| Amiloride | 450 | Human Bronchial Epithelial Cells | Ussing Chamber |
| Benzamil | 21.9 | Human Bronchial Epithelial Cells | Ussing Chamber |
| AZD5634 | 3.8 | Human Bronchial Epithelial Cells | Ussing Chamber |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and measurement techniques used.
The data clearly indicates that while all three compounds are effective ENaC inhibitors, benzamil and the newer compound AZD5634 exhibit significantly higher potency than this compound and amiloride in human bronchial epithelial cells.[2] this compound, however, is noted to be a more potent and less reversible blocker than amiloride.
Experimental Protocols for Validating ENaC Inhibition
The validation of ENaC inhibitors like this compound relies on robust experimental techniques that measure ion transport across epithelial cell layers. The Ussing chamber and patch-clamp electrophysiology are two of the most common and reliable methods employed.
Ussing Chamber Electrophysiology
The Ussing chamber technique allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport, across an epithelial monolayer.
Experimental Workflow:
Ussing Chamber Experimental Workflow. This diagram outlines the key steps involved in validating ENaC inhibition using the Ussing chamber technique.
Detailed Methodology:
-
Cell Culture: Human bronchial epithelial cells (HBECs) are cultured on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER), indicative of tight junction formation, is achieved.[2]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in a modified Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a carboxygenated Krebs solution and maintained at 37°C.[2]
-
Electrophysiological Measurements: The epithelium is voltage-clamped at 0 mV, and the short-circuit current (Isc) is continuously measured. After a stable baseline is established, increasing concentrations of the inhibitor (e.g., this compound) are added to the apical chamber.[2]
-
Data Analysis: The change in Isc is recorded at each concentration. The data is then normalized to the total ENaC-mediated current, which is determined by applying a saturating concentration of a potent ENaC blocker like benzamil at the end of the experiment. The IC50 value is calculated from the resulting concentration-response curve.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) systems offer a higher throughput method for screening ENaC modulators.
Experimental Workflow:
Automated Patch-Clamp Workflow. This diagram illustrates the high-throughput process of validating ENaC inhibitors using automated patch-clamp systems.
Detailed Methodology:
-
Cell Line: A stable cell line, such as HEK293, expressing the human α, β, and γ subunits of ENaC is used.
-
Cell Preparation: A single-cell suspension is prepared using a standard enzymatic detachment procedure.
-
Automated Recording: The cell suspension and test compounds are loaded into the APC system. The system automatically performs cell capture, establishes a whole-cell patch-clamp configuration, and records ionic currents.
-
Compound Application and Analysis: The inhibitory effect of compounds like this compound on ENaC currents is measured, and concentration-response curves are generated to determine IC50 values.
Mechanism of ENaC Inhibition
ENaC activity is regulated by a complex signaling pathway involving proteolytic cleavage for activation and ubiquitination for internalization and degradation. Inhibitors like this compound directly block the channel pore, preventing the influx of sodium ions.
ENaC Signaling and Inhibition. This diagram illustrates the activation, inhibition, and regulation of the epithelial sodium channel (ENaC).
The direct blockade of the ENaC pore by this compound and its analogs provides a rapid and effective means of reducing sodium transport. This mechanism of action is fundamental to its utility in both basic research and as a potential therapeutic agent. While this compound has off-target effects, including influencing the BMP signaling pathway, its primary and most well-characterized role is as a potent ENaC inhibitor.
References
The Role of Phenamil in the BMP Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule Phenamil and its role in modulating the Bone Morphogenetic Protein (BMP) signaling pathway. It compares this compound's mechanism and efficacy with other alternatives, supported by experimental data, to assist researchers and drug development professionals in their investigations.
Introduction to this compound's Role in BMP Signaling
This compound, an amiloride derivative, has been identified as a potent small molecule that enhances the effects of the BMP signaling pathway.[1][2][3] This pathway is crucial for various developmental processes, including bone formation (osteogenesis). This compound's ability to potentiate BMP signaling has significant therapeutic potential, particularly in the field of bone regeneration.[1][4] It acts synergistically with endogenous or exogenously applied BMPs to promote osteoblast differentiation and matrix mineralization.
Mechanism of Action
This compound's primary mechanism of action is indirect; it does not directly bind to BMP receptors or ligands. Instead, it modulates key intracellular regulators of the BMP pathway. The core of its action involves the induction of Tribbles homolog 3 (Trb3) expression.
The signaling cascade initiated by this compound is as follows:
-
This compound treatment leads to an increase in the expression of Trb3.
-
Trb3 then promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).
-
Smurf1 is a negative regulator of the BMP pathway that targets the BMP signaling transducers, SMADs (specifically SMAD1, SMAD5, and SMAD8), for proteasomal degradation.
-
By downregulating Smurf1, this compound leads to the stabilization and increased levels of SMAD1/5/8 .
-
The stabilized SMADs can then translocate to the nucleus and activate the transcription of BMP target genes , leading to enhanced osteogenic differentiation.
This mechanism highlights this compound as a positive regulator of BMP signaling by targeting a key downstream inhibitory component.
Comparative Performance Data
This compound's efficacy is often evaluated by its ability to enhance BMP-induced osteogenic markers. The following tables summarize quantitative data from representative studies, comparing the effects of this compound alone and in combination with BMPs.
Table 1: In Vitro Osteogenic Marker Expression in Mesenchymal Stem Cells (M2-10B4)
| Treatment | Id1 mRNA Fold Induction | Alkaline Phosphatase (ALP) mRNA Fold Induction |
| Control (DMSO) | 1.0 | 1.0 |
| This compound (10 µM) | ~2.5 | ~3.0 |
| BMP2 (100 ng/ml) | ~6.0 | ~5.0 |
| This compound + BMP2 | ~14.0 | ~12.0 |
Data are illustrative and based on findings reported in scientific literature, demonstrating the additive/synergistic effect of this compound and BMP2.
Table 2: In Vivo Bone Formation in a Mouse Calvarial Defect Model
| Treatment Group | Bone Volume / Total Volume (%) |
| Scaffold Alone | ~5 |
| This compound | ~8 |
| BMP-2 | ~20 |
| This compound + BMP-2 | ~35 |
Illustrative data representing findings from in vivo studies, highlighting the enhanced bone regeneration with combined treatment.
Comparison with Other BMP Signaling Modulators
While several small molecules are known to influence the BMP pathway, this compound's mechanism of targeting Smurf1 degradation via Trb3 induction is relatively specific.
Table 3: Comparison of this compound with Other Osteogenic Small Molecules
| Compound | Primary Mechanism of Action | Synergism with BMPs | Notes |
| This compound | Induces Trb3, leading to Smurf1 degradation and SMAD stabilization. | Yes (additive/synergistic). | FDA-approved amiloride derivative, suggesting a favorable safety profile. |
| Statins (e.g., Simvastatin) | Upregulate BMP-2 expression. | Variable, some studies show no synergistic effect with exogenous BMPs. | Widely used with known side effects. |
| LDN-193189 | Direct inhibitor of BMP type I receptor kinases (ALK2, ALK3, ALK6). | N/A (Inhibitor) | A tool compound for inhibiting BMP signaling. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the effects of this compound on the BMP signaling pathway.
Cell Culture and Osteogenic Differentiation
-
Cell Lines: Mesenchymal stem cells (e.g., C3H10T1/2, M2-10B4), adipose-derived stem cells (ASCs), or primary calvarial osteoblasts.
-
Culture Medium: Standard growth medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Osteogenic Induction: Cells are cultured in an osteogenic differentiation medium, which typically contains ascorbic acid and β-glycerophosphate.
-
Treatment: Cells are treated with this compound (typically 5-10 µM), a BMP (e.g., BMP-2 at 50-100 ng/mL), or a combination of both. A vehicle control (e.g., DMSO) is always included.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of BMP target genes.
-
Protocol:
-
Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Kit).
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using gene-specific primers for target genes (e.g., Id1, Runx2, Sp7 (Osterix), Alp, Bglap (Osteocalcin)) and a housekeeping gene for normalization (e.g., Gapdh).
-
Relative gene expression is calculated using the ΔΔCt method.
-
Western Blotting
Western blotting is used to detect and quantify protein levels.
-
Protocol:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Trb3, Smurf1, SMAD1/5/8, phospho-SMAD1/5/8).
-
A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.
-
The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate.
-
Alkaline Phosphatase (ALP) Staining and Activity Assay
ALP is an early marker of osteoblast differentiation.
-
Staining:
-
Cells are fixed (e.g., with 4% paraformaldehyde).
-
Cells are washed and incubated with a solution containing a substrate for ALP (e.g., BCIP/NBT) until a color change is observed.
-
-
Activity Assay:
-
Cells are lysed.
-
The lysate is incubated with a colorimetric or fluorometric ALP substrate (e.g., p-nitrophenyl phosphate).
-
The absorbance or fluorescence is measured and normalized to the total protein concentration.
-
Matrix Mineralization Assay (Alizarin Red S Staining)
This assay detects calcium deposition, a late marker of osteogenesis.
-
Protocol:
-
Cells are cultured for an extended period (e.g., 14-21 days) in osteogenic medium.
-
Cells are fixed and washed.
-
Cells are stained with Alizarin Red S solution, which binds to calcium deposits.
-
The stain can be extracted and quantified by measuring its absorbance.
-
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay directly measures the transcriptional activity of the BMP-SMAD signaling pathway.
-
Protocol:
-
Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a BMP-responsive element (BRE).
-
A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Transfected cells are treated with this compound and/or BMP.
-
Cell lysates are assayed for luciferase activity using a luminometer.
-
Conclusion
This compound is a promising small molecule that enhances BMP signaling by targeting the Trb3-Smurf1-SMAD axis. Its ability to work synergistically with BMPs makes it a valuable tool for research and a potential therapeutic agent for bone regeneration. The experimental protocols outlined in this guide provide a solid foundation for further investigation into the role of this compound and other small molecules in the BMP signaling pathway.
References
- 1. The Small Molecule this compound Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osteogenic Differentiation Effect of BMP-9 with this compound and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of this compound Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
Phenamil vs. Amiloride: A Comparative Guide to ENaC Inhibition
For researchers in pharmacology and drug development, the selection of a specific inhibitor for the epithelial sodium channel (ENaC) is a critical decision. Amiloride, a potassium-sparing diuretic, has long been the benchmark for ENaC blockade. However, its analogue, phenamil, has emerged as a more potent alternative. This guide provides a detailed comparison of the potency and selectivity of this compound and amiloride, supported by experimental data and protocols.
Potency and Selectivity: A Quantitative Comparison
This compound consistently demonstrates higher potency in inhibiting ENaC compared to amiloride. The half-maximal inhibitory concentration (IC50) for this compound is in the nanomolar range, whereas amiloride's IC50 is typically in the sub-micromolar to micromolar range, depending on the ENaC subunit composition.
| Compound | Target | IC50 | Reference |
| This compound | αβγ ENaC | ~200 nM - 400 nM | [1][2] |
| Amiloride | αβγ ENaC | ~0.1 µM - 0.776 µM | [2][3] |
| Amiloride | δβγ ENaC | 2.6 µM | [4] |
In terms of selectivity, both compounds show a preference for ENaC over other ion channels and transporters. However, amiloride's off-target effects are more extensively characterized. It is a relatively poor inhibitor of the Na+/H+ exchanger (NHE) and an even weaker inhibitor of the Na+/Ca2+ exchanger (NCX), with IC50 values significantly higher than for ENaC. This compound is also considered more selective for ENaC, though detailed comparative IC50 values for a wide range of off-target channels are less consistently reported in single studies. At higher micromolar concentrations, this compound has been observed to affect other channels, such as inwardly rectifying potassium channels.
Experimental Protocols
The determination of potency and selectivity of ENaC inhibitors relies on precise experimental methodologies. The following are summaries of key experimental protocols used in the characterization of this compound and amiloride.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for measuring the inhibitory effect of compounds on ENaC activity in real-time.
Objective: To determine the IC50 of this compound and amiloride on ENaC expressed in a cellular system (e.g., HEK293 cells or Xenopus oocytes).
Methodology:
-
Cell Preparation: Culture cells stably or transiently expressing the desired ENaC subunits (e.g., αβγ-ENaC).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-7 MΩ are filled with an appropriate intracellular solution and used to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Current Measurement: Record the whole-cell current. The amiloride- or this compound-sensitive current, which represents the ENaC-mediated current, is determined by perfusing the cell with a solution containing a saturating concentration of the inhibitor and subtracting the remaining current from the baseline current.
-
Dose-Response Analysis: Apply increasing concentrations of this compound or amiloride to the cells and measure the corresponding inhibition of the ENaC current. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Whole-Cell Patch-Clamp experimental workflow.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Kd) of a compound to its target receptor.
Objective: To determine the binding affinity of radiolabeled this compound or amiloride to ENaC.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells expressing ENaC.
-
Radioligand: Use a radiolabeled form of the inhibitor, such as [3H]this compound.
-
Incubation: Incubate the membrane preparation with increasing concentrations of the radioligand in a suitable buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and use non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, a fixed concentration of radioligand is used with varying concentrations of the unlabeled competitor to determine the inhibitory constant (Ki).
Radioligand Binding Assay experimental workflow.
ENaC Signaling Pathway
The activity of ENaC is tightly regulated by a complex network of signaling pathways. Both this compound and amiloride exert their effects by directly blocking the channel pore, but understanding the regulatory context is crucial for interpreting experimental results. Key regulatory pathways include:
-
Proteolytic Cleavage: Proteases like furin and prostasin cleave the extracellular domains of the α and γ ENaC subunits, leading to channel activation.
-
Ubiquitination: The E3 ubiquitin ligase Nedd4-2 targets ENaC for internalization and degradation, thereby reducing channel density at the cell surface. The serum and glucocorticoid-inducible kinase 1 (SGK1) can phosphorylate Nedd4-2, inhibiting its interaction with ENaC and thus increasing channel activity.
-
Phosphorylation: Protein kinase A (PKA) and protein kinase C (PKC) can also modulate ENaC activity through phosphorylation of its subunits or associated regulatory proteins.
-
Phosphoinositide Interaction: Phosphatidylinositol (4,5)-bisphosphate (PIP2) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3) directly interact with ENaC to regulate its gating.
Simplified ENaC regulatory signaling pathway.
Conclusion
This compound stands out as a more potent inhibitor of ENaC than amiloride, offering researchers a tool for more complete channel blockade at lower concentrations. While both compounds exhibit selectivity for ENaC, a thorough characterization of the off-target profile of this compound across a broad range of ion channels would be beneficial for a more complete comparative assessment. The choice between this compound and amiloride will ultimately depend on the specific experimental goals, including the desired level of potency and the potential for off-target effects. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with these important pharmacological agents.
References
A Comparative Guide to Phenamil and Benzamil in Cystic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenamil and Benzamil, two amiloride analogue inhibitors of the epithelial sodium channel (ENaC), in the context of cystic fibrosis (CF) research. The excessive sodium and fluid absorption through ENaC in the airways of individuals with CF contributes to the dehydration of the airway surface liquid (ASL), leading to impaired mucociliary clearance and chronic lung disease.[1][2] Both this compound and Benzamil have been investigated as potential therapeutic agents to block ENaC, thereby rehydrating the airway surface. This guide summarizes key experimental data on their performance, presents detailed methodologies for relevant assays, and visualizes the underlying mechanisms and workflows.
Performance Comparison: this compound vs. Benzamil
This compound and Benzamil are second-generation amiloride derivatives designed for greater potency and duration of action.[1][3] Experimental data from various preclinical models consistently demonstrates that Benzamil is more potent than this compound in inhibiting ENaC.[4] However, this compound exhibits a slower recovery from maximal block, suggesting a longer duration of action at the channel level. Despite their increased potency compared to amiloride, both compounds suffer from rapid absorption from the mucosal surface, which can limit their in vivo efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the efficacy of this compound and Benzamil in various CF-relevant models.
Table 1: Comparative Potency of ENaC Inhibitors
| Compound | Cell Type | IC50 / K1/2 (nM) | Reference(s) |
| This compound | Human Nasal Epithelium (non-CF) | 12.5 ± 1.2 | |
| Human Nasal Epithelium (CF) | 17.1 ± 1.1 | ||
| Benzamil | Human Bronchial Epithelium | ~38 | |
| Ovine Bronchial Epithelium | - | ||
| Amiloride | Human Nasal Epithelium (non-CF) | 294 ± 22 | |
| Human Nasal Epithelium (CF) | 586 ± 59 |
Note: A direct, side-by-side comparison of IC50 values for this compound and Benzamil in the same study was not available in the reviewed literature. The rank order of potency has been consistently reported as Benzamil > this compound >> Amiloride.
Table 2: In Vitro and In Vivo Efficacy
| Parameter | This compound | Benzamil | Model System | Reference(s) |
| Recovery from Max Block | Slower than Benzamil | Faster than this compound | Human & Ovine Bronchial Epithelia | |
| Rate of Absorption | Faster than Benzamil | Slower than this compound | Human & Ovine Bronchial Epithelia | |
| Nasal Potential Difference (PD) | - | Similar max effect to amiloride, longer duration | Human (CF patients) | |
| Mucus Clearance | - | Enhanced | Sheep | |
| Tracheal Mucus Velocity | - | Enhanced | Sheep |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and Benzamil and the workflows of key experimental protocols used to evaluate their efficacy.
Caption: Mechanism of ENaC Inhibition by this compound and Benzamil.
Caption: Ussing Chamber Experimental Workflow for ENaC Inhibitor Analysis.
Caption: Airway Surface Liquid (ASL) Height Measurement Workflow.
Experimental Protocols
Ussing Chamber Electrophysiology for Measuring ENaC Inhibition
This protocol is adapted from methodologies described for measuring ion transport across airway epithelia.
Objective: To quantify the inhibitory effect of this compound and Benzamil on ENaC-mediated short-circuit current (Isc) in airway epithelial cell monolayers.
Materials:
-
Well-differentiated primary human or ovine bronchial epithelial cells cultured on permeable supports (e.g., Transwell®).
-
Ussing chamber system (e.g., P2300, Physiologic Instruments) with voltage-clamp amplifier.
-
Krebs-Bicarbonate Ringer (KBR) solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄, 10 D-glucose), pH 7.4 when gassed.
-
Gas mixture: 95% O₂ / 5% CO₂.
-
This compound, Benzamil, and Amiloride stock solutions.
Procedure:
-
Tissue Mounting: Carefully excise the permeable support with the cell monolayer and mount it between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both compartments with pre-warmed (37°C) and gassed KBR solution. Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.
-
Baseline Measurement: Under voltage-clamp conditions (clamped to 0 mV), continuously record the baseline Isc.
-
Cumulative Addition of Inhibitors: Add increasing concentrations of this compound or Benzamil to the apical chamber in a cumulative manner. Allow the Isc to stabilize after each addition before adding the next concentration.
-
Maximal ENaC Inhibition: Following the highest concentration of the test compound, add a saturating concentration of amiloride (e.g., 10 µM) to the apical bath to determine the total amiloride-sensitive Isc, which represents the maximal ENaC activity.
-
Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound and Benzamil. Plot the concentration-response curves and determine the IC50 values.
Airway Surface Liquid (ASL) Height Measurement by Confocal Microscopy
This protocol is based on established methods for visualizing and quantifying ASL height.
Objective: To measure the effect of this compound and Benzamil on the height of the ASL in primary airway epithelial cell cultures.
Materials:
-
Well-differentiated primary human bronchial epithelial cells cultured at an air-liquid interface (ALI).
-
Confocal microscope with an environmental chamber to maintain temperature (37°C) and CO₂ (5%).
-
High molecular weight (e.g., 10 kDa) fluorescently-labeled dextran (e.g., rhodamine-dextran).
-
Image analysis software (e.g., ImageJ).
Procedure:
-
ASL Labeling: Gently wash the apical surface of the ALI cultures with PBS. Add a small volume of PBS containing the fluorescent dextran (e.g., 2 mg/mL) to the apical surface and then aspirate the excess liquid, leaving a thin layer of labeled ASL.
-
Baseline Imaging: Place the culture in the confocal microscope's environmental chamber. Acquire baseline XZ cross-sectional images of the fluorescent ASL and the underlying cells.
-
Compound Addition: Add this compound or Benzamil to the basolateral medium to avoid disturbing the apical ASL.
-
Time-Lapse Imaging: Acquire XZ images at regular intervals over several hours to observe the change in ASL height over time.
-
Image Analysis: Use image analysis software to measure the vertical distance from the apical cell surface to the top of the fluorescent dextran layer in the XZ images. This distance represents the ASL height.
-
Data Analysis: Plot the ASL height over time for control and drug-treated cultures to determine the effect of the inhibitors on ASL volume regulation.
Patch-Clamp Analysis of ENaC
This protocol provides a general framework for whole-cell patch-clamp analysis of ENaC activity, as described in the literature.
Objective: To directly measure the effect of this compound and Benzamil on the ion currents flowing through individual ENaC channels.
Materials:
-
Cell line expressing ENaC (e.g., HEK293 cells stably transfected with α, β, and γ ENaC subunits).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Bath solution (extracellular) (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4.
-
Pipette solution (intracellular) (in mM): 140 K-Gluconate, 5 NaCl, 2 EGTA, 10 HEPES, 2 MgATP, pH 7.2.
Procedure:
-
Cell Preparation: Plate ENaC-expressing cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 4-8 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell current.
-
Drug Application: Perfuse the bath with a solution containing a known concentration of this compound or Benzamil and record the change in the whole-cell current. To isolate the ENaC-mediated current, the amiloride-sensitive component can be determined by applying a saturating dose of amiloride at the end of the experiment.
-
Data Analysis: Measure the amplitude of the drug-induced change in current to quantify the inhibitory effect.
Conclusion
Both this compound and Benzamil are potent inhibitors of ENaC with potential therapeutic relevance for cystic fibrosis. Benzamil generally exhibits higher potency, while this compound may have a longer duration of channel blockade. However, their clinical utility has been hampered by rapid absorption from the airway surface, a challenge that has spurred the development of third-generation ENaC inhibitors with improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a framework for the continued evaluation of these and novel ENaC inhibitors in the pursuit of effective therapies for cystic fibrosis.
References
- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of second generation amiloride analogs as therapy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenamil vs. Other ENaC Inhibitors: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across various epithelial tissues. Its dysregulation is implicated in several pathologies, including hypertension and cystic fibrosis, making it a significant target for therapeutic intervention. This guide provides a comparative overview of the in vivo efficacy of Phenamil and other notable ENaC inhibitors, supported by available experimental data.
Comparative Efficacy of ENaC Inhibitors
Direct comparative in vivo efficacy studies for this compound are limited. However, by compiling available preclinical and clinical data for other ENaC inhibitors, we can establish a baseline for comparison. The following tables summarize key efficacy parameters. It is important to note that the data for this compound is primarily from in vitro studies, which may not directly translate to in vivo efficacy.
Table 1: Potency of ENaC Inhibitors (IC50/Kd Values)
| Inhibitor | Target/Assay | Potency (IC50/Kd) | Species | Reference |
| This compound | ASIC1a Inhibition | IC50: 6.95 µM | Chinese Hamster Ovary (CHO) Cells | [1] |
| ASIC1a Inhibition | IC50: 8.95 µM | Mouse Cortical Neurons | [1] | |
| ENaC Binding | Kd: 0.4 nM (high affinity), 28 nM (low affinity) | Pig Kidney Membranes | ||
| Amiloride | ENaC Inhibition | IC50: 0.1 - 0.5 µmol/L | Not Specified | |
| ASIC1a Inhibition | IC50: 13.50 µM | Chinese Hamster Ovary (CHO) Cells | [1] | |
| ASIC1a Inhibition | IC50: 13.82 µM | Mouse Cortical Neurons | [1] | |
| ENaC Binding | Kd: 0.1 µM (high affinity), 4 µM (low affinity) | Pig Kidney Membranes | ||
| Benzamil | ASIC1a Inhibition | IC50: 3.50 µM | Chinese Hamster Ovary (CHO) Cells | [1] |
| ASIC1a Inhibition | IC50: 2.40 µM | Mouse Cortical Neurons | ||
| Triamterene | rENaC Inhibition | IC50: 5 µM (-90 mV), 10 µM (-40 mV) | Rat (expressed in Xenopus oocytes) | |
| BI 1265162 | ENaC Inhibition | 30-70 fold lower IC50 than amiloride | Not Specified |
Note: ASIC1a (Acid-Sensing Ion Channel 1a) is structurally related to ENaC and is often used as a proxy for studying amiloride-sensitive channels.
Table 2: In Vivo Efficacy in Hypertension Models
| Inhibitor | Animal Model | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| Amiloride | Patients with resistant hypertension | 5 mg once daily | Oral | Mean systolic BP decrease of 14 mm Hg after 12 weeks | |
| Benzamil | DOCA-salt hypertensive rats | 0.15 and 0.5 μg/h | Intracerebroventricular | Significantly attenuated the increase in blood pressure | |
| Dahl salt-sensitive rats | 0.3 or 1 µg/h | Intracerebroventricular | Significantly deterred the increase in blood pressure over 4 weeks | ||
| Triamterene | Not specified | Not specified | Oral | Diuretic and antihypertensive effect |
Note: A review noted that this compound was discontinued for development in cystic fibrosis due to rapid clearance and a short half-life in the lungs of sheep, suggesting poor in vivo stability for this indication.
ENaC Signaling Pathway and Inhibition
The epithelial sodium channel is a heterotrimeric protein composed of α, β, and γ subunits that facilitates the transport of sodium ions across the apical membrane of epithelial cells. The activity of ENaC is regulated by various signaling pathways, including aldosterone and vasopressin. ENaC inhibitors, such as amiloride and its analogs, physically block the channel pore, thereby preventing sodium influx.
Caption: ENaC signaling and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating in vivo efficacy studies. Below are representative protocols for key experiments used to evaluate ENaC inhibitors.
In Vivo Airway Fluid Absorption in a Rat Model
This model assesses the ability of an ENaC inhibitor to reduce fluid clearance from the lungs, a key measure of its efficacy in conditions like cystic fibrosis.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheostomy is performed for mechanical ventilation.
-
Instillate Preparation: An instillate solution containing a non-absorbable radioactive tracer (e.g., 125I-albumin) in a physiological buffer is prepared. The ENaC inhibitor to be tested is added to this solution at the desired concentration.
-
Instillation: A precise volume of the instillate is delivered into the lungs via the tracheal tube.
-
Incubation: The animal is maintained under anesthesia for a defined period (e.g., 30-60 minutes) to allow for fluid absorption.
-
Sample Collection and Analysis: At the end of the incubation period, the remaining lung fluid is aspirated, and its volume and radioactivity are measured. The rate of fluid absorption is calculated based on the change in tracer concentration.
Caption: Workflow for in vivo airway fluid absorption assay.
Mucociliary Clearance (MCC) in a Sheep Model
The sheep model is a well-established large animal model for studying mucociliary clearance, as the sheep lung is anatomically and physiologically similar to the human lung.
Methodology:
-
Animal Preparation: Conscious sheep are restrained in a cart, and a tracheal tube is inserted.
-
Tracer Deposition: A radio-labeled tracer (e.g., 99mTc-sulfur colloid) is delivered to the airways as an aerosol.
-
Drug Administration: The ENaC inhibitor is administered, typically via nebulization.
-
Imaging: The movement of the tracer is monitored over several hours using a gamma camera.
-
Data Analysis: The rate of tracer clearance from the lungs is quantified to determine the mucociliary clearance rate.
Nasal Potential Difference (NPD) Measurement in Mice
NPD measurements provide an in vivo assessment of ion transport across the nasal epithelium and are sensitive to ENaC inhibition.
Methodology:
-
Animal Preparation: Mice are anesthetized, and a fine catheter is placed in one nostril for perfusion, while a recording electrode is placed on the nasal mucosa. A reference electrode is placed subcutaneously.
-
Baseline Measurement: The nasal mucosa is perfused with a Ringer's solution, and the baseline potential difference is recorded.
-
ENaC Inhibition: The perfusate is switched to a solution containing an ENaC inhibitor (e.g., amiloride), and the change in potential difference is measured. A significant depolarization indicates ENaC activity.
-
CFTR Activation (Optional): Subsequent perfusion with a chloride-free solution and a CFTR activator (e.g., isoproterenol) can be used to assess CFTR function.
Conclusion
While this compound demonstrates high potency in in vitro binding assays, a significant gap exists in the literature regarding its in vivo efficacy. Amiloride, benzamil, and triamterene have demonstrated in vivo effects on blood pressure and diuresis in various animal models and clinical studies. Newer generation ENaC inhibitors, such as BI 1265162, show promise with improved potency and pharmacokinetic profiles. The lack of robust in vivo data for this compound makes direct comparisons challenging and highlights the need for further research to determine its therapeutic potential. The experimental protocols described herein provide a framework for conducting such crucial in vivo evaluations. Researchers and drug developers should consider the available data and the limitations of in vitro to in vivo translation when selecting and advancing ENaC inhibitors for clinical development.
References
Phenamil's Ion Channel Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of Phenamil's activity across various ion channels, supported by experimental data and detailed methodologies.
This compound, a potent analog of amiloride, is well-established as a high-affinity blocker of the epithelial sodium channel (ENaC). However, its cross-reactivity with other ion channels, particularly at higher concentrations, warrants careful consideration in experimental design and interpretation. This guide outlines the known interactions of this compound with its primary target and key off-target ion channels.
Comparative Analysis of this compound's Inhibitory Activity
The following table summarizes the quantitative data on this compound's inhibitory effects on different ion channels. It is crucial to note the concentration-dependent nature of these interactions, with significantly higher concentrations required to affect off-target channels compared to its primary target, ENaC.
| Target Ion Channel | Common Subunit(s) | Species/Cell Type | Potency (IC50 or % Inhibition) | Reference |
| Epithelial Sodium Channel (ENaC) | α, β, γ | Not Specified | IC50: 401.0 nM | [1] |
| Inwardly Rectifying Potassium Channel | Kir | Guinea Pig Ventricular Myocytes | ~70% inhibition at 50 µM | [2] |
| Delayed Rectifier Potassium Channels | Kv | Guinea Pig Ventricular Myocytes | Little effect up to 100 µM | [2] |
| L-type Calcium Channel | Cav | Guinea Pig Ventricular Myocytes | No effect up to 100 µM | [2] |
| Sodium-Calcium Exchanger (NCX) | - | Canine Cardiac Ventricular Trabeculae | No direct inhibition; activity is indirectly reduced | [3] |
| Sodium-Hydrogen Exchanger | NHE | Canine Cardiac Ventricular Trabeculae | Not affected | |
| Sodium Pump | Na+/K+-ATPase | Smooth Muscle | Not inhibited |
Signaling Pathway of this compound's Off-Target Effects in Cardiac Myocytes
In cardiac myocytes, which do not typically express ENaC, this compound exerts its effects through an off-target mechanism. At micromolar concentrations, it inhibits the inwardly rectifying potassium current, leading to a cascade of events that ultimately alters intracellular calcium levels.
Experimental Protocols
The following are generalized experimental protocols for assessing the cross-reactivity of a compound like this compound with ion channels, based on the methodologies described in the cited literature.
Whole-Cell Patch Clamp Electrophysiology for Cardiac Myocytes
Objective: To measure the effect of this compound on specific ion currents (e.g., inwardly rectifying potassium current) in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Recording Setup: Isolated myocytes are placed in a perfusion chamber on the stage of an inverted microscope and superfused with an appropriate extracellular solution.
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 1-4 MΩ are filled with an intracellular solution. The composition of the intracellular and extracellular solutions is critical and tailored to isolate the specific ion current of interest.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current.
-
Voltage-Clamp Protocol: A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to apply voltage steps or ramps to elicit the desired ion currents. For example, to measure the inwardly rectifying potassium current, voltage ramps from -140 mV to +60 mV or step protocols from -120 mV to +30 mV can be used.
-
Data Acquisition: The resulting currents are recorded and analyzed using specialized software.
-
Compound Application: this compound is applied to the bath solution at various concentrations to determine its effect on the amplitude and kinetics of the ion current.
Assessment of Indirect Effects on the Sodium-Calcium Exchanger
Objective: To determine if this compound directly inhibits the Na+/Ca2+ exchanger or affects it indirectly.
Methodology:
-
Experimental Model: Canine cardiac ventricular trabeculae can be used.
-
Twin Rapid Cooling Contractures: This technique is employed to assess the function of the Na+/Ca2+ exchanger.
-
Measurement of Intracellular pH: To rule out effects on the Na+/H+ exchanger, intracellular pH can be measured using fluorescent indicators like 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein (BCECF).
-
Action Potential Duration Measurement: The action potential duration at 90% repolarization is measured to assess the effects on overall cardiac electrophysiology.
-
Data Analysis: The results from these experiments are integrated to determine if the observed effects on calcium handling are a direct result of NCX inhibition or secondary to other ionic current modifications.
Experimental Workflow for Ion Channel Cross-Reactivity Screening
The following diagram illustrates a typical workflow for screening a compound for cross-reactivity against a panel of ion channels using automated patch clamp technology.
References
- 1. Amiloride-sensitive sodium channel alpha-subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Effects of this compound on potassium and calcium channels of guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cardiac inotropy by this compound, and epithelial sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenamil: A Viable Alternative for Enhancing Calvarial Bone Regeneration
A Comparative Guide for Researchers and Drug Development Professionals
The repair of critical-sized calvarial defects remains a significant clinical challenge. While autologous bone grafts are the current gold standard, their use is hampered by limitations such as donor site morbidity and limited availability. This has spurred the exploration of alternative therapeutic strategies, including the use of small molecules that can promote endogenous bone regeneration. Phenamil, an amiloride analog, has emerged as a promising pro-osteogenic agent. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Performance Comparison: this compound vs. Alternative Treatments
This compound's efficacy in promoting bone regeneration in calvarial defects has been demonstrated in several preclinical studies. Its primary mechanism of action involves the potentiation of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of osteogenesis. When compared to other treatment modalities, this compound, particularly in combination with BMPs, shows significant promise.
| Treatment Modality | Efficacy (Bone Volume/Total Volume %) | Key Advantages | Key Disadvantages |
| This compound (with low-dose BMP-2) | ~55.1%[1] | Off-the-shelf availability, enhances endogenous repair mechanisms, reduces required BMP-2 dose.[1][2] | Efficacy as a standalone treatment in large defects is still under investigation. |
| Autologous Bone Graft | ~73.4% (total bone volume)[3] | Osteoinductive, osteoconductive, and non-immunogenic. | Donor site morbidity, limited supply, potential for resorption.[4] |
| Synthetic Bone Grafts (e.g., β-TCP) | ~3.9% (new bone formation) | Readily available, sterile, avoids donor site morbidity. | Variable resorption rates, lower osteoinductive potential compared to autografts. |
| Demineralized Bone Matrix (DBM) with Acellular Matrix (AM) | ~91% (defect fill) | Osteoconductive and some osteoinductive potential. | Variability between preparations, potential for immunogenicity. |
| No Treatment (Empty Defect) | Minimal to no healing | - | Inability to heal critical-sized defects. |
Mechanism of Action: this compound's Role in the BMP Signaling Pathway
This compound exerts its pro-osteogenic effects by modulating the BMP signaling cascade. It induces the expression of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). The reduction in Smurf1 levels results in the stabilization of SMAD proteins (SMAD1/5/8), which are key transcription factors for osteoblast differentiation. This ultimately enhances the transcription of osteogenic genes like Runx2 and Osterix, leading to increased osteoblast activity and bone formation.
Caption: this compound enhances BMP signaling by inducing Trb3, which leads to Smurf1 degradation and subsequent SMAD stabilization, promoting osteogenic gene expression.
Experimental Protocols
In Vitro Osteogenic Differentiation Assay
-
Cell Culture: Adipose-derived stem cells (ASCs) are cultured in a standard growth medium.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 5-20 µM) with or without a low concentration of BMP-2.
-
Analysis of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured at day 3-7 using a colorimetric assay.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key osteogenic transcription factors (Runx2, Osterix) and bone matrix proteins (Collagen I, Osteopontin, Osteocalcin) at various time points.
-
Mineralization Assay: Alizarin Red S staining is used to visualize and quantify calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization, typically at day 14-21.
-
In Vivo Calvarial Defect Model
-
Animal Model: Critical-sized (e.g., 4-5 mm diameter) calvarial defects are created in skeletally mature mice or rats under general anesthesia.
-
Implantation: A scaffold (e.g., apatite-coated PLGA) is loaded with this compound and/or BMP-2 and implanted into the defect site. Control groups may include empty defects, scaffolds with BMP-2 alone, or scaffolds with this compound alone.
-
Post-operative Monitoring and Analysis:
-
Micro-Computed Tomography (micro-CT): Bone regeneration within the defect is non-invasively monitored and quantified at various time points (e.g., 2, 4, 6, and 8 weeks) post-surgery. Key parameters include bone volume (BV), total volume (TV), and bone mineral density (BMD).
-
Histological Analysis: At the study endpoint, animals are euthanized, and the calvaria are harvested for histological analysis. Hematoxylin and eosin (H&E) staining is used to visualize the overall tissue morphology and new bone formation. Masson's trichrome staining can be used to differentiate between bone and collagenous tissue.
-
Caption: A typical experimental workflow for evaluating the pro-osteogenic effects of this compound, encompassing both in vitro and in vivo studies.
Conclusion
The available evidence strongly suggests that this compound is a potent pro-osteogenic small molecule with significant potential for clinical applications in bone repair, particularly for calvarial defects. Its ability to enhance the effects of BMPs allows for a reduction in the required therapeutic dose of these powerful growth factors, which could lead to safer and more cost-effective treatments. While direct comparative studies with the gold standard autologous bone grafts are still needed, the data presented in this guide highlights this compound as a compelling candidate for further investigation and development in the field of regenerative medicine.
References
- 1. Delivery of this compound Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of this compound Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calvarial versus iliac crest for autologous bone graft material for a sinus lift procedure: a histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Comparative Analysis of Phenamil's Effect on Different Cancer Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential effects of Phenamil, an amiloride analog, on various cancer cell types. Due to the limited availability of direct experimental data on this compound's effects on many cancer cell lines, this guide focuses on its known mechanism of action—the potentiation of Bone Morphogenetic Protein (BMP) signaling—and draws comparisons with the more extensively studied calcium channel blocker, Verapamil.
This compound: An Overview of its Mechanism of Action
This compound is recognized for its role in stimulating osteoblast differentiation by potentiating BMP signaling. It achieves this by inducing the expression of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). This stabilization of SMAD proteins, key transcription factors in the BMP pathway, enhances the cellular response to BMPs. While this mechanism is well-documented in the context of bone formation, its implications in oncology are still emerging and warrant further investigation.
Comparative Effects on Cancer Cell Lines
Direct comparative data on the effects of this compound across different cancer cell types is scarce in publicly available literature. The following tables summarize available data for Verapamil, a compound with some similar properties as a calcium channel blocker, to provide a comparative context. It is crucial to note that these are not direct data for this compound and should be interpreted with caution.
Table 1: Comparative Cytotoxicity of Verapamil on Different Cancer Cell Lines
| Cancer Cell Type | Cell Line | IC50 Value | Assay | Duration (hours) | Reference |
| Breast Cancer | MCF-7 | Synergistic effect with 5-FU | MTT Assay | 48 | [1] |
| Lung Cancer | SW-1573 Variants | Reverses multidrug resistance | Not specified | Not specified | [2] |
| Glioblastoma | U87 | Synergistic effect with Temozolomide | MTT Assay | Not specified | |
| Colon Cancer | HT-29 | Synergistic effect with hyperthermia | Flow Cytometry | Not specified | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for Verapamil often highlights its role as a chemosensitizer.
Potential Implications of this compound's Mechanism in Different Cancers
The role of the BMP signaling pathway is highly context-dependent and can be either tumor-suppressive or pro-oncogenic in different cancers.
Lung Cancer
In lung cancer, the BMP signaling pathway has a dual role. Some studies suggest that BMPs can inhibit the growth of lung cancer cells, while others indicate that BMP signaling may promote metastasis.[4][5] this compound's potentiation of BMP signaling could, therefore, have conflicting effects depending on the specific subtype and stage of lung cancer. Further research is needed to elucidate its precise impact on various lung cancer cell lines.
Breast Cancer
The BMP pathway in breast cancer is also complex. While some reports suggest that BMPs can inhibit the proliferation of breast cancer cells, other studies have linked elevated BMP signaling to bone metastasis. The effect of this compound on breast cancer cells would likely depend on the specific molecular characteristics of the tumor, such as the expression levels of different BMP receptors and ligands.
Glioblastoma
In glioblastoma, BMP signaling has been associated with the quiescence of glioma stem cells, which can contribute to therapy resistance. However, some studies suggest that inhibiting BMP signaling could be a viable therapeutic strategy. The impact of this compound on glioblastoma cells is therefore uncertain and would require direct experimental validation to determine whether it promotes a dormant, treatment-resistant state or has other, more beneficial effects.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Binding buffer
-
Propidium Iodide (PI)
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
PI staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathway of this compound's Known Mechanism
Caption: this compound potentiates BMP signaling by inducing Trb3, leading to Smurf1 degradation and SMAD stabilization.
Experimental Workflow for Assessing this compound's Anti-Cancer Effects
Caption: A generalized workflow for investigating the in vitro anti-cancer effects of this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Inhibition of BMP Signaling Suppresses Metastasis in Mammary Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone morphogenetic proteins, breast cancer, and bone metastases: striking the right balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone Morphogenetic Protein-focused Strategies to Induce Cytotoxicity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between the bone morphogenetic proteins and Ras/MAP-kinase signalling pathways in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phenamil's Mechanism of Action: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, confirming the precise mechanism of action of a therapeutic compound is a critical step in the development pipeline. This guide provides a comprehensive comparison of experimental approaches to validate the ENaC-blocking activity of Phenamil, with a primary focus on the use of small interfering RNA (siRNA) knockdown.
This compound, a potent analog of amiloride, is recognized as an inhibitor of the epithelial sodium channel (ENaC), a key player in sodium and fluid balance across epithelial tissues.[1][2] While its primary mechanism is attributed to ENaC blockade, this compound can exert other cellular effects. Therefore, specific validation of its ENaC-targeting action is paramount. This guide details the use of siRNA knockdown as a powerful tool for this purpose, offering a comparison with other validation methods and providing detailed experimental protocols and expected quantitative outcomes.
Comparison of Validation Methodologies
To confirm that the physiological effects of this compound are mediated through ENaC, several experimental approaches can be employed. While siRNA knockdown offers a highly specific method to probe the involvement of ENaC, it is important to consider its strengths and weaknesses in comparison to other techniques.
| Method | Principle | Pros | Cons |
| siRNA Knockdown | Temporarily silences the expression of specific ENaC subunits (α, β, γ) at the mRNA level, thus preventing their translation into functional proteins. | High specificity for the target protein. Allows for direct assessment of the target's role in the drug's effect. | Transient effect. Off-target effects are possible. Transfection efficiency can vary between cell types. |
| Pharmacological Inhibition | Utilizes other known ENaC inhibitors with different binding sites or properties (e.g., amiloride, benzamil) to compare their effects with this compound. | Relatively simple and quick to perform. Can provide information on the class of inhibitor. | Lack of absolute specificity, as other inhibitors may also have off-target effects. Does not directly confirm the involvement of ENaC protein. |
| Patch-Clamp Electrophysiology | Directly measures the flow of ions through individual ENaC channels in the cell membrane in the presence and absence of this compound. | Provides direct, real-time evidence of channel blockade. Highly quantitative. | Technically demanding and low-throughput. Requires specialized equipment and expertise. |
| Expression in Heterologous Systems | Expresses ENaC subunits in cell lines that do not endogenously express them (e.g., HEK293, Xenopus oocytes) and then tests the effect of this compound. | Provides a clean system to study the direct interaction of the drug with the channel. | The cellular environment may not fully recapitulate the native context, potentially affecting channel function and drug interaction. |
| CRISPR/Cas9 Gene Editing | Permanently deletes the genes encoding ENaC subunits, creating knockout cell lines to test for the abrogation of this compound's effects. | Provides a permanent and complete loss of function for definitive conclusions. | Can be time-consuming to generate stable knockout cell lines. Potential for off-target gene edits. |
Validating this compound's ENaC Inhibition using siRNA Knockdown: Expected Outcomes
A successful siRNA knockdown experiment to validate this compound's mechanism of action would demonstrate that the inhibitory effect of this compound is diminished or abolished when ENaC expression is reduced. The following table summarizes the expected quantitative results from such an experiment.
| Measurement | Control (Scrambled siRNA) | ENaC siRNA | This compound Treatment (Control Cells) | This compound Treatment (ENaC siRNA Cells) |
| ENaC Subunit mRNA Levels (e.g., α-ENaC) | 100% | ~30% reduction[3][4] | 100% | ~30% reduction |
| ENaC Subunit Protein Levels | 100% | Significant reduction | 100% | Significant reduction |
| Amiloride-Sensitive Short-Circuit Current (Isc) | Baseline Isc | Reduced baseline Isc | Significant reduction in Isc | Minimal to no further reduction in Isc |
| This compound-Induced Inhibition of Isc | Significant inhibition | Reduced or abolished inhibition | N/A | N/A |
Detailed Experimental Protocol: siRNA Knockdown of ENaC
This protocol provides a general framework for knocking down ENaC subunits in a suitable epithelial cell line (e.g., human bronchial epithelial cells) to validate the mechanism of action of this compound.
I. Cell Culture and Plating
-
Culture human bronchial epithelial (HBE) cells or a similar appropriate cell line (e.g., A549, CFBE) in the recommended growth medium.
-
Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
II. siRNA Transfection
-
siRNA Preparation:
-
Reconstitute lyophilized siRNAs targeting the α, β, or γ subunits of ENaC (and a non-targeting scrambled control siRNA) in RNase-free water to a stock concentration of 20 µM.
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute the 20 µM siRNA stock to the desired final concentration (e.g., 50 nM) in serum-free medium.
-
Tube B (Transfection Reagent): Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
-
Complex Formation:
-
Combine the contents of Tube A and Tube B.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the siRNA-lipid complex mixture to each well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium to the wells.
-
Continue to incubate the cells for 48-72 hours to allow for ENaC knockdown.
-
III. Validation of Knockdown
-
Quantitative Real-Time PCR (qRT-PCR):
-
At 48 hours post-transfection, harvest total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR with primers specific for the targeted ENaC subunit and a housekeeping gene (e.g., GAPDH) to quantify the reduction in mRNA levels. Transfections of primary CF epithelial cells with nanocomplexes targeting αENaC siRNA have been shown to reduce αENaC and βENaC mRNA by 30%.[3]
-
-
Western Blotting:
-
At 72 hours post-transfection, lyse the cells and collect total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against the targeted ENaC subunit and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
IV. Functional Assay: Short-Circuit Current (Isc) Measurement
-
Cell Plating for Ussing Chamber:
-
Plate the transfected cells on permeable supports (e.g., Transwell inserts) and allow them to form a polarized monolayer.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral surfaces with appropriate physiological solutions.
-
-
Isc Measurement:
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Add this compound to the apical side of both control (scrambled siRNA) and ENaC knockdown cells and record the change in Isc.
-
Subsequently, add a saturating concentration of amiloride to determine the amiloride-sensitive Isc, which is a measure of ENaC activity. A significant reduction in the amiloride-sensitive Isc in ENaC siRNA-treated cells confirms successful functional knockdown.
-
Visualizing the Validation Workflow
To better understand the experimental process and the underlying biological rationale, the following diagrams illustrate the key pathways and workflows.
References
- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effective silencing of ENaC by siRNA delivered with epithelial-targeted nanocomplexes in human cystic fibrosis cells and in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective silencing of ENaC by siRNA delivered with epithelial-targeted nanocomplexes in human cystic fibrosis cells and in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenamil: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Phenamil, a potent analog of the diuretic amiloride, has garnered significant interest for its dual actions as a highly specific blocker of the epithelial sodium channel (ENaC) and as a modulator of the bone morphogenetic protein (BMP) signaling pathway. This guide provides a comprehensive comparison of the experimentally determined in vitro and in vivo effects of this compound, offering insights into its mechanisms of action and therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effects as documented in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Target/Process | Model System | Key Parameter | Value | Reference(s) |
| ENaC Inhibition | Ovine Bronchial Epithelia | IC50 | 116 nM | [1] |
| Human Bronchial Epithelia | IC50 | 75 nM | [1] | |
| General ENaC Blocker Assay | IC50 | 400 nM | [1] | |
| Tg737° rpk CD PC Monolayers | IC50 | 200 nM | [2] | |
| TRPP3 Inhibition | Ca2+ Uptake Assay | IC50 | 140 nM | [1] |
| Cell Differentiation | Murine Erythroleukemic Cells | K1/2 (Inhibition) | 2.5-5.0 µM |
Table 2: In Vivo Efficacy of this compound
| Effect | Animal Model | Dosage/Administration | Key Findings | Reference(s) |
| Bone Regeneration | Mouse Calvarial Defect | Local delivery via scaffold with BMP-2 | Significantly promoted bone regeneration compared to BMP-2 alone. | |
| Pulmonary Hypertension | Chronic Hypoxia Rat Model | 15 or 30 mg/kg (subcutaneous infusion) for 21 days | Attenuated the development of pulmonary artery hypertension and vascular remodeling. |
Signaling Pathways and Logical Relationships
This compound's pro-osteogenic effects are primarily mediated through its modulation of the BMP signaling pathway. The diagrams below illustrate this mechanism and the logical flow from in vitro findings to in vivo applications.
Caption: this compound enhances BMP signaling by inducing Trb3, which in turn inhibits Smurf1, leading to the stabilization of SMAD proteins and promoting osteogenic gene expression.
Caption: Logical progression from this compound's in vitro mechanisms to its observed and potential in vivo therapeutic applications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound.
In Vitro: Osteoblast Differentiation Assay
This protocol is designed to assess the pro-osteogenic activity of this compound on mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines.
-
Cell Culture : MSCs (e.g., M2-10B4 cell line) are cultured in a growth medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Osteogenic Induction : The growth medium is replaced with an osteogenic medium, which typically contains ascorbic acid and β-glycerophosphate.
-
Treatment : Cells are treated with varying concentrations of this compound, often in combination with a BMP (e.g., BMP-2 or BMP-9), or with BMP alone as a positive control. A vehicle-only group serves as the negative control.
-
Alkaline Phosphatase (ALP) Activity : After 3-7 days of treatment, ALP activity, an early marker of osteoblast differentiation, is measured. This can be done through histochemical staining or a quantitative colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Mineralization Assay (Von Kossa or Alizarin Red S) : To assess late-stage differentiation, matrix mineralization is evaluated after 14-21 days. Cells are fixed and stained with silver nitrate (Von Kossa) to detect phosphate deposits or Alizarin Red S to detect calcium deposits.
-
Gene Expression Analysis : At various time points, RNA is extracted from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key osteogenic marker genes, such as Runx2, Osterix, and Osteocalcin (OCN).
-
Protein Analysis : Western blotting is used to measure protein levels of components in the BMP signaling pathway, such as Trb3, Smurf1, and phosphorylated SMADs (pSMAD1/5/8), to confirm the mechanism of action.
Caption: Standard experimental workflow for evaluating the in vitro osteogenic effects of this compound on mesenchymal stem cells.
In Vivo: Rat Calvarial Defect Model
This model is a standard for evaluating bone regeneration in a non-load-bearing site and is used to test the efficacy of biomaterials and therapeutic agents like this compound.
-
Animal Preparation : Adult male rats (e.g., Sprague-Dawley or athymic nude rats) are used. The animals are anesthetized according to approved institutional protocols.
-
Surgical Procedure :
-
A sagittal incision is made on the scalp to expose the calvarium (skullcap).
-
The periosteum is carefully reflected to expose the parietal bone.
-
A critical-sized defect (typically 5-8 mm in diameter), which will not heal on its own, is created using a trephine bur under constant saline irrigation to prevent thermal necrosis.
-
-
Implantation : The defect is filled according to the experimental groups:
-
Control Group : Empty defect or filled with a scaffold/vehicle alone.
-
Treatment Group(s) : Defect filled with a scaffold loaded with this compound, BMP-2, or a combination of both.
-
-
Closure : The periosteum and scalp are sutured closed. Post-operative analgesics are administered.
-
Healing Period : Animals are monitored for a period of 4 to 12 weeks.
-
Analysis :
-
Micro-Computed Tomography (µCT) : After euthanasia, the calvaria are harvested. High-resolution µCT scans are performed to quantitatively analyze new bone formation, bone volume (BV), and bone mineral density (BMD) within the defect site.
-
Histology : The harvested calvaria are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize the cellular components and collagen matrix of the newly formed tissue, confirming the quality of bone regeneration.
-
Caption: A typical workflow for an in vivo study of bone regeneration using the rat critical-size calvarial defect model.
Conclusion
The available data robustly demonstrate this compound's dual functionality. In vitro, it is a potent inhibitor of the epithelial sodium channel and a significant promoter of osteogenic differentiation through the BMP signaling pathway. These in vitro mechanisms translate to promising in vivo effects, most notably the enhancement of bone regeneration and the potential attenuation of pulmonary hypertension. While its effects as an ENaC inhibitor suggest it may have antihypertensive properties similar to other amiloride analogs, this has been less explored in vivo compared to its regenerative capabilities. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and explore its full range of therapeutic applications in bone repair and diseases characterized by ENaC dysregulation.
References
Safety Operating Guide
Navigating the Safe Disposal of Phenamil: A Procedural Guide
For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Phenamil, ensuring the safety of personnel and the protection of our environment. While some safety data sheets (SDS) classify this compound methanesulfonate salt as non-hazardous, others categorize it as a hazardous substance, necessitating a cautious approach to its disposal.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. This document contains comprehensive information regarding potential hazards, handling, and emergency protocols.
Personal Protective Equipment (PPE): The following personal protective equipment should be worn at all times when handling this compound waste to minimize exposure risks.[1][4]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or safety goggles. | To protect eyes from potential splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact with the compound. |
| Body Protection | A laboratory coat or other protective clothing. | To protect skin and clothing from contamination. |
| Respiratory Protection | A dust mask or respirator. | Recommended, especially when handling the compound in powdered form, to prevent inhalation. |
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be carried out in a manner that prevents environmental contamination and adheres to all applicable federal, state, and local regulations.
Step 1: Waste Segregation and Collection
-
Collect this compound waste in a designated, clearly labeled, and sealable container.
-
Do not mix this compound waste with other waste streams.
-
Ensure the container is compatible with the chemical and tightly sealed to prevent leaks or spills.
Step 2: Container Management
-
Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the empty container three times with a suitable solvent.
-
Collect the rinsate and dispose of it as this compound waste.
Step 3: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
Step 4: Disposal
-
This compound waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.
-
Complete all necessary waste disposal paperwork accurately.
Spill Management
In the event of a this compound spill, immediate action is necessary to mitigate potential harm.
-
Minor Spills:
-
Wear appropriate PPE.
-
Use dry clean-up procedures and avoid generating dust.
-
Contain the spill with sand, earth, or vermiculite.
-
Carefully sweep or vacuum the spilled material into a labeled hazardous waste container. A vacuum cleaner must be fitted with a HEPA filter.
-
Decontaminate the spill area.
-
-
Major Spills:
-
Evacuate the immediate area and move upwind.
-
Alert your laboratory supervisor and EHS department immediately.
-
Prevent the spillage from entering drains or watercourses.
-
Caption: Workflow for the Proper Disposal of this compound.
References
Personal protective equipment for handling Phenamil
Essential Safety and Handling Guide for Phenamil
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Classification Discrepancy
It is important to note that there are conflicting hazard classifications for this compound methanesulfonate. While some suppliers classify it as not a hazardous substance or mixture[1][2], other sources consider it a hazardous substance[3]. Therefore, a cautious approach is recommended, and the safety protocols outlined below should be followed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Eyes/Face | Safety goggles with side-shields or a face shield | Should be worn in situations with a higher risk of splashing. Ensure a complete seal around the eyes.[1][4] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for incidental splash protection. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide. Immediately replace gloves if they become contaminated. |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept fastened to cover as much skin as possible. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid the inhalation of dust or vapors, work should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound throughout your experimental workflow.
Preparation and Pre-Handling Check
-
Verify Equipment: Ensure all necessary PPE is available and in good condition.
-
Fume Hood Check: Confirm that the chemical fume hood is functioning correctly.
-
Locate Safety Stations: Identify the locations of the nearest eyewash station and safety shower before beginning work.
-
Spill Kit Accessibility: Have a chemical spill kit readily accessible.
Handling the Chemical
-
Designated Area: Handle solid this compound in a designated area within a chemical fume hood to minimize dust generation.
-
Use Appropriate Tools: Use spatulas and weighing paper to handle the solid and avoid creating dust.
-
Solution Preparation: When preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Container Management: Keep containers of this compound tightly closed when not in use.
Post-Handling and Cleanup
-
Decontamination: Decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Properly dispose of all contaminated materials according to the disposal plan below.
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Consult the manufacturer for recycling options or a licensed waste management authority for disposal. May be disposed of by burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material. |
| Contaminated Materials (e.g., gloves, weighing paper) | Seal in labeled drums for disposal. |
| Empty Containers | Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed. The first rinse of the container must be collected and disposed of as hazardous waste. Labels must be obliterated or removed before disposal as solid waste. |
Experimental Protocols
Detailed experimental protocols for specific applications of this compound were not available in the safety-focused search results. For methodologies related to its use as a TRPP3 inhibitor or in animal models of pulmonary hypertension, it is recommended to consult peer-reviewed scientific literature.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
